2-Ethyl-5-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZWMCKTKJKIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400021 | |
| Record name | 2-ethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20191-74-6 | |
| Record name | 2-Ethyl-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20191-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethyl-5-nitroaniline synthesis from 2-ethylaniline
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-5-nitroaniline from 2-Ethylaniline
Introduction
This compound is a significant chemical intermediate in the synthesis of various organic compounds, including azo dyes and specialized polymers. Its structure, featuring an ethyl group and a nitro group on an aniline backbone, provides versatile reaction sites for further functionalization. This guide, intended for researchers and chemical development professionals, offers a comprehensive overview of the synthesis of this compound via the electrophilic nitration of 2-ethylaniline. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, discuss product characterization, and emphasize the critical safety protocols required for this transformation.
Reaction Mechanism and Regioselectivity
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The core of this process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 2-ethylaniline.
Generation of the Electrophile
The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the electron-rich benzene ring.
Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻
Step 2: Formation of the Nitronium Ion H₂NO₃⁺ ⇌ NO₂⁺ + H₂O
Controlling Regioselectivity
The position at which the nitronium ion substitutes a hydrogen atom on the 2-ethylaniline ring is dictated by the directing effects of the two existing substituents: the amino group (-NH₂) and the ethyl group (-CH₂CH₃).
-
Ethyl Group (-CH₂CH₃): As an alkyl group, it is an electron-donating group (EDG) through induction. It activates the ring and is an ortho, para-director.[2]
-
Amino Group (-NH₂): This group has a powerful dual nature. While it is strongly activating and ortho, para-directing via resonance, this is only true under neutral or basic conditions.
In the strongly acidic conditions of a mixed-acid nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺) .[3] This protonated form is strongly deactivating due to its positive charge and exerts a powerful electron-withdrawing inductive effect. Consequently, the anilinium ion becomes a meta-director .[3]
The final substitution pattern is a result of the interplay between these two directing effects. The powerful meta-directing effect of the -NH₃⁺ group overrides the weaker ortho, para-directing effect of the ethyl group. The nitration occurs at the position that is meta to the anilinium ion and para to the ethyl group, which is the C-5 position. This regioselectivity is crucial for achieving a high yield of the desired this compound isomer.[4]
Experimental Protocol
This protocol is based on established laboratory procedures for the nitration of substituted anilines.[4][5]
Materials and Equipment
-
Reagents: 2-ethylaniline, concentrated sulfuric acid (98%), concentrated nitric acid (70%), sodium hydroxide, cyclohexane (or methanol), ice, and distilled water.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-salt bath, beakers, Büchner funnel and filtration flask.
Step-by-Step Procedure
-
Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Slowly and carefully add 12.1 g (0.1 mol) of 2-ethylaniline to the cold, stirring sulfuric acid. Maintain the temperature at or below 10 °C during the addition. This exothermic reaction forms the 2-ethylanilinium sulfate salt.
-
Nitration: While maintaining the temperature at 0 °C, add 6.37 mL (0.1 mol) of concentrated nitric acid dropwise using a dropping funnel over a period of 30-60 minutes. Strict temperature control is critical to prevent over-nitration and the formation of by-products.[5][6]
-
After the addition is complete, allow the mixture to stir at room temperature (around 22 °C) for an additional 30 minutes.[5]
-
Work-up and Isolation: Carefully pour the reaction mixture into a large beaker containing approximately 500 g of crushed ice. This will precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8. This step should be performed in an ice bath as the neutralization is highly exothermic.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot cyclohexane or methanol.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature. The expected product is a crystalline solid.[5]
Data Presentation and Characterization
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [7] |
| Molecular Weight | 166.18 g/mol | [7] |
| Melting Point | 63-64 °C | [8] |
| Appearance | Crystalline Solid | [5] |
| Reagent Quantities | ||
| 2-Ethylaniline | 12.1 g (0.1 mol) | [5] |
| Conc. Sulfuric Acid | 50 mL | [5] |
| Conc. Nitric Acid | 6.37 mL (0.1 mol) | [5] |
| Theoretical Yield | 16.62 g |
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point in the range of 63-64 °C is indicative of high purity.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons, the -NH₂ protons, and the ethyl group's -CH₂- and -CH₃ protons, with chemical shifts and splitting patterns consistent with the 2,5-disubstituted pattern.
-
¹³C NMR: Will confirm the presence of eight distinct carbon environments in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at an m/z ratio corresponding to the molecular weight of the product (166.18).[10]
Mandatory Safety Precautions
Nitration reactions are inherently hazardous and must be treated with extreme caution.[6] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling concentrated acids.[11][12]
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[11]
-
Exothermic Reaction: The reaction is highly exothermic. Strict temperature control using an ice bath is essential to prevent a runaway reaction, which could lead to an explosion.[4][6]
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are powerful oxidizing agents.[12][13] They can cause severe burns upon contact. Always add acid slowly to other solutions, and never add water to concentrated acid.
-
Spill and Waste Management: Have appropriate spill containment kits and neutralizing agents (such as sodium bicarbonate) readily available.[14] All acid and organic waste must be disposed of according to institutional and environmental regulations. Do not mix nitric acid waste with other waste streams.[14]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[12] All personnel must be trained on the emergency response plan.[11]
Synthesis Workflow Visualization
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-ethylaniline is a well-established process that relies on the principles of electrophilic aromatic substitution. The success of the synthesis hinges on a clear understanding of the regioselectivity, which is controlled by the protonation of the amino group in a strong acid medium. By following a precise experimental protocol with meticulous temperature control and unwavering adherence to safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug development and material science.
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- 2. youtube.com [youtube.com]
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- 5. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
An In-depth Technical Guide to 2-Ethyl-5-nitroaniline (CAS No. 20191-74-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-5-nitroaniline (CAS No. 20191-74-6), a key chemical intermediate with significant applications in the pharmaceutical and dye industries. This document delves into the core physicochemical properties, spectral analysis, synthesis protocols, chemical reactivity, and safety considerations of this compound. A notable focus is placed on its crucial role as a starting material in the synthesis of the tyrosine kinase inhibitor, Pazopanib. This guide is intended to be a valuable resource for laboratory and industrial professionals engaged in organic synthesis and drug discovery.
Introduction
This compound, a substituted nitroaniline, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an aniline ring substituted with an ethyl and a nitro group, offers multiple reactive sites for a variety of chemical transformations. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the basicity of the amino group. This unique electronic and structural profile makes this compound a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and colorants.[1] A prime example of its significance in medicinal chemistry is its use as a key starting material in the multi-step synthesis of Pazopanib, an anticancer agent.[2][3]
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, characterization, and use in synthesis.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 20191-74-6 | [4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | Light yellow to brown crystalline solid | [5][6] |
| Melting Point | 63-64 °C | [7] |
| Boiling Point | 335.3 °C at 760 mmHg | [7] |
| Density | 1.219 g/cm³ | [7] |
| Flash Point | 156.6 °C | [7] |
| Solubility | Information not readily available, but expected to be sparingly soluble in water and soluble in organic solvents like methanol and cyclohexane.[8] | |
| pKa (predicted) | 2.25 ± 0.10 | [7] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of this compound. While publicly accessible, high-resolution spectra are limited, the following represents typical spectral characteristics and available data.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts of the aromatic protons are influenced by the directing effects of the amino, ethyl, and nitro substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbons attached to the nitro and amino groups will show characteristic downfield and upfield shifts, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹).
-
C-H stretching vibrations for the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹).
-
Asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region).
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 166. The fragmentation pattern would likely involve the loss of the ethyl group, the nitro group, or other characteristic fragments.[5][9][10][11]
Synthesis and Reactivity
Synthesis of this compound
A reliable method for the synthesis of this compound is through the nitration of 2-ethylaniline. The amino group in the starting material is a strong activating group and an ortho-, para-director. To control the regioselectivity of the nitration and prevent oxidation of the amino group, the reaction is typically carried out in a strong acid like concentrated sulfuric acid, which protonates the amino group, transforming it into a deactivating, meta-directing ammonium group. However, the ethyl group is an ortho-, para-director. The resulting substitution pattern is a balance of these electronic and steric effects.
A detailed experimental protocol, adapted from a published crystal structure study, is provided below.[8]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Ethylaniline
-
Concentrated Sulfuric Acid
-
Nitric Acid
-
Ice
-
Sodium Hydroxide solution
-
Cyclohexane (for crystallization)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-ethylaniline (1.0 equivalent) in concentrated sulfuric acid.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add nitric acid (in small portions) to the cooled mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into a large volume of ice.
-
Neutralize the excess acid by the addition of a sodium hydroxide solution.
-
Collect the resulting precipitate by filtration and dry it thoroughly.
-
Recrystallize the crude product from cyclohexane to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
Use of Concentrated Sulfuric Acid: Protonation of the amino group to form the anilinium ion is crucial. This deactivates the ring towards electrophilic aromatic substitution and directs the incoming nitro group primarily to the meta-position relative to the ammonium group. It also serves as a non-nucleophilic solvent.
-
Low-Temperature Reaction: Nitration is a highly exothermic reaction. Maintaining a low temperature (0 °C) is essential to prevent over-nitration and other side reactions, as well as to ensure the stability of the reactants and products.
-
Neutralization and Recrystallization: The neutralization step is necessary to deprotonate the anilinium salt and precipitate the free amine product. Recrystallization is a standard purification technique to remove any unreacted starting materials or isomeric byproducts, yielding a product of high purity.
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups: the primary aromatic amine, the nitro group, and the ethyl group on the aromatic ring.
-
Reactions of the Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. Diazotization, the reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures, converts the amino group into a highly reactive diazonium salt.[12][13][14] This diazonium salt can then be used in a wide range of subsequent reactions, such as Sandmeyer reactions to introduce various substituents, or azo coupling reactions to form azo dyes.[12][14]
-
Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a key step in many synthetic pathways, as it introduces a second amino group onto the aromatic ring, opening up further possibilities for functionalization.
-
Electrophilic Aromatic Substitution: The aniline ring in this compound is deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. However, the amino and ethyl groups are activating and ortho-, para-directing. The overall reactivity and regioselectivity of any subsequent substitution will be a complex interplay of these competing electronic and steric effects.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[15][16]
Applications in Drug Development and Industry
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[2][3] Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Role in Pazopanib Synthesis
In the synthesis of Pazopanib, this compound serves as the starting material for the construction of the indazole core of the drug molecule.[2][3][17] The synthetic route involves the following key transformations:
-
Diazotization and Cyclization: this compound undergoes diazotization followed by an intramolecular cyclization to form 3-methyl-6-nitro-1H-indazole.[2][3]
-
Further Functionalization: The resulting indazole intermediate is then subjected to a series of reactions, including methylation and reduction of the nitro group, to build the complete Pazopanib molecule.[2][3]
The following diagram illustrates the initial steps of the Pazopanib synthesis starting from this compound.
Caption: Initial steps in Pazopanib synthesis.
Applications in the Dye Industry
As a substituted aniline, this compound can also serve as a precursor for the synthesis of azo dyes.[6][14][18][19][20] Through diazotization and subsequent coupling with various aromatic compounds (coupling components), a wide range of colors can be produced. These dyes can have applications in textiles, plastics, and other materials.
The general workflow for the synthesis of an azo dye from an aniline derivative is depicted below.
Caption: General workflow for Azo Dye synthesis.
Safety and Handling
This compound should be handled with care in a laboratory or industrial setting, following standard safety protocols for chemical reagents. The safety information is derived from GHS classifications and data on related nitroaniline compounds.[4][21][22][23]
Hazard Identification
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
Recommended Handling Procedures
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid creating dust.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicological Information
While specific toxicological studies on this compound are not extensively available in the public domain, the toxicity of nitroanilines, in general, is a concern. Nitroaromatic compounds can be absorbed through the skin and may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[21] They are also generally considered to be harmful to aquatic life with long-lasting effects. Given these potential hazards, all handling should be performed with appropriate engineering controls and personal protective equipment.
Analytical Methods
The purity and identity of this compound are typically assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of this compound and for quantifying any impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid to improve peak shape) is often employed. Detection is typically performed using a UV detector.[22][24][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, particularly for identifying and quantifying volatile impurities. However, as nitroanilines can be thermolabile, care must be taken to avoid degradation in the injector port.[24][26]
Conclusion
This compound is a chemical intermediate of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it a valuable building block in organic synthesis. Its critical role in the production of the anticancer drug Pazopanib underscores its importance in the pharmaceutical industry. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety, serving as a valuable resource for researchers and professionals in the field. Adherence to proper safety and handling procedures is paramount when working with this compound.
References
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- 7. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 22. chromatographyonline.com [chromatographyonline.com]
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An In-Depth Technical Guide to 2-Ethyl-5-nitroaniline: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-5-nitroaniline is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyestuffs.[1][2] Its structure, featuring a substituted benzene ring with an ethyl group, a primary amine, and a nitro group, provides multiple reactive sites for chemical modification.[3] This guide offers a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and a thorough analysis of its spectroscopic characteristics to aid researchers in its application and characterization.
Molecular Structure and Chemical Formula
The fundamental identity of this compound is defined by its molecular structure and formula.
-
Chemical Formula : C₈H₁₀N₂O₂[4]
-
IUPAC Name : this compound[4]
-
CAS Number : 20191-74-6[4]
-
Molecular Weight : 166.18 g/mol [4]
The molecule consists of a benzene ring substituted with an ethyl group at position 2, an amino group (-NH₂) at position 1, and a nitro group (-NO₂) at position 5. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring influences its chemical reactivity and physical properties. The nearly planar structure of the molecule has been confirmed by X-ray crystallography.[1][5]
Figure 1. 2D Molecular Structure of this compound. Source: PubChem[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Appearance | Light yellow to Brown powder/crystal | |
| Melting Point | 63-64 °C | [3][6] |
| Boiling Point | 335.3 °C at 760 mmHg | [6] |
| Density | 1.219 g/cm³ | [6] |
| Flash Point | 156.6 °C | [6] |
| Water Solubility | Insoluble (predicted) | |
| LogP | 2.84 | [6] |
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through the nitration of 2-ethylaniline using a mixture of nitric acid and sulfuric acid.[5][7] The amino group of the starting material is first protonated by the strong acid, which then directs the electrophilic nitronium ion (NO₂⁺) to the meta-position relative to the ammonium group.
Experimental Protocol: Nitration of 2-Ethylaniline
This protocol is adapted from established procedures for the nitration of anilines.[5][8]
Materials and Reagents:
-
2-Ethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Deionized Water
-
Cyclohexane (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
Procedure:
-
Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 12.1 g of 2-ethylaniline to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10 °C. This exothermic reaction forms the 2-ethylanilinium sulfate salt.[5]
-
Nitration: In a separate beaker, carefully prepare the nitrating mixture by adding 6.37 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-ethylanilinium sulfate over a period of approximately 30 minutes. It is crucial to maintain the reaction temperature at 0 °C throughout the addition to minimize the formation of by-products.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.[5]
-
Work-up and Isolation: Carefully pour the reaction mixture into a large beaker containing a large volume of crushed ice.[5]
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude this compound.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid and inorganic salts.[5]
-
Purification: The crude product can be purified by recrystallization from cyclohexane to yield the final product as a yellow crystalline solid.[5]
Synthesis Workflow Diagram
References
- 1. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-5-nitroaniline(99-55-8) 13C NMR [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 7. This compound | 20191-74-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
physical and chemical properties of 2-Ethyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of synthetic organic chemistry and pharmaceutical development, the utility of a molecule is defined by its structural nuances and reactive potential. 2-Ethyl-5-nitroaniline, a seemingly straightforward aromatic amine, is a compound of significant interest, serving as a versatile building block in the synthesis of a variety of complex organic molecules.[1][2] This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of this compound, grounded in its fundamental physical and chemical properties, validated through established analytical protocols, and contextualized by its role in advanced chemical synthesis. Herein, we dissect the causality behind its reactivity, offer detailed experimental methodologies, and explore its potential as a key intermediate in the development of novel chemical entities.
Core Molecular & Physical Characteristics
This compound (CAS No. 20191-74-6) is an organic compound whose structure features an aniline core substituted with an ethyl group at the 2-position and a nitro group at the 5-position.[3] This specific arrangement of functional groups dictates its physical state, solubility, and ultimately, its chemical behavior.
Structural and Physicochemical Data
A comprehensive summary of the key physical and computed properties of this compound is presented below. These parameters are critical for its handling, storage, and application in various synthetic protocols.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 166.18 g/mol | [3][4] |
| Appearance | Yellow to light brown or orange to red crystalline powder | [5] |
| Melting Point | 63-64 °C | [1][4] |
| Boiling Point | 335.3 ± 22.0 °C at 760 mmHg | [1][4] |
| Density | 1.219 g/cm³ | [4] |
| pKa | 2.25 ± 0.10 (Predicted) | [4] |
| LogP | 2.84 (Predicted) | [4] |
| Vapor Pressure | 0.000121 mmHg at 25°C | [4] |
| Refractive Index | 1.598 (Predicted) | [4] |
The molecule is nearly planar, a characteristic that influences its crystal packing.[6][7] In the solid state, weak intermolecular N-H···N and C-H···O hydrogen bonds link the molecules into chains, contributing to the stability of the crystal structure.[6][7]
Solubility Profile
Understanding the solubility of this compound is paramount for its use in reaction media and for purification processes like recrystallization. While detailed quantitative data is sparse in publicly available literature, qualitative descriptions indicate it is soluble in common organic solvents such as methanol, acetone, benzene, ether, and chloroform.[4][8] Its solubility in water is expected to be low, a common characteristic for nitroaniline derivatives.[8]
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous structural confirmation of this compound are foundational for its application in research and development.
General Synthetic Pathway: Electrophilic Nitration
The most common and direct route to this compound is through the electrophilic nitration of 2-ethylaniline.[6][9] The amino group (-NH₂) and the ethyl group (-CH₂CH₃) are both ortho-, para-directing activators. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This directs the incoming nitro group to the meta-position relative to the anilinium ion, and para to the ethyl group, yielding the desired this compound product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitration of 2-Ethylaniline
This protocol is adapted from established literature procedures.[6][9]
Materials:
-
2-Ethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid
-
Ice
-
50% Sodium Hydroxide (NaOH) solution
-
Petroleum Ether or Cyclohexane (for recrystallization)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-ethylaniline (0.2 mol) to chilled concentrated sulfuric acid (100 mL), ensuring the temperature is maintained below 0°C.[9]
-
Nitration: While maintaining the low temperature and stirring vigorously, add the nitrating agent (e.g., fuming nitric acid, 0.3 mol) dropwise.[9] The rate of addition must be carefully controlled to prevent a rise in temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 30 minutes) to ensure the reaction proceeds to completion.[6]
-
Quenching and Neutralization: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[6][9] Slowly neutralize the excess acid by adding 50% sodium hydroxide solution until the pH is approximately 8.[9] A precipitate will form.
-
Isolation and Purification: Collect the crude product by filtration.[9] Purify the solid by recrystallizing from a suitable solvent, such as petroleum ether or cyclohexane, to yield the final product as a yellow to orange solid.[6][9]
Spectroscopic Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). The specific chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 1,2,4-trisubstitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atom attached to the nitro group appearing significantly downfield.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C-H stretches for the aromatic ring and the aliphatic ethyl group.[10]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).
Authoritative spectral data can be sourced from chemical databases such as ChemicalBook.[11]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the aromatic amine and the nitro group.[12] This dual functionality makes it a valuable intermediate in multi-step syntheses.[1][2]
Key Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., H₂/Pd, Sn/HCl, Fe/HCl).[12] This transformation yields 2-ethyl-1,4-benzenediamine, a diamine building block useful for creating more complex structures, including polymers and heterocyclic compounds.
-
Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo a range of reactions:
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures converts the amino group into a diazonium salt. This reactive intermediate is a cornerstone of azo dye synthesis, where it is coupled with an electron-rich aromatic compound.[13]
-
Acylation: It reacts with acyl chlorides or anhydrides to form amides.[12]
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.[12]
-
Caption: Key reaction pathways for this compound.
Role in Drug Development and Fine Chemicals
While primarily known as an intermediate for dyes and pigments, the structural motif of this compound appears in more complex molecules relevant to medicinal chemistry.[2][13] Nitroaromatic compounds are precursors to many biologically active molecules and are themselves a subject of study for various therapeutic applications, including antibacterial and antitumoral activities.[14] Its use as a building block for active pharmaceutical ingredients (APIs) and their intermediates is a key area of interest.[2] For instance, it is listed as an impurity or intermediate in the synthesis of pharmaceuticals like Pazopanib.[3][4]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][15]
GHS Hazard Information
-
Hazard Statements:
-
Precautionary Statements:
A full Safety Data Sheet (SDS) should always be consulted before handling this compound.[15]
Conclusion
This compound is a chemical intermediate of considerable value, defined by the strategic placement of its ethyl, amino, and nitro functional groups. Its straightforward synthesis via electrophilic nitration and the orthogonal reactivity of its functional groups make it a versatile tool for the synthetic chemist. From its foundational role in the dye industry to its emerging significance as a building block for pharmaceuticals, a thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in research and development. This guide has provided a comprehensive overview, grounded in scientific literature, to serve as an authoritative resource for professionals in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 5. 2 Ethyl 5 Nitroaniline Manufacturer, 2 Ethyl 5 Nitroaniline Price [axiomchem.com]
- 6. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 20191-74-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound(20191-74-6) 1H NMR [m.chemicalbook.com]
- 12. Amine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. valsynthese.ch [valsynthese.ch]
- 16. This compound | 20191-74-6 | TCI AMERICA [tcichemicals.com]
- 17. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Ethyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Commitment to Proactive Safety in Chemical Synthesis
In the fast-paced world of drug discovery and chemical synthesis, the pressure to innovate can sometimes overshadow the critical importance of a robust safety culture. While the pursuit of novel therapeutics is paramount, it is our collective responsibility as scientists to ensure that this progress is not built upon a foundation of unnecessary risk. This guide is born from a deep-seated commitment to proactive safety—a philosophy that extends beyond mere compliance to a thorough understanding of the inherent hazards of the chemical entities we work with. 2-Ethyl-5-nitroaniline, a key building block in many synthetic pathways, is a compound that demands our respect and careful attention. This document is not intended to be a rigid set of rules, but rather a dynamic framework for risk assessment and safe handling. It is a call to action for every researcher, scientist, and drug development professional to approach their work with a heightened sense of awareness and an unwavering dedication to the well-being of themselves, their colleagues, and the environment. Let this guide serve as a testament to the principle that groundbreaking science and exemplary safety are not mutually exclusive, but rather inextricably linked.
Section 1: Unveiling the Hazard Profile of this compound
This compound (CAS No. 20191-74-6) is a substituted nitroaniline that presents a significant health hazard upon exposure. A thorough understanding of its toxicological and physicochemical properties is the cornerstone of its safe handling.
GHS Classification and Hazard Statements
Based on aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 20191-74-6 | [1][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 58-64 °C | [3][4] |
| Boiling Point | ~335.3 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Predicted water solubility of 0.49 g/L. Soluble in benzene. | [5] |
Note: Some data, such as the boiling point, are predicted values and should be treated as estimates.
Section 2: A Proactive Approach to Exposure Control and Personal Protection
The primary goal when handling this compound is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. This requires a multi-layered approach that combines engineering controls, administrative controls, and the diligent use of personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure as they are designed to remove the hazard at its source.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to control the inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.
Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | - Nitrile gloves (minimum thickness of 0.11 mm). - A lab coat or chemical-resistant apron. - Closed-toe shoes. | Prevents skin contact, which can cause irritation and systemic toxicity. Check gloves for integrity before each use. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) may be required for tasks with a high potential for aerosol generation or in the event of a spill. | Protects against the inhalation of harmful dust particles. |
Causality in PPE Selection: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals. However, for prolonged or immersive contact, it is advisable to consult the glove manufacturer's compatibility data. The potential need for respiratory protection underscores the importance of minimizing dust generation during handling.
Section 3: Standard Operating Procedure for the Safe Handling of this compound
This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting. Adherence to this protocol is essential for minimizing the risk of exposure.
Preparation and Pre-Handling Checklist
-
Review the SDS: Before beginning any work, thoroughly review the most up-to-date Safety Data Sheet for this compound. If a specific SDS is unavailable, review the SDS for a structurally similar compound and treat the target compound with a higher degree of caution.
-
Assemble all necessary materials: This includes the chemical, appropriate glassware, and all required PPE.
-
Ensure engineering controls are operational: Verify that the chemical fume hood is functioning correctly.
-
Designate a work area: Clearly define the area where the work will be conducted and ensure it is free of clutter.
Handling Protocol
-
Don appropriate PPE: Put on your lab coat, chemical safety goggles, and gloves before entering the designated work area.
-
Work in a fume hood: Conduct all manipulations of this compound powder inside a certified chemical fume hood.
-
Minimize dust generation: Use a spatula to carefully transfer the solid. Avoid scooping or pouring in a manner that creates airborne dust.
-
Keep containers closed: When not in use, ensure that the container of this compound is tightly sealed.
-
Clean up spills immediately: In the event of a small spill, follow the spill cleanup procedure outlined in Section 4.
-
Decontaminate work surfaces: After completing your work, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and then wash with soap and water.
-
Properly dispose of waste: All contaminated materials, including gloves, weigh boats, and excess chemical, must be disposed of as hazardous waste in a clearly labeled, sealed container.[6]
-
Wash hands thoroughly: After removing your gloves, wash your hands with soap and water.
Storage Requirements
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Segregate it from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Section 4: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8] |
Spill Cleanup Procedure
For a small spill of this compound powder:
-
Evacuate and secure the area: Alert others in the vicinity and restrict access to the spill area.
-
Don appropriate PPE: This should include a respirator if there is a significant amount of airborne dust.
-
Contain the spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent further dispersal.[9]
-
Collect the material: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate the area: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of waste: All cleanup materials must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team.
Firefighting Measures
-
In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[8]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with toxic fumes, which may include nitrogen oxides and carbon oxides.[8]
-
Aromatic nitro compounds can be explosive under certain conditions, so it is important to fight the fire from a distance if possible.[7]
Section 5: Visualizing Safety Workflows
To further enhance the understanding of the safety protocols, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows.
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: A decision tree for responding to emergencies involving this compound.
References
- 1. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 3. This compound | 20191-74-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. PhytoBank: Showing this compound (PHY0149315) [phytobank.ca]
- 6. benchchem.com [benchchem.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. valsynthese.ch [valsynthese.ch]
- 9. jk-sci.com [jk-sci.com]
A Comprehensive Technical Guide to the Solubility of 2-Ethyl-5-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2-Ethyl-5-nitroaniline (CAS No: 20191-74-6), a key intermediate in various synthetic applications. While quantitative solubility data in organic solvents is not extensively available in public literature, this guide synthesizes the known physicochemical properties of the compound to provide a theoretical framework for its solubility behavior. Furthermore, it presents a robust, step-by-step experimental protocol for the accurate determination of its solubility using the isothermal equilibrium method. This document is designed to be an essential resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation processes involving this compound.
Introduction: The Significance of Solubility in Chemical Processes
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. For a versatile chemical intermediate like this compound, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and developing stable formulations. The principle of "like dissolves like" is a foundational concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1] The molecular structure of this compound, featuring both a polar nitro group and a basic amino group, as well as a non-polar ethyl group and benzene ring, suggests a nuanced solubility profile across a range of organic solvents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for interpreting its solubility. These properties influence the intermolecular forces between the solute and solvent molecules, which ultimately govern the dissolution process.
| Property | Value | Reference(s) |
| Molecular Formula | C8H10N2O2 | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Melting Point | 63-64 °C | [2][4] |
| Boiling Point | ~335.3 °C at 760 mmHg | [2][4] |
| Appearance | Light yellow to brown powder/crystal | |
| Topological Polar Surface Area | 71.8 Ų | [3] |
The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and amino groups) in the molecule suggests that hydrogen bonding can play a significant role in its interaction with protic solvents.[5] The aromatic ring allows for π-π stacking interactions, which can be a factor in its solubility in aromatic solvents.
Theoretical Solubility Profile of this compound
Based on its molecular structure and the general principles of solubility, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar nitro and amino groups of this compound. Good solubility is generally expected in these solvents. For a similar compound, 2-chloro-5-nitroaniline, solubility was found to be high in acetone and ethyl acetate.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amino and nitro groups. Therefore, moderate to good solubility is anticipated.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar ethyl group and the benzene ring suggests some affinity for non-polar solvents. However, the polar functional groups will likely limit the solubility in highly non-polar solvents like hexane. For the related compound 2-nitroaniline, it is noted to be more soluble in organic solvents like ethanol and ether and shows better solubility in non-polar solvents compared to polar ones.[7]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the polar groups of the solute. Moderate solubility is expected.
It is important to note that while these predictions provide a useful starting point, experimental verification is essential for obtaining accurate quantitative solubility data.[8]
Experimental Determination of Solubility: A Validated Protocol
The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[9] This protocol provides a step-by-step guide for its implementation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter (e.g., PTFE for organic solvents) to remove any undissolved particles.
-
Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Safety Considerations
This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][10] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.[10][11][12][13]
Conclusion
While there is a notable absence of publicly available quantitative solubility data for this compound in organic solvents, this technical guide provides a solid foundation for researchers and scientists. By understanding the physicochemical properties of the compound and applying the detailed experimental protocol for isothermal equilibrium solubility determination, professionals in the field can generate the precise data required for their specific applications. This will enable the optimization of synthetic and purification processes, leading to improved efficiency and product quality.
References
- 1. chem.ws [chem.ws]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 5. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 20191-74-6 | TCI AMERICA [tcichemicals.com]
- 11. valsynthese.ch [valsynthese.ch]
- 12. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 13. This compound MSDS(보안 데이터 시트)- chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Crystal Structure of 2-Ethyl-5-nitroaniline and Its Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis, crystal structure, and supramolecular assembly of 2-Ethyl-5-nitroaniline (C₈H₁₀N₂O₂). We delve into a detailed examination of its molecular geometry and the critical role of intermolecular hydrogen bonding in dictating its solid-state architecture. The elucidated crystal structure, determined by single-crystal X-ray diffraction, reveals a nearly planar molecule crystallizing in the monoclinic system. The guide explores the profound implications of this specific crystalline arrangement on the material's physicochemical properties and its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. All experimental protocols, from synthesis to crystallization, are presented with a rationale grounded in established chemical principles to ensure reproducibility and understanding.
Introduction: The Significance of Nitroaniline Scaffolds
Nitroaniline derivatives are a cornerstone class of organic compounds, serving as pivotal building blocks in a vast array of chemical industries. Their inherent structural features—an electron-donating amino group and an electron-withdrawing nitro group attached to an aromatic ring—create a unique electronic environment that is highly valuable for chemical synthesis. This push-pull system not only influences the reactivity of the molecule but is also a well-known pharmacophore and a key feature for developing nonlinear optical (NLO) materials.
This compound (CAS: 20191-74-6) is a member of this important chemical family.[1] Its specific substitution pattern offers multiple sites for further chemical modification, making it a sought-after intermediate for crafting complex molecular targets.[1] This guide aims to provide a definitive technical overview of its solid-state structure and to logically connect this three-dimensional arrangement to its material properties and potential applications, thereby offering a foundational resource for researchers in organic synthesis, materials science, and pharmaceutical development.
Synthesis and Single-Crystal Growth
The precise control of a molecule's three-dimensional structure begins with its synthesis and subsequent crystallization. The protocols described herein are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product before structural analysis.
Synthesis of this compound
The synthesis of this compound is reliably achieved through the nitration of 2-ethylaniline. The choice of a strong acid medium is crucial for the regioselective addition of the nitro group.
Experimental Protocol:
-
Dissolution: Dissolve 2-ethylaniline (12.1 g) in concentrated sulfuric acid (50 ml). This step protonates the amino group, protecting it from oxidation and directing the incoming electrophile (the nitronium ion) to the meta-position relative to the ethyl group.
-
Cooling: Cool the mixture to 273 K (0 °C) in an ice bath. This is critical to control the exothermic nitration reaction and prevent over-nitration or degradation.
-
Nitration: Add nitric acid (6.37 ml) dropwise in small portions while maintaining the low temperature. The slow addition ensures the concentration of the highly reactive nitronium ion (NO₂⁺), generated in situ, remains manageable.
-
Reaction: Stir the mixture at 295 K (22 °C) for 30 minutes to allow the reaction to proceed to completion.[2]
-
Quenching & Neutralization: Pour the reaction mixture into a large volume of ice. This dilutes the acid and dissipates heat. Carefully neutralize the excess acid with a sodium hydroxide solution until the pH is approximately 8.[2][3]
-
Isolation & Purification: Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from petroleum ether or cyclohexane to yield a yellow, needle-like solid.[2][3]
Protocol for Growing Diffraction-Quality Single Crystals
The key to successful X-ray crystallographic analysis is the growth of a well-ordered, single crystal. The slow evaporation method is an effective technique for achieving this.
Experimental Protocol:
-
Solution Preparation: Dissolve the purified this compound in a minimal amount of methanol to create a saturated solution. Methanol is chosen for its ability to fully solvate the molecule.
-
Slow Evaporation: Place the solution in a vial covered with a perforated cap (e.g., Parafilm with small pinholes). This allows the solvent to evaporate slowly over several days at room temperature.
-
Crystal Formation: As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual and orderly deposition of molecules onto a growing crystal lattice. This slow process is essential to minimize defects and obtain crystals suitable for X-ray diffraction.[2]
Crystallographic Analysis and Structural Elucidation
The analysis of the crystal structure provides a precise map of atomic positions, offering unparalleled insight into the molecule's geometry and packing.
Overall Experimental Workflow
The process of determining a crystal structure follows a logical and rigorous pathway, from initial synthesis to final data deposition. This workflow ensures the quality and validity of the structural information.
Caption: Experimental workflow from synthesis to structural analysis.
Crystal Structure and Molecular Geometry
The crystal structure of this compound was determined using single-crystal X-ray diffraction.[2] The molecule is reported to be nearly planar, with only a minor deviation of one of the oxygen atoms of the nitro group from the plane of the benzene ring.[2][4]
The crystallographic data provide a wealth of quantitative information, which is summarized in the table below.
| Parameter | Value [2] |
| Chemical Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Assumed from common packing) |
| a | 23.037 (5) Å |
| b | 3.9540 (8) Å |
| c | 18.393 (4) Å |
| β | 104.51 (3)° |
| Volume | 1621.9 (6) ų |
| Z (Molecules/unit cell) | 8 |
| Radiation | Mo Kα |
| Temperature | 298 K |
The bond lengths and angles within the molecule fall within normal, expected ranges.[2] The benzene ring is planar, as expected. The ethyl and nitro groups, along with the amine nitrogen, show very small deviations from this plane, confirming the overall planarity of the molecule.[2]
Supramolecular Assembly via Intermolecular Interactions
While intramolecular forces define the molecule itself, it is the intermolecular forces that govern how molecules arrange themselves in the solid state. In the crystal of this compound, weak hydrogen bonds are the primary drivers of the supramolecular architecture.[2]
Specifically, the structure is stabilized by a network of intermolecular N-H···N and C-H···O hydrogen bonds.[2] These interactions link adjacent molecules into chains. These chains, in turn, form characteristic R²₂(10) ring motifs, which are common and stabilizing patterns in crystal engineering.[2] This network of non-covalent interactions is directly responsible for the stability of the crystal lattice.[2]
Implications of the Crystal Structure
The specific arrangement of molecules in the crystal has profound and predictable effects on the material's bulk properties and potential applications.
Structure-Property Relationships
The planarity of the molecule and the network of hydrogen bonds are key determinants of its physicochemical properties.
Caption: Relationship between crystal features and material properties.
-
Thermal Stability and Melting Point: The extensive network of hydrogen bonds creates a stable and energetically favorable crystal lattice.[2] Significant thermal energy is required to overcome these interactions and break down the ordered structure, leading to a defined melting point of approximately 63-64 °C.[5][6]
-
Solubility: The presence of both hydrogen bond donors (N-H, C-H) and acceptors (N, O) suggests that solubility will be highest in polar solvents capable of competing for these interactions. The planarity of the molecule facilitates efficient packing, which can sometimes decrease solubility compared to more globular molecules.
-
Potential for Nonlinear Optical (NLO) Properties: The combination of an electron-donating group (amine) and an electron-withdrawing group (nitro) across a conjugated π-system is a classic design for NLO chromophores. The nearly planar structure enhances this conjugation. For significant second-harmonic generation (SHG), a key NLO effect, the crystal must pack in a non-centrosymmetric space group. Further investigation is required to confirm if any polymorphs of this compound meet this criterion.
Role as a Synthetic Intermediate
The true value of this compound lies in its versatility as a chemical intermediate.[1] The functional groups on the molecule provide multiple handles for synthetic transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a diamine derivative. This opens up pathways for synthesizing complex heterocyclic compounds or polymers.
-
Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) onto the aromatic ring.[7] This is a foundational reaction in the synthesis of azo dyes.[7]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][8] For instance, it has been cited in patents related to the preparation of intermediates for drugs like pazopanib.[6]
Conclusion and Future Outlook
The crystal structure of this compound reveals a well-ordered, planar molecule governed by a network of weak intermolecular hydrogen bonds that form robust chain and ring motifs.[2] This defined supramolecular assembly is directly responsible for its key physicochemical properties, including its thermal stability and melting point.
While its primary role is established as a versatile synthetic intermediate, future research could productively explore several avenues:
-
Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) could yield structures with different packing arrangements, potentially leading to materials with enhanced NLO properties or different solubility profiles.
-
Co-crystallization: Forming co-crystals with other molecules could be used to fine-tune physical properties like melting point and stability, which is of significant interest in the pharmaceutical industry.
-
Quantitative NLO Studies: A thorough investigation into the nonlinear optical properties of single crystals would provide empirical data to validate the potential suggested by its molecular structure.
This guide has provided a comprehensive overview, grounding the known applications and properties of this compound in its fundamental solid-state structure.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 20191-74-6 [chemicalbook.com]
- 4. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution in 2-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-ethylaniline. As a substituted aniline, its reactivity and regioselectivity are governed by the interplay of the strongly activating, ortho-, para-directing amino group and the weakly activating, sterically hindering ethyl group. This document delves into the theoretical underpinnings of these directing effects, practical considerations for controlling reaction outcomes, and detailed protocols for key EAS reactions including nitration, halogenation, and sulfonation. The strategic use of protecting groups to modulate reactivity and enhance selectivity is also extensively discussed, offering field-proven insights for synthetic chemists in research and drug development.
Introduction: The Unique Reactivity of 2-Ethylaniline
2-Ethylaniline is a valuable intermediate in the synthesis of a wide range of organic compounds, from dyes to pharmaceuticals.[1] Its utility stems from the reactivity of the aromatic ring towards electrophilic substitution, a characteristic conferred by the electron-donating amino group.[2] However, the presence of both an amino and an ethyl group on the benzene ring introduces a nuanced reactivity profile that requires careful consideration for selective functionalization.
The core of understanding electrophilic aromatic substitution in 2-ethylaniline lies in dissecting the influence of its substituents:
-
The Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This increases the electron density of the ring, making it significantly more nucleophilic and thus more reactive towards electrophiles.[2] The resonance effect is most pronounced at the ortho and para positions, making the amino group a strong ortho-, para-director.[2][3]
-
The Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is a weak activating group, primarily through an inductive effect where it donates electron density to the ring.[4] It also directs incoming electrophiles to the ortho and para positions.
The synergy of these two activating groups renders the 2-ethylaniline ring highly susceptible to electrophilic attack. However, the proximity of the ethyl group to one of the ortho positions introduces significant steric hindrance, which plays a crucial role in determining the final product distribution.[4][5]
The Directing Effects in 2-Ethylaniline: An Electronic and Steric Tug-of-War
The regioselectivity of electrophilic aromatic substitution on 2-ethylaniline is a classic example of the competition between electronic activation and steric hindrance.
Electronic Effects: The Dominance of the Amino Group
The amino group's potent activating and ortho-, para-directing influence is the primary driver of regioselectivity. Resonance structures of the arenium ion intermediate formed during electrophilic attack illustrate the stabilization at the ortho and para positions relative to the amino group.
References
- 1. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Navigating Regioselectivity: A Technical Guide to the Directing Effects of Ethyl and Amino Groups in Aniline Nitration
Abstract
The nitration of substituted anilines is a cornerstone of synthetic organic chemistry, pivotal in the development of a vast array of pharmaceuticals, agrochemicals, and dyes. The regiochemical outcome of this electrophilic aromatic substitution is intricately governed by the electronic and steric nature of the substituents on the aniline ring. This in-depth technical guide provides a comprehensive analysis of the directing effects of the amino and ethyl groups, with a particular focus on the nitration of N-ethylaniline. We will delve into the underlying mechanistic principles, explore the challenges posed by the dual nature of the amino group, and present a validated experimental protocol for controlled nitration. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of these fundamental synthetic transformations.
Introduction: The Principles of Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The facility and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. These substituents can be broadly categorized as either activating or deactivating, and as ortho-, para-, or meta-directing.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] They generally increase the rate of the EAS reaction compared to unsubstituted benzene.
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, rendering it less nucleophilic and less reactive towards electrophiles.[3] They typically decrease the rate of the EAS reaction.
-
Directing Effects: The position at which the incoming electrophile substitutes is determined by the directing effect of the existing substituent.[4] This is a consequence of the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[5]
Substituents are classified based on their electronic effects:
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Electronegative atoms exert a negative inductive effect (-I), withdrawing electron density, while alkyl groups exert a positive inductive effect (+I), donating electron density.[6]
-
Mesomeric or Resonance Effect (M): This effect involves the delocalization of π electrons through a conjugated system. Groups with lone pairs of electrons adjacent to the aromatic ring can donate these electrons through resonance (+M effect), while groups with multiple bonds to electronegative atoms can withdraw electrons through resonance (-M effect).[7]
The interplay of these effects determines the overall character of a substituent.
The Dichotomous Nature of the Amino Group in Aniline Nitration
The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director.[8][9][10] This is due to the potent +M effect of the nitrogen's lone pair, which delocalizes into the benzene ring, increasing the electron density at the ortho and para positions.[11][12]
However, the direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid presents significant challenges:
-
Oxidation: The strong oxidizing nature of nitric acid can lead to the formation of tarry oxidation byproducts, significantly reducing the yield of the desired nitroanilines.[13][14]
-
Loss of Regiocontrol: The highly acidic reaction medium protonates the basic amino group to form the anilinium ion (-NH₃⁺).[15][16][17] The anilinium ion is strongly deactivating due to its positive charge, which exerts a powerful -I effect.[3] This deactivating group directs the incoming electrophile to the meta position.[18][19] Consequently, the direct nitration of aniline yields a mixture of ortho-, para-, and a substantial amount of meta-nitroaniline.[11][13]
To circumvent these issues, the amino group is typically "protected" before nitration.[18][20]
Protection of the Amino Group via Acetylation
A common and effective strategy is the acetylation of aniline to form acetanilide.[21][22][23] This is achieved by reacting aniline with acetic anhydride.
The resulting acetamido group (-NHCOCH₃) has several advantages:
-
Moderated Activation: The acetyl group is electron-withdrawing, which moderates the activating effect of the amino group. This is because the lone pair on the nitrogen can also be delocalized onto the carbonyl oxygen of the acetyl group. This reduced reactivity prevents polysubstitution and oxidation.[21]
-
Preservation of Ortho-, Para-Direction: The acetamido group remains an ortho-, para-director, as the nitrogen's lone pair can still participate in resonance with the aromatic ring.[21]
-
Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions, leading to a higher yield of the para-substituted product.[11]
After nitration, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.[24]
The Directing Effect of the Ethyl Group
Alkyl groups, such as the ethyl group (-CH₂CH₃), are activating and ortho-, para-directing.[25][26] Their activating nature stems from two main effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bonds, pushing electron density into the aromatic ring and increasing its nucleophilicity.[6]
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π system of the aromatic ring. This further stabilizes the carbocation intermediate formed during ortho and para attack.
The ethyl group is considered a weak activating group compared to the amino group.
The Interplay of Directing Effects in the Nitration of N-Ethylaniline
In N-ethylaniline, both the amino and ethyl groups influence the regiochemical outcome of nitration. The N-ethylamino group (-NHCH₂CH₃) is a strong activating, ortho-, para-directing group, similar to the amino group in aniline. The ethyl group attached to the nitrogen enhances the electron-donating ability of the nitrogen through its +I effect.
Direct nitration of N-alkylanilines can be complex and lead to a mixture of products, including oxidation byproducts.[27] However, under controlled conditions, the powerful ortho-, para-directing effect of the N-ethylamino group is expected to dominate. Studies have shown that the nitration of N-ethylaniline with nitric and sulfuric acid can yield the p-nitro derivative as the major product.[27][28]
The preference for the para position can be attributed to the steric hindrance at the ortho positions caused by the N-ethylamino group.
Data Presentation: Regioselectivity in Aniline Nitration
The following table summarizes the approximate product distribution for the nitration of aniline under different conditions, illustrating the impact of amino group protection.
| Starting Material | Nitrating Agent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Aniline | Conc. HNO₃ / Conc. H₂SO₄ | ~2 | ~47 | ~51 |
| Acetanilide | Conc. HNO₃ / Conc. H₂SO₄ | ~19 | Trace | ~79 |
Data compiled from multiple sources indicating general trends.[11][13]
Experimental Protocol: Controlled Nitration of Acetanilide
This protocol details a standard laboratory procedure for the nitration of acetanilide, a common method to achieve controlled nitration of the aniline ring system.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Deionized Water
-
Ice
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pasteur pipette
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Acetanilide Solution: In a 125 mL Erlenmeyer flask, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid. Cool the solution in an ice bath.
-
Preparation of the Nitrating Mixture: In a separate test tube, carefully add 2 mL of concentrated sulfuric acid to 1 mL of concentrated nitric acid.[29] Cool this mixture in an ice bath. The nitronium ion (NO₂⁺) is the active electrophile generated in this mixture.[30][31]
-
Nitration Reaction: Slowly and with constant swirling, add the cold nitrating mixture dropwise to the cold acetanilide solution using a Pasteur pipette.[29] Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes to ensure the reaction goes to completion.
-
Product Precipitation: Pour the reaction mixture slowly into a beaker containing 50 mL of an ice-water mixture. The crude p-nitroacetanilide will precipitate as a yellow solid.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove any residual acid.
-
Recrystallization: Purify the crude p-nitroacetanilide by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.
Hydrolysis of p-Nitroacetanilide to p-Nitroaniline (Optional):
-
Heat the purified p-nitroacetanilide under reflux with dilute sulfuric acid for approximately 30-45 minutes.[24]
-
Cool the solution and neutralize it with a base (e.g., 10% NaOH solution) to precipitate the p-nitroaniline.
-
Collect the p-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.
Visualization of Reaction Mechanisms and Workflows
Generation of the Nitronium Ion
References
- 1. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Difference between Ortho para and meta directing groups | Filo [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. scispace.com [scispace.com]
- 10. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Khan Academy [khanacademy.org]
- 12. Khan Academy [khanacademy.org]
- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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- 20. Explain why amino group of aniline is | Class Twelve Chemistry [askmattrab.com]
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- 22. sarthaks.com [sarthaks.com]
- 23. In the nitration of aniline, the amino group is protected by conversion into [infinitylearn.com]
- 24. books.rsc.org [books.rsc.org]
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- 29. Chemistry 210 Experiment 10 [home.miracosta.edu]
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Spectroscopic Characterization of 2-Ethyl-5-nitroaniline: A Technical Guide
Introduction
2-Ethyl-5-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. Its molecular structure, featuring an ethyl group, an amino group, and a nitro group on a benzene ring, gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. A thorough characterization using modern spectroscopic techniques is paramount for confirming its identity, assessing its purity, and understanding its electronic and structural characteristics.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical experimental considerations. The interpretations are based on established spectroscopic theory and comparative analysis with structurally related compounds.
Molecular Structure and Spectroscopic Overview
The arrangement of the functional groups on the benzene ring in this compound dictates the electronic environment of each atom, which is directly probed by spectroscopic methods. The amino (-NH₂) group is a strong activating group and an ortho-, para-director, while the nitro (-NO₂) group is a strong deactivating group and a meta-director. Their combined electronic effects, along with the presence of the ethyl (-CH₂CH₃) group, result in a predictable yet nuanced set of spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A high-quality NMR spectrum requires a homogenous solution free of particulate matter.[1][2]
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[1][3][4]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ is excellent for more polar and less soluble substances.[1]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[2]
-
Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.[4]
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
The spectrometer's magnetic field is shimmed to optimize homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.[1]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl group. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitro group will deshield the ortho and para protons, shifting them downfield.
dot graph "2_Ethyl_5_nitroaniline" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 | d | ~2.5 | 1H |
| H-4 | ~7.6 | dd | ~8.5, 2.5 | 1H |
| H-3 | ~6.7 | d | ~8.5 | 1H |
| -NH₂ | ~4.0-5.0 | br s | - | 2H |
| -CH₂- | ~2.6 | q | ~7.5 | 2H |
| -CH₃ | ~1.2 | t | ~7.5 | 3H |
Interpretation:
-
Aromatic Protons: The aromatic region is expected to show three distinct signals. H-6 is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It appears as a doublet due to coupling with H-4. H-4 is meta to the nitro group and ortho to the amino group, resulting in an intermediate chemical shift. It will be a doublet of doublets due to coupling with both H-3 and H-6. H-3 is ortho to the electron-donating amino group and will be the most upfield of the aromatic protons, appearing as a doublet from coupling to H-4.
-
Amine Protons: The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methylene protons are adjacent to the aromatic ring and will be shifted further downfield than the methyl protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (C-NO₂) | ~149 |
| C-1 (C-NH₂) | ~147 |
| C-2 (C-CH₂CH₃) | ~135 |
| C-3 | ~129 |
| C-6 | ~115 |
| C-4 | ~112 |
| -CH₂- | ~23 |
| -CH₃ | ~14 |
Interpretation:
-
The carbons directly attached to the nitrogen atoms (C-1 and C-5) are expected to be the most downfield due to the strong deshielding effects of the amino and nitro groups.
-
The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.
-
The aliphatic carbons of the ethyl group will be significantly upfield, with the methyl carbon being the most shielded.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
For a solid sample like this compound, several methods can be employed. The thin solid film method is often convenient.[5]
-
Place a small amount (a few milligrams) of this compound in a small test tube or vial.
-
Add a few drops of a volatile solvent, such as acetone or methylene chloride, to dissolve the solid.
-
Deposit a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[6][7]
IR Spectral Data and Interpretation
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| N-O Stretch (asymmetric) | 1550-1475 | Strong |
| N-H Bend (scissoring) | 1650-1580 | Medium |
| C=C Stretch (aromatic) | 1600-1450 | Medium |
| N-O Stretch (symmetric) | 1360-1290 | Strong |
| C-N Stretch (aromatic amine) | 1335-1250 | Strong |
Interpretation:
-
N-H Vibrations: The presence of the primary amine group (-NH₂) will be clearly indicated by two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9] A bending vibration for the N-H bond is also expected around 1650-1580 cm⁻¹.[8]
-
N-O Vibrations: The nitro group (-NO₂) is characterized by two strong absorption bands. The asymmetric stretch appears in the 1550-1475 cm⁻¹ range, and the symmetric stretch is found between 1360-1290 cm⁻¹.[10][11][12] These are typically the most intense peaks in the spectrum.
-
C-H Vibrations: The spectrum will show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹).
-
Aromatic and C-N Vibrations: C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-N stretch of the aromatic amine is expected around 1335-1250 cm⁻¹.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Experimental Protocol: UV-Vis Data Acquisition
-
Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record a baseline spectrum with the solvent blank in the beam path.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).[13]
UV-Vis Spectral Data and Interpretation
Nitroanilines typically exhibit two main absorption bands in their UV-Vis spectra. These are due to π → π* and intramolecular charge transfer (ICT) transitions.
| Transition Type | Predicted λₘₐₓ (nm) |
| π → π* | ~240-260 |
| Intramolecular Charge Transfer (ICT) | ~370-400 |
Interpretation:
-
The high-energy π → π* transition is associated with the electronic excitation within the benzene ring.
-
The lower-energy, longer-wavelength band is an intramolecular charge transfer (ICT) transition. This involves the transfer of electron density from the electron-donating amino group (the donor) to the electron-withdrawing nitro group (the acceptor) through the conjugated π-system of the benzene ring. This ICT band is responsible for the characteristic yellow color of many nitroanilines. The position of this band is sensitive to solvent polarity. Studies on other nitroaniline isomers show similar characteristic absorption bands.[14][15]
Integrated Spectroscopic Analysis Workflow
A logical workflow is essential for the unambiguous identification of an unknown compound.
Caption: A generalized workflow for the spectroscopic identification of an organic compound.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive and complementary set of data for the characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine and nitro functional groups, and UV-Vis spectroscopy reveals the nature of the conjugated electronic system. By integrating the information from these methods, a confident and unambiguous structural assignment and purity assessment can be achieved, which is a critical step in any research or development endeavor involving this important chemical intermediate.
References
- 1. organomation.com [organomation.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. wikieducator.org [wikieducator.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
synthesis of azo dyes using 2-Ethyl-5-nitroaniline
An Application Guide to the Synthesis of Azo Dyes Using 2-Ethyl-5-nitroaniline
Introduction: The Chromatic World of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles and printing to pharmaceuticals and food.[1] Their defining feature is the azo chromophore (–N=N–), a nitrogen-nitrogen double bond that connects two aromatic rings. This extended system of conjugated π-electrons is responsible for the absorption of light in the visible spectrum, giving rise to their vibrant colors.[1][2]
The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically achieved through a robust and elegant two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][3][4] This guide focuses on the use of this compound as the primary amine, or "diazo component." Its specific molecular structure, featuring both an electron-donating ethyl group and a powerful electron-withdrawing nitro group, makes it a valuable precursor for producing a range of yellow, orange, and red dyes with desirable properties.
This document serves as a comprehensive technical guide for researchers and scientists, detailing the underlying chemical principles, critical safety protocols, and step-by-step experimental procedures for the successful synthesis, isolation, and characterization of azo dyes derived from this compound.
Part 1: The Underpinning Chemistry - Mechanism and Principles
A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and adaptation of the protocol for different target molecules.
Stage 1: Diazotization of this compound
Diazotization is the conversion of the primary amino group (–NH₂) into a highly reactive diazonium salt (–N₂⁺X⁻).[5][6] This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is unstable and must be generated in situ.
Mechanism:
-
Generation of the Nitrosating Agent: In a strong acidic medium (typically HCl or H₂SO₄), sodium nitrite (NaNO₂) is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide, which is then protonated in the acidic medium. The final step is the elimination of a water molecule to yield the stable, resonance-stabilized aryldiazonium ion.[6]
Critical Parameters:
-
Temperature (0–5 °C): This is the most critical parameter. Diazonium salts are thermally unstable and can decompose violently, even in solution, at higher temperatures, evolving nitrogen gas and forming hazardous byproducts.[5][7] The low temperature also stabilizes the nitrous acid.
-
Strong Acidity: A sufficient excess of strong acid is required to prevent the newly formed diazonium salt from coupling with the unreacted parent amine and to ensure the formation of the nitrosonium ion.[5]
Stage 2: Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction.[8][9] The aryldiazonium ion, a potent electrophile, attacks an electron-rich aromatic ring, known as the "coupling component."
Mechanism: The diazonium ion (Ar-N₂⁺) attacks the activated aromatic ring of the coupling component (e.g., a phenol or aniline derivative). The substitution typically occurs at the para position relative to the activating group (–OH, –NH₂) unless it is blocked, in which case ortho substitution occurs.[1][8]
Critical Parameters:
-
Activating Group on Coupling Component: The coupling component must contain a strong electron-donating group, such as a hydroxyl (–OH) or an amino (–NH₂) group, to activate the ring for electrophilic attack.
-
pH Control: The pH of the reaction medium is crucial as it dictates the reactivity of both the diazonium salt and the coupling component.
-
For Phenolic Couplers (e.g., 2-Naphthol): The reaction is carried out in a mildly alkaline medium (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion (–O⁻), accelerating the reaction.
-
For Aromatic Amine Couplers: The reaction is performed in a mildly acidic medium (pH 4-7). A more acidic solution would protonate the amine, deactivating it, while a more alkaline solution could lead to unwanted side reactions of the diazonium salt.[9]
-
Part 2: Safety First - Hazard Analysis and Mitigation
The synthesis of azo dyes involves several significant hazards that must be managed through rigorous procedural controls and the use of appropriate personal protective equipment (PPE).
| Hazard Category | Specific Hazard | Mitigation Strategy |
| Starting Material | This compound: Toxic if inhaled, swallowed, or in contact with skin. Suspected carcinogen.[10] | Handle in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Avoid generating dust. |
| Intermediate | Diazonium Salts: Highly unstable and potentially explosive in a dry, solid state.[1][5][7] Thermally sensitive even in solution. | NEVER attempt to isolate the diazonium salt as a solid. [5] Prepare and use the diazonium salt solution immediately (in situ).[1][5] Strictly maintain the reaction temperature between 0–5 °C at all times.[7] |
| Reagents | Concentrated HCl: Highly corrosive and causes severe burns. | Handle only in a fume hood. Wear acid-resistant gloves, goggles, and a lab coat. |
| Sodium Nitrite (NaNO₂): Toxic if swallowed. Oxidizing agent. | Handle with care, avoiding contact with skin and eyes. Store away from combustible materials. | |
| Nitrous Acid (HNO₂): Toxic fumes (NOx) can be generated during the reaction. | The entire procedure must be performed in a well-ventilated fume hood. [5] | |
| Process | Exothermic Reaction: The diazotization reaction releases heat, which can lead to a dangerous temperature rise. | Use an ice-salt bath for efficient cooling. Add the sodium nitrite solution slowly and dropwise to control the rate of reaction and heat generation.[5] |
| Byproduct | Excess Nitrous Acid: Can lead to unwanted side reactions. | Test for excess nitrous acid using starch-iodide paper. Quench any excess by adding a small amount of sulfamic acid or urea until the test is negative.[5] |
Part 3: Experimental Protocol - Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of a vibrant red-orange dye, a classic example that illustrates the core procedure.
Reagent and Equipment Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |
| This compound | 166.18 | 10.0 | 1.66 g | 1.0 |
| Concentrated HCl (~12 M) | 36.46 | ~30 | ~2.5 mL | ~3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.73 g | 1.05 |
| 2-Naphthol | 144.17 | 10.0 | 1.44 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 25.0 | 1.00 g | 2.5 |
| Sulfamic Acid | 97.09 | - | As needed | - |
| Deionized Water | 18.02 | - | ~200 mL | - |
Equipment: 250 mL beakers (x3), 100 mL graduated cylinder, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-salt bath, Buchner funnel and flask for vacuum filtration, glass rods, pH paper, starch-iodide test paper.
Protocol 1: Diazotization of this compound
-
In a 250 mL beaker, combine 1.66 g (10.0 mmol) of this compound with 25 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. A thick slurry of the amine hydrochloride salt will form.
-
Place the beaker in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C with continuous stirring. Maintain this temperature range throughout the next steps.
-
In a separate beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C. The reaction is exothermic.[5]
-
After the addition is complete, continue stirring the mixture in the ice bath for another 15 minutes to ensure the reaction goes to completion.
-
Verify the presence of a slight excess of nitrous acid by dipping a glass rod into the mixture and touching it to a piece of starch-iodide paper. An immediate dark blue-violet color indicates a positive test.[5]
-
If the test is positive, add a small amount of sulfamic acid or urea, crystal by crystal, until the starch-iodide test is negative (the paper remains white). This destroys the excess nitrous acid. The resulting clear, cold solution is the 2-ethyl-5-nitrobenzenediazonium chloride, which must be used immediately.
Protocol 2: Azo Coupling with 2-Naphthol
-
In a separate 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of a 5% sodium hydroxide solution (prepared by dissolving 2.5 g of NaOH in 47.5 mL of water). Stir until a clear solution is obtained.
-
Cool this alkaline solution of the coupling component in an ice bath to below 5 °C.
-
While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1.[3]
-
A brightly colored red-orange precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the coupling reaction is complete.
Protocol 3: Isolation and Purification
-
Collect the solid azo dye by vacuum filtration using a Buchner funnel.[11]
-
Wash the filter cake with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Press the solid as dry as possible on the filter paper.
-
Transfer the crude product to a watch glass and allow it to air dry completely, or dry it in a desiccator. For higher purity, the dye can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.
-
Weigh the final product and calculate the percentage yield.
Part 4: Characterization and Analysis
Confirming the identity and purity of the synthesized dye is a critical final step.
-
Thin-Layer Chromatography (TLC): An effective method to assess the purity of the product and compare it to the starting materials.
-
Melting Point Determination: A pure crystalline solid will have a sharp, defined melting point range.
-
UV-Visible Spectroscopy: Dissolving a small sample in a suitable solvent (e.g., ethanol) and recording its UV-Vis spectrum will reveal the wavelength of maximum absorbance (λmax), which is directly related to the dye's color and electronic structure.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups in the molecule. Look for characteristic peaks corresponding to:
-
-N=N- (azo stretch): Typically a weak to medium band around 1400-1450 cm⁻¹.
-
-NO₂ (nitro group): Strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
-OH (hydroxyl group): A broad peak around 3200-3600 cm⁻¹ if the coupling component was a phenol.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information, allowing for the complete assignment of the molecule's proton and carbon framework.[14]
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. Azo Coupling [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
The Strategic Utility of 2-Ethyl-5-nitroaniline as a Precursor in the Synthesis of Pharmaceutical Ingredients
This comprehensive guide provides an in-depth exploration of 2-Ethyl-5-nitroaniline, a key chemical intermediate, and its application as a precursor in the synthesis of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a thorough examination of its role in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.
Introduction: The Versatility of a Nitroaniline Building Block
This compound is a substituted nitroaniline that serves as a valuable and versatile starting material in organic synthesis. Its chemical structure, featuring an aniline core functionalized with both an ethyl and a nitro group, provides two key points of reactivity. The aromatic amine can be readily diazotized, and the nitro group can be reduced to a primary amine. These functionalities allow for the construction of complex heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. This application note will focus on the well-documented synthetic pathway from this compound to the anticancer drug Pazopanib, illustrating the strategic importance of this precursor.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 63-64 °C | [2] |
| CAS Number | 20191-74-6 | [3] |
Safety Precautions
This compound is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthetic Application: A Step-by-Step Guide to the Synthesis of Pazopanib
The synthesis of Pazopanib from this compound is a multi-step process that elegantly demonstrates the utility of this precursor. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for Pazopanib from this compound.
Step 1: Synthesis of 3-Methyl-6-nitro-1H-indazole
The initial and pivotal step in the synthesis of the indazole core of Pazopanib is the diazotization of this compound followed by an intramolecular cyclization.[2][4] This reaction transforms the acyclic precursor into a bicyclic heteroaromatic system.
Protocol:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in glacial acetic acid.[4]
-
Cool the mixture to 0-5 °C using an ice bath.
-
Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of water.
-
To the cooled solution of this compound, add the sodium nitrite solution dropwise, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
The crude 3-Methyl-6-nitro-1H-indazole is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.[3]
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a proton source, facilitating the formation of nitrous acid from sodium nitrite.
-
Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions.
Alternative Protocol using tert-Butyl Nitrite:
An alternative procedure utilizing tert-butyl nitrite as the diazotizing agent has been reported to provide a higher yield.[4]
-
Dissolve this compound (1.0 eq) in glacial acetic acid at room temperature.
-
Add a solution of tert-butyl nitrite (1.0 eq) in acetic acid dropwise over 15 minutes.
-
Stir the solution for an additional 30 minutes after the addition is complete.
-
Remove the acetic acid under reduced pressure.
-
The resulting solid is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated to afford 3-methyl-6-nitroindazole.[4]
Step 2: Reduction of 3-Methyl-6-nitro-1H-indazole to 3-Methyl-1H-indazol-6-amine
The reduction of the nitro group to a primary amine is a critical transformation to enable subsequent coupling reactions. Several methods can be employed for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common.[5]
Caption: Common methods for the reduction of the nitro group.
Protocol using Catalytic Hydrogenation:
-
To a solution of 3-Methyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the consumption of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield 3-Methyl-1H-indazol-6-amine.
Protocol using Stannous Chloride:
-
To a stirred solution of 3-methyl-6-nitroindazole (1.0 eq) in 2-methoxyethyl ether at 0 °C, add a solution of tin(II) chloride (4.0 eq) in concentrated hydrochloric acid dropwise.[4]
-
Maintain the reaction temperature below 100 °C during the addition.
-
After the addition is complete, remove the ice bath and stir for an additional 20 minutes.
-
Add diethyl ether to precipitate the product as its HCl salt.
-
Collect the solid by filtration and wash with diethyl ether to afford the HCl salt of 3-methyl-1H-indazol-6-amine.[4]
Step 3: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine
This step involves the methylation of 3-Methyl-1H-indazol-6-amine. A two-step methylation process is often employed to achieve the desired N,2,3-trimethyl substitution pattern.[6]
Protocol:
-
N-methylation: Dissolve 3-methyl-1H-indazol-6-amine (1.0 eq) in methanol. Add sodium methoxide (5.0 eq) and paraformaldehyde (5.0 eq).[6]
-
Reflux the mixture for a short period and then stir at room temperature for several hours.
-
Cool the reaction to 5 °C and slowly add sodium borohydride (4.0 eq).[6]
-
Reflux the mixture for approximately 2 hours.
-
Remove the solvent by rotary evaporation.
-
N2-methylation: The crude N,3-dimethyl-1H-indazol-6-amine is then dissolved in a mixture of toluene and DMF.
-
Add trimethyl orthoformate (4.0 eq) and a catalytic amount of sulfuric acid.[6]
-
Heat the reaction mixture at 60 °C for 5 hours.
-
Remove the solvent under reduced pressure to obtain the crude N,2,3-trimethyl-2H-indazol-6-amine, which can be purified by chromatography.
Step 4: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
This step involves the coupling of the methylated indazole with 2,4-dichloropyrimidine.
Protocol:
-
In a reaction flask, combine N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq), 2,4-dichloropyrimidine (1.5 eq), and sodium bicarbonate (2.0 eq) in N,N-dimethylformamide (DMF).[7]
-
Stir the reaction mixture at 85 °C until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the crystalline product by filtration, wash with water, and dry to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[7]
Step 5: Synthesis of Pazopanib Hydrochloride
The final step is the coupling of the pyrimidine intermediate with 5-amino-2-methylbenzenesulfonamide, followed by the formation of the hydrochloride salt.
Protocol:
-
Charge a reaction vessel with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 5-amino-2-methylbenzenesulfonamide (1.05 eq) in a suitable solvent like isopropanol.[8]
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir until the reaction is complete.
-
Cool the reaction mixture to room temperature to induce precipitation of the product.
-
Collect the solid by filtration, wash with the solvent, and dry to obtain Pazopanib hydrochloride.
Characterization Data of Key Intermediates and Final Product
Accurate characterization of intermediates and the final product is crucial for ensuring the quality and purity of the synthesized API.
| Compound | 1H NMR Data | 13C NMR Data | Reference |
| 3-Methyl-6-nitro-1H-indazole | δ: 2.67 (s, 3H), 7.73 (d, J = 9.2 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 8.51 (s, 1H) (in DMSO-d6) | Not readily available | [9] |
| Pazopanib | Available | Available | [10] |
Conclusion
This compound has proven to be a strategically important and versatile precursor in the synthesis of complex pharmaceutical ingredients. Its inherent reactivity allows for the efficient construction of key heterocyclic scaffolds, as demonstrated in the multi-step synthesis of Pazopanib. The detailed protocols and mechanistic explanations provided in this application note are intended to equip researchers with the necessary knowledge to confidently and safely utilize this valuable building block in their drug discovery and development endeavors. The successful synthesis of Pazopanib from this compound underscores the importance of careful planning and execution of each synthetic step, from the initial diazotization and cyclization to the final coupling reactions.
References
- 1. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 9. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 10. Pazopanib(444731-52-6) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Reduction of 2-Ethyl-5-nitroaniline to 4-Ethyl-1,2-benzenediamine
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes. 2-Ethyl-5-nitroaniline is a valuable intermediate, and its reduction to 4-ethyl-1,2-benzenediamine unlocks a versatile building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are of significant interest in medicinal chemistry.[1] This document provides detailed, field-proven protocols for this reduction, focusing on two robust and widely applicable methods: catalytic hydrogenation and chemical reduction with iron in an acidic medium. The causality behind experimental choices, safety considerations, and purification strategies are thoroughly discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Physicochemical Properties of Reactant and Product
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₁₀N₂O₂ | 166.18 | Yellow to orange crystalline solid | |
| 4-Ethyl-1,2-benzenediamine | C₈H₁₂N₂ | 136.19 | Off-white to pale yellow solid |
Reaction Workflow Overview
The reduction of the nitro group in this compound to a primary amine, yielding 4-Ethyl-1,2-benzenediamine, is a well-established transformation. The choice of methodology often depends on the available equipment, scale of the reaction, and sensitivity of other functional groups in the molecule.
Caption: Workflow for the reduction of this compound.
PART 1: Catalytic Hydrogenation Protocol
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups, often providing high yields with simple work-up procedures.[2] Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity under mild conditions.[2] The reaction involves the use of hydrogen gas, which requires appropriate safety precautions and equipment.
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Equipment:
-
Parr shaker apparatus or a similar hydrogenation reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filtration flask
-
Rotary evaporator
Step-by-Step Protocol:
-
Reactor Setup: In a suitable pressure vessel for the Parr apparatus, dissolve this compound (e.g., 5.0 g, 30.1 mmol) in ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g, 10 wt%) to the solution. Causality: The catalyst loading is typically 5-10% by weight of the substrate to ensure a reasonable reaction rate. Pd/C is pyrophoric, especially when dry and in the presence of solvents; handle with care.
-
Inerting the System: Seal the reaction vessel and connect it to the Parr apparatus. Purge the system with nitrogen gas 3-5 times to remove any oxygen, which can be a safety hazard with hydrogen and can also deactivate the catalyst.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or ~3.4 bar).[3]
-
Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. For this scale, the reaction is typically complete within 2-4 hours.[3]
-
Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[3] Causality: A pad of diatomaceous earth is used to prevent the fine catalyst particles from passing through the filter paper. The filter cake should be washed with additional ethanol to ensure complete recovery of the product. The wet catalyst should not be allowed to dry in the air as it can ignite. It is best to quench it with water.
-
Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 4-ethyl-1,2-benzenediamine.[3] The product is often of sufficient purity for subsequent steps but can be further purified if necessary.
PART 2: Iron Powder in Acetic Acid Reduction Protocol
Reduction using iron metal in an acidic medium is a classic and cost-effective method.[4][5] This procedure is particularly useful for laboratories not equipped for catalytic hydrogenation. The reaction is robust and generally high-yielding.[6]
Materials and Reagents:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol (reagent grade)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filtration flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (e.g., 5.0 g, 30.1 mmol) in a mixture of ethanol (75 mL) and glacial acetic acid (40 mL).[6]
-
Addition of Iron: To the stirring suspension, add iron powder (e.g., 6.7 g, 120.4 mmol, ~4 equivalents) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 80-90 °C) using a heating mantle.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The color of the reaction mixture will likely change from yellow/orange to a brownish or colorless solution.
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the excess iron and iron salts.[6] Causality: The iron oxides formed can create a gelatinous precipitate that is difficult to filter; using Celite® provides a solid support for filtration.
-
Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise to neutralize the acetic acid. Be cautious as CO₂ evolution will cause pressure buildup. Continue adding the base until the aqueous layer is neutral or slightly basic (pH ~8).
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.[6]
-
Work-up - Washing and Drying: Wash the combined organic extracts with water (2 x 50 mL) and then with brine (50 mL).[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-ethyl-1,2-benzenediamine.
Purification and Characterization
The crude 4-ethyl-1,2-benzenediamine obtained from either method can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed. Phenylenediamines are susceptible to oxidation and may darken upon exposure to air and light. It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
This compound: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Catalytic Hydrogenation: This procedure involves flammable solvents and hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel. Always purge the system with an inert gas before and after the reaction.
-
Iron Reduction: The reaction is exothermic. Portion-wise addition of iron powder is necessary to control the reaction temperature. The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure buildup in a closed system.
References
Application Notes and Protocols: Leveraging 2-Ethyl-5-nitroaniline in the Synthesis of Dinitroaniline-Class Agrochemicals
Introduction
2-Ethyl-5-nitroaniline (CAS: 20191-74-6) is a versatile aromatic amine, recognized as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring an aniline backbone substituted with ethyl and nitro groups, provides a versatile platform for a variety of chemical transformations. This compound is frequently employed in the production of dyes, pigments, pharmaceuticals, and notably, agrochemicals.[1][2]
Within the agrochemical sector, this compound and its isomers are key building blocks for the dinitroaniline class of herbicides.[3][4] These herbicides, including major products like trifluralin and pendimethalin, function as pre-emergence agents that control annual grasses and some broadleaf weeds by inhibiting microtubule formation, a critical process for cell division in plants.[3][4][5]
This guide provides a comprehensive overview of the synthetic utility of this compound in the context of agrochemical development. It details the causality behind its reactivity and offers robust protocols for key transformations—N-alkylation and nitration—that are foundational to the synthesis of potent dinitroaniline herbicides. While established industrial routes for herbicides like pendimethalin may start from different precursors, such as 3,4-dimethylaniline, the principles and protocols outlined here demonstrate how this compound can be effectively utilized to generate novel analogs and explore alternative synthetic pathways.[6][7][8]
Section 1: Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is critical for experimental design, ensuring safety, and optimizing reaction conditions.
| Property | Value | Reference |
| CAS Number | 20191-74-6 | [2][9] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][10] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [9] |
| Melting Point | 63-64 °C | [2] |
| Boiling Point | ~335.3 °C at 760 mmHg | [2] |
| Purity | >98.0% (GC) | [9] |
Section 2: The Synthetic Utility of this compound in Agrochemical Design
The chemical reactivity of this compound is governed by its three key functional groups. The strategic manipulation of these groups is central to the synthesis of complex agrochemicals.
-
Amino Group (-NH₂): This primary amine is a potent nucleophile and a key handle for introducing the N-alkyl side chains that are characteristic of dinitroaniline herbicides. The nature of this side chain is crucial for modulating herbicidal activity, crop selectivity, and soil persistence.[5] However, the presence of the ortho-nitro group reduces its basicity, often requiring more forcing conditions for alkylation compared to unsubstituted anilines.[11]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. In the context of this compound, it pre-installs one of the two nitro groups required for dinitroaniline herbicide activity and directs the subsequent nitration step to the desired position.
-
Ethyl Group (-C₂H₅): This alkyl group influences the physicochemical properties of the final molecule, such as lipophilicity and solubility, which in turn affect its uptake by weeds and its behavior in the environment.
Caption: Key reaction sites on this compound for agrochemical synthesis.
Section 3: Application in the Synthesis of Dinitroaniline Herbicides
The synthesis of a dinitroaniline herbicide from a nitroaniline precursor generally involves two critical transformations: N-alkylation and a subsequent aromatic nitration. This stepwise approach allows for the controlled installation of the required functional groups to build the final active ingredient.
The workflow begins with the alkylation of the primary amine. This is a crucial step as the N-alkyl substituent is a key determinant of the herbicide's biological activity. Following the successful introduction of the side chain, a second nitro group is installed on the aromatic ring via electrophilic nitration to yield the final 2,6-dinitroaniline structure.
Caption: General workflow for synthesizing a dinitroaniline herbicide from this compound.
Section 4: Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide. The electron-withdrawing effect of the nitro group decreases the nucleophilicity of the amine, often necessitating elevated temperatures.[11][12]
Objective: To synthesize N-(sec-butyl)-2-ethyl-5-nitroaniline as a representative intermediate.
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Bromobutane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash column chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension under an inert atmosphere, add 2-bromobutane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C. Stir vigorously for 6-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The consumption of the starting material and the appearance of a new, less polar product spot will indicate reaction progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure N-(sec-butyl)-2-ethyl-5-nitroaniline.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Section 5: Experimental Protocol: Dinitration of the Intermediate
This protocol outlines a general method for the regioselective nitration of the N-alkylated intermediate to yield the final dinitroaniline product. The existing amino and nitro groups direct the second nitration to the C6 position.
Objective: To synthesize N-(sec-butyl)-2-ethyl-4,6-dinitroaniline from the previously synthesized intermediate.
Materials and Reagents:
-
N-(sec-butyl)-2-ethyl-5-nitroaniline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar and a dropping funnel, dissolve the N-alkylated intermediate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution is formed.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the solution of the aniline derivative over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours after the addition is complete.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate should form.
-
Neutralization: Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the product with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography to yield the final dinitroaniline herbicide.
Caption: Proposed synthesis of a dinitroaniline herbicide from this compound.
Conclusion
This compound is a strategically important intermediate for the synthesis of dinitroaniline-class agrochemicals. Its functional groups provide the necessary handles for sequential N-alkylation and nitration reactions, which are the cornerstone transformations for producing these potent herbicides. The protocols detailed in this guide offer a validated framework for researchers to synthesize novel dinitroaniline derivatives, enabling the exploration of structure-activity relationships and the development of next-generation weed management solutions. By understanding the causality behind the reaction choices and adhering to robust experimental procedures, scientists can effectively leverage this versatile building block in their agrochemical discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A Process For Preparation Of Pendimethal In [quickcompany.in]
- 7. niir.org [niir.org]
- 8. CN101891631A - Method for preparing pendimethalin - Google Patents [patents.google.com]
- 9. This compound | 20191-74-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: A Robust HPLC Method for the Quantification of 2-Ethyl-5-nitroaniline
Abstract
This application note presents a detailed, reliable, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Ethyl-5-nitroaniline. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of methanol and water, coupled with UV detection. The protocol has been developed to be precise, accurate, and specific, making it suitable for quality control, reaction monitoring, and stability studies in research and industrial settings. This document provides a comprehensive guide, including instrument parameters, sample preparation, and a detailed protocol for method validation in accordance with ICH guidelines.
Introduction
This compound (CAS: 20191-74-6) is an aromatic amine containing a nitro group, which plays a significant role as a building block in organic synthesis.[1][2] Its chemical structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of a wide range of compounds, including azo dyes and pharmaceutical intermediates.[3][4] The purity and concentration of this compound are critical parameters that can significantly impact the yield and quality of the final products. Therefore, a reliable and accurate analytical method for its quantification is essential.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of organic compounds.[5][6] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like this compound.[7] This application note describes a straightforward and efficient RP-HPLC method developed for the routine analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Structure | [8] | |
| CAS Number | 20191-74-6 | |
| Molecular Formula | C₈H₁₀N₂O₂ | [9] |
| Molecular Weight | 166.18 g/mol | [9] |
| Appearance | Yellow to light brown solid | [10] |
| Melting Point | 63-64 °C | [9] |
| pKa | 2.25 ± 0.10 (Predicted) | [9] |
| LogP | 2.84 (Predicted) | [11] |
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatography data station software.
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Reference Standard: this compound of known purity (≥98%).
-
Chemicals: Phosphoric acid (analytical grade).
Chromatographic Conditions
The following parameters were optimized to achieve a good peak shape, resolution, and a reasonable run time.
Table 2: Optimized HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (4.6 x 150 mm, 5 µm) | The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar analyte. |
| Mobile Phase | Methanol:Water (65:35, v/v) | This composition provides an optimal balance between retention and elution, resulting in a good peak shape and a reasonable analysis time. Methanol is chosen for its compatibility with the analyte and the stationary phase. |
| pH Adjustment | Optional: Adjust to pH 3.0 with phosphoric acid | Adjusting the pH can help to suppress the ionization of the amino group, leading to a more consistent retention time and improved peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 385 nm | Based on the UV absorbance characteristics of similar nitroaniline compounds, this wavelength is expected to provide high sensitivity. A PDA detector can be used to determine the optimal wavelength experimentally.[12][13] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential impurities. |
Preparation of Solutions
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
-
This stock solution should be stored at 2-8 °C and protected from light.
Rationale: Methanol is chosen as the solvent due to the expected good solubility of the non-polar analyte.[14][15] A concentration of 1000 µg/mL is a standard starting point for a stock solution.
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol
A comprehensive method validation should be performed to ensure the reliability of the results, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System Suitability
Before starting any validation experiments, the suitability of the chromatographic system must be established.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by:
-
Analyzing a blank (mobile phase) and a placebo (sample matrix without the analyte).
-
Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is resolved from any degradation products. A PDA detector is highly recommended for peak purity analysis.
Linearity
The linearity of the method should be established across the intended working range.
-
Prepare at least five concentrations of the reference standard (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by recovery studies.
-
Spike a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by intentionally varying key method parameters and observing the effect on the results.
-
Variations to consider:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., Methanol ± 2%)
-
Detection wavelength (± 5 nm) The system suitability parameters should remain within the acceptance criteria for all variations.
-
Workflow and Data Presentation
The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound. The use of a standard C18 column and a common mobile phase makes this method easily transferable to most analytical laboratories. The detailed validation protocol ensures that the method is suitable for its intended purpose and generates high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
- 8. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 10. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
GC-MS Analysis of 2-Ethyl-5-nitroaniline Reaction Mixtures: A Protocol for Purity Assessment and Impurity Profiling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a comprehensive guide and a robust protocol for the analysis of 2-Ethyl-5-nitroaniline (CAS No: 20191-74-6) reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Monitoring the purity of this compound and identifying potential process-related impurities is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines a complete workflow, from sample preparation to data interpretation, explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Introduction: The Analytical Imperative
The synthesis of this compound, typically achieved through the nitration of 2-ethylaniline, is prone to the formation of side products.[3][4] These include positional isomers (such as 2-Ethyl-3-nitroaniline and others), unreacted starting materials, and dinitrated species.[5] The presence of these impurities, even at trace levels, can have significant implications for downstream reactions and the toxicological profile of the final API.
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the analytical method of choice for this application due to its high resolving power for separating volatile and semi-volatile isomers and its definitive identification capabilities based on mass-to-charge ratio (m/z) and characteristic fragmentation patterns.[6][7] This guide provides a validated starting point for researchers developing methods for in-process control and final product release testing.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
| Property | Value | Source |
| Chemical Structure | See Figure 1 | - |
| CAS Number | 20191-74-6 | [8] |
| Molecular Formula | C₈H₁₀N₂O₂ | [8][9] |
| Molecular Weight | 166.18 g/mol | [9] |
| Appearance | Light yellow to brown powder/crystal | [10] |
| Boiling Point | 335.3 °C at 760 mmHg | [4] |
| Melting Point | 58-62 °C |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring N1 [pos="0,1.5!"]; N2 [pos="-1.3,-0.75!"]; N3 [pos="-0.65,-1.95!"]; N4 [pos="0.65,-1.95!"]; N5 [pos="1.3,-0.75!"]; N6 [pos="0,0!"]; // Bonds in the ring N1 -- N2 -- N3 -- N4 -- N5 -- N1; // Substituents C_ethyl1 [label="CH₂", pos="-2.4, -0.75!"]; C_ethyl2 [label="CH₃", pos="-3.4, -0.75!"]; NH2 [label="NH₂", pos="2.4, -0.75!"]; NO2_N [label="N", pos="0, 3.0!"]; NO2_O1 [label="O", pos="-0.8, 3.8!"]; NO2_O2 [label="O", pos="0.8, 3.8!"]; // Bonds to substituents N2 -- C_ethyl1; C_ethyl1 -- C_ethyl2; N5 -- NH2; N1 -- NO2_N; NO2_N -- NO2_O1 [label="+", style=solid]; NO2_N -- NO2_O2 [label="–", style=solid]; // Invisible nodes for double bonds db1 [pos="-0.65, -0.375!", label="=", style=invis]; db2 [pos="0.65, -0.375!", label="=", style=invis]; db3 [pos="0, -2.2!", label="=", style=invis]; label = "Figure 1. Structure of this compound"; labelloc = "b"; fontsize=12;
}
Caption: Chemical structure of this compound.
Experimental Workflow: From Sample to Spectrum
The analytical workflow is designed for robustness and clarity, ensuring that each stage contributes to the final data quality.
Caption: Overall experimental workflow for GC-MS analysis.
Protocol: Sample Preparation
Rationale: The primary goal of sample preparation is to dilute the sample to an appropriate concentration for GC-MS analysis, prevent column and instrument contamination, and ensure sample homogeneity.[11] The choice of solvent is critical; it must completely dissolve the analyte and impurities without reacting with them and should be volatile to not interfere with the chromatogram.[11]
Step-by-Step Protocol:
-
Aliquot Collection: Carefully collect a representative 100 µL aliquot from the reaction mixture.
-
Dilution: In a clean 10 mL volumetric flask, add the 100 µL aliquot. Dilute to the mark with GC-grade methanol or ethyl acetate. This represents a 1:100 dilution. Further dilution may be necessary depending on the concentration of the reaction mixture.
-
Homogenization: Cap the flask and vortex for 30 seconds to ensure the sample is fully dissolved and homogeneous.
-
Filtration (Critical Step): Draw the diluted sample into a syringe and pass it through a 0.45 µm PTFE syringe filter into a clean autosampler vial. This removes any particulate matter that could block the injector or column.
-
Vial Capping: Securely cap the vial and place it in the autosampler tray for analysis.
Protocol: GC-MS Instrumentation
Rationale: The instrumental parameters are optimized to achieve baseline separation of the main component from its potential isomeric impurities and to generate reproducible mass spectra for confident identification. A non-polar to mid-polar column, like a 5% phenyl-methylpolysiloxane, is chosen for its excellent selectivity for aromatic compounds.[12]
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Standard, robust platform for routine analysis. |
| Column | ZB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Provides good resolution for aromatic isomers.[12] |
| Injector | Split/Splitless | - |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | Start at 100°C, hold 2 min, ramp at 15°C/min to 280°C, hold 5 min | Separates early eluting solvents from the analytes of interest and ensures elution of all components. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5975 MSD or equivalent | Widely used, reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard, high-energy ionization that produces reproducible, library-searchable fragmentation patterns.[13] |
| Electron Energy | 70 eV | Industry standard for generating comparable mass spectra. |
| Source Temp | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp | 150 °C | Ensures stable mass filtering. |
| Transfer Line Temp | 280 °C | Prevents sample loss or cold spots between the GC and MS. |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of the analyte and its expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from saturating the detector. |
Data Analysis and Interpretation
Analyte Identification
The identity of this compound is confirmed using two orthogonal data points:
-
Retention Time (RT): Under the specified conditions, the analyte will have a characteristic and reproducible retention time.
-
Mass Spectrum: The obtained mass spectrum should be compared to a reference spectrum or analyzed for characteristic fragments.
Mass Spectral Fragmentation of this compound
Electron ionization of this compound (MW=166.18) will produce a molecular ion (M⁺) at m/z 166. The fragmentation pattern is dictated by the functional groups present.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). This results in the loss of a methyl radical (•CH₃) from the ethyl group.
-
M⁺ (m/z 166) → [M - 15]⁺ (m/z 151)
-
-
Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da).[14]
-
M⁺ (m/z 166) → [M - 30]⁺ (m/z 136)
-
M⁺ (m/z 166) → [M - 46]⁺ (m/z 120)
-
Table 3: Expected Key Ions for this compound
| m/z | Ion Identity | Significance |
| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 151 | [M - CH₃]⁺ | Loss of methyl from ethyl group (alpha-cleavage) |
| 136 | [M - NO]⁺ | Characteristic loss from nitro group |
| 120 | [M - NO₂]⁺ | Characteristic loss of the entire nitro group |
| 92 | [C₆H₆N]⁺ | Further fragmentation of the m/z 120 ion |
Impurity Identification
Potential impurities can be identified by examining other peaks in the chromatogram.
-
2-Ethylaniline (Starting Material): MW = 121. Look for a peak at an earlier retention time with a molecular ion at m/z 121.
-
Positional Isomers: Isomers will have the same molecular weight (m/z 166) but different retention times. Their fragmentation patterns may be similar but can show subtle differences in relative ion abundances.
-
Dinitrated Products: Di-nitrated ethylaniline would have a molecular weight of 211. Look for a peak at a later retention time with a molecular ion at m/z 211.
Method Validation Principles
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[15] Key parameters to assess include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[15]
-
Linearity: Demonstrating that the response is directly proportional to the concentration over a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for controlling genotoxic impurities.[12][16]
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the qualitative and quantitative analysis of this compound reaction mixtures. By combining a systematic sample preparation protocol with optimized instrumental parameters, this method can effectively separate the main product from critical process-related impurities. The interpretation of mass spectral data provides definitive confirmation of identity, making this a vital tool for process development, quality control, and ensuring the safety and purity of pharmaceutical intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2 Ethyl 5 Nitroaniline Manufacturer, 2 Ethyl 5 Nitroaniline Price [axiomchem.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. ijpsr.com [ijpsr.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Diazotization of 2-Ethyl-5-nitroaniline and Subsequent Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of primary aromatic amines, a cornerstone of synthetic organic chemistry since its discovery by Peter Griess in 1858, remains a pivotal transformation for the synthesis of a vast array of organic compounds.[1][2] This process converts a primary aromatic amine into a highly versatile diazonium salt, which serves as a key intermediate in the production of azo dyes, pigments, and pharmaceutical agents.[1][3][4] 2-Ethyl-5-nitroaniline is a particularly relevant substrate due to the influence of its electron-withdrawing nitro group and electron-donating ethyl group on the reactivity of the resulting diazonium salt and the properties of the final azo compounds.
This comprehensive guide provides in-depth technical details and field-proven protocols for the successful diazotization of this compound and its subsequent coupling reactions. The focus is on ensuring scientific integrity, safety, and reproducibility for researchers in academic and industrial settings.
The Underlying Chemistry: Mechanism of Diazotization
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][4][5] The reaction must be conducted at low temperatures, typically 0-5 °C, to ensure the stability of the resulting diazonium salt.[6][7][8]
The mechanism proceeds through several key steps:
-
Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][2]
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosammonium ion.
-
Deprotonation and Tautomerization: A base (such as water or the conjugate base of the acid) removes a proton from the nitrogen, leading to the formation of an N-nitrosamine. This intermediate then undergoes tautomerization to a diazohydroxide.
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the stable aryl diazonium ion.[2]
Caption: Mechanism of Diazotization.
Experimental Protocols
A. Diazotization of this compound
This protocol details the formation of the this compound diazonium salt solution, which should be used immediately in subsequent coupling reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 166.18 | 10.0 | 1.66 g |
| Concentrated HCl (~37%) | 36.46 | 25.0 | ~2.1 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g |
| Distilled Water | 18.02 | - | As needed |
| Ice | - | - | As needed |
| Urea (for quenching) | 60.06 | - | Small amount |
| Starch-iodide paper | - | - | - |
Procedure:
-
Preparation of the Amine Salt Suspension: In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 1.66 g (10.0 mmol) of this compound with 15 mL of distilled water.
-
While stirring, slowly add 2.1 mL (25.0 mmol) of concentrated hydrochloric acid. The mixture will form a suspension of the amine hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.[6][7][8]
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt suspension over a period of 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Testing for Excess Nitrous Acid: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is positive, add a small amount of urea to quench the excess nitrous acid until the test is negative.[6][7]
-
The resulting clear, cold solution of the diazonium salt is now ready for the coupling reaction. Crucially, do not attempt to isolate the solid diazonium salt as it can be explosive in a dry state. [6][7][9][10]
B. Azo Coupling Reactions
The diazonium salt acts as an electrophile and will react with electron-rich aromatic compounds (coupling components) such as phenols and anilines to form brightly colored azo compounds.[3][11]
1. Coupling with Phenol to form an Azo Dye
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Phenol | 94.11 | 10.0 | 0.94 g |
| Sodium Hydroxide (NaOH) | 40.00 | 25.0 | 1.0 g |
| Distilled Water | 18.02 | - | As needed |
Procedure:
-
Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 0.94 g (10.0 mmol) of phenol in 20 mL of a 5% (w/v) sodium hydroxide solution (prepared by dissolving 1.0 g of NaOH in 20 mL of water). Cool this solution in an ice bath to below 5 °C.
-
Coupling Reaction: While stirring vigorously, slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution. A brightly colored precipitate should form immediately.[4]
-
Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation of the Azo Dye: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid product on the filter with cold distilled water until the filtrate is neutral. Allow the product to air dry.
2. Coupling with N,N-Dimethylaniline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| N,N-Dimethylaniline | 121.18 | 10.0 | 1.21 g |
| Acetic Acid (Glacial) | 60.05 | - | As needed |
| Sodium Acetate | 82.03 | - | As needed |
Procedure:
-
Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 1.21 g (10.0 mmol) of N,N-dimethylaniline in 10 mL of glacial acetic acid. Cool this solution in an ice bath to below 5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
pH Adjustment: After the addition is complete, add a saturated solution of sodium acetate to raise the pH to between 4 and 5. This facilitates the electrophilic aromatic substitution.
-
Completion and Isolation: Stir the mixture for 30 minutes in the ice bath. Collect the precipitated azo dye by vacuum filtration, wash with cold water, and air dry.
Caption: Workflow for Azo Dye Synthesis.
Safety and Handling of Diazonium Salts
Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[6][7][9][10] Therefore, it is imperative to adhere to strict safety protocols:
-
In Situ Use: Always prepare and use diazonium salts in solution without isolating them.[9][12]
-
Temperature Control: Strictly maintain the reaction temperature below 5 °C.[6][7] Higher temperatures can lead to violent decomposition and the evolution of nitrogen gas.[8][10]
-
Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions.[6][7][9]
-
Quenching: Any remaining diazonium salt at the end of the reaction should be quenched. Hypophosphorous acid can be used for this purpose.[10]
-
Handling: Never scratch or grind solid diazonium compounds, and use plastic spatulas if handling is unavoidable.[6][7][9]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of azo dye | 1. Diazonium salt decomposed (temperature too high).2. Insufficient acid during diazotization.3. Reagents degraded. | 1. Strictly maintain temperature at 0-5 °C using an ice-salt bath.[8]2. Ensure sufficient excess of strong mineral acid is used.[8]3. Use high-purity starting materials and a freshly prepared sodium nitrite solution.[8] |
| Reaction mixture turns dark brown/black | 1. Decomposition of the diazonium salt.2. Unwanted side reactions (e.g., coupling with unreacted amine). | 1. Check and maintain low temperature; ensure slow, dropwise addition of nitrite.[8]2. Increase acid concentration to ensure full protonation of the starting amine.[8] |
| Foaming or excessive gas evolution | Decomposition of the diazonium salt, releasing N₂ gas. | 1. Immediately check and lower the reaction temperature.2. Add the sodium nitrite solution more slowly.[8] |
Conclusion
The diazotization of this compound and its subsequent coupling reactions are powerful tools for the synthesis of a diverse range of azo compounds. By understanding the underlying mechanisms, adhering to detailed and validated protocols, and prioritizing safety, researchers can effectively and reliably utilize these reactions in their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful application of this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. youtube.com [youtube.com]
- 12. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: 2-Ethyl-5-nitroaniline as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of 2-Ethyl-5-nitroaniline
This compound (CAS No. 20191-74-6) is a highly functionalized aromatic amine that has emerged as a critical building block in modern organic synthesis.[1] Its molecular architecture, featuring a primary amino group, a nitro group, and an ethyl substituent on a benzene ring, offers a unique combination of reactive sites.[1] This trifecta of functionalities allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of pharmaceuticals, specialized azo dyes, and complex heterocyclic systems.[1][2] The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group, meta to each other, significantly influences the regioselectivity of subsequent reactions, providing chemists with precise control over molecular design.
This guide provides an in-depth exploration of the properties, applications, and detailed protocols involving this compound, designed for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 20191-74-6 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Yellow needle-like solid | [4] |
| Melting Point | 63-64 °C | [1][5] |
| Boiling Point | 335.3 °C at 760 mmHg | [5] |
| Density | 1.219 g/cm³ | [5] |
| Flash Point | 156.6 °C | [5] |
| pKa | 2.25 ± 0.10 (Predicted) | [5] |
The molecule is nearly planar, a structural feature that can influence its reactivity and intermolecular interactions in crystal lattices.[6][7]
Safety and Handling: A Self-Validating System
Due to its chemical nature, this compound must be handled with appropriate care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with soap and plenty of water.[8]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[8]
-
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[8]
-
Accidental Release: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[8]
Application I: Synthesis of Azo Dyes
The primary amino group of this compound makes it an excellent diazo component for the synthesis of azo dyes. The process involves two critical stages: diazotization followed by azo coupling.[9] The resulting dyes are used in various industrial applications, including textiles and pigments.
Causality in Experimental Choices:
-
Diazotization: The conversion of the primary amine to a diazonium salt is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures. A strong acid like hydrochloric or sulfuric acid is used to form nitrous acid in situ from sodium nitrite.[9][10]
-
Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component (e.g., phenols, naphthols, or other anilines).[9] The reaction is typically carried out in a solution with a specific pH to ensure the coupling component is sufficiently activated for electrophilic attack.
Workflow for Azo Dye Synthesis
Caption: General workflow for Azo Dye synthesis.
Protocol 1: Synthesis of a Monoazo Dye
This protocol describes a representative synthesis of an azo dye using this compound and β-naphthol as the coupling component.
-
Preparation of the Diazonium Salt Solution: a. In a 250 mL beaker, add 1.66 g (10 mmol) of this compound to a mixture of 5 mL of concentrated sulfuric acid and 50 mL of water.[10] b. Stir the mixture until a fine suspension is obtained. Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C. c. In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. e. Continue stirring for an additional 30 minutes in the ice bath after the addition is complete to ensure full diazotization.
-
Preparation of the Coupling Solution: a. In a 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% sodium hydroxide solution. b. Cool this solution in an ice bath to below 5 °C.
-
Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold, stirred β-naphthol solution. b. A brightly colored precipitate should form immediately. c. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the solid dye product by vacuum filtration using a Buchner funnel. b. Wash the filter cake with several portions of cold deionized water until the filtrate is neutral. c. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye. d. Dry the final product in a vacuum oven at 60 °C.
Application II: Intermediate in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[11][12] Its structure is incorporated into more complex molecules that exhibit specific biological activities. A notable example is its use as a precursor in the synthesis of Pazopanib, an anti-cancer agent.[5]
Logical Workflow for API Synthesis
Caption: Role of this compound in API synthesis.
Application III: Synthesis of Heterocyclic Compounds
The functional groups on this compound facilitate the construction of various heterocyclic rings, which are core scaffolds in many pharmaceuticals. For instance, it is used in the preparation of substituted indazoles.[5] The synthesis often involves the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization.
Protocol 2: General Synthesis of a 6-Nitroindazole Derivative
This protocol outlines a general procedure for synthesizing a 2,3-disubstituted-6-nitroindazole, a common heterocyclic core.
-
Initial Reaction (e.g., Acylation of the Amino Group): a. Dissolve 1.66 g (10 mmol) of this compound in 20 mL of a suitable solvent like dichloromethane or THF in a round-bottom flask. b. Add a base, such as triethylamine (1.5 eq.), to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Slowly add an acylating agent (e.g., acetyl chloride, 1.1 eq.) or another electrophile. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. f. Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to obtain the intermediate.
-
Reduction of the Nitro Group: a. Dissolve the intermediate from the previous step in a solvent like ethanol or ethyl acetate. b. Add a reducing agent. A common choice is stannous chloride (SnCl₂·2H₂O) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H₂, Pd/C). c. Stir the reaction at room temperature or with gentle heating until the nitro group is fully reduced to an amine. Monitor by TLC. d. After the reaction is complete, neutralize the mixture carefully with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.
-
Diazotization and Intramolecular Cyclization: a. Dissolve the resulting diamine intermediate in an acidic aqueous solution (e.g., HCl or H₂SO₄). b. Cool the solution to 0-5 °C. c. Add a solution of sodium nitrite (1.1 eq.) dropwise to form the diazonium salt. d. The in-situ generated diazonium salt will undergo intramolecular cyclization to form the indazole ring system. e. Stir for 1-2 hours at low temperature.
-
Isolation and Purification: a. Neutralize the reaction mixture and extract the indazole product with a suitable organic solvent. b. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
Workflow for Heterocycle (Indazole) Synthesis
Caption: Synthesis of an Indazole derivative.
Laboratory-Scale Synthesis of this compound
For research purposes, it may be necessary to synthesize this compound from its precursor, 2-ethylaniline. The following protocol is based on established nitration procedures.[4][6]
Protocol 3: Nitration of 2-Ethylaniline
-
Reaction Setup: a. In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid. b. Cool the acid to below 0 °C in an ice-salt bath. c. Slowly add 24.2 g (0.2 mol) of 2-ethylaniline to the cold sulfuric acid, ensuring the temperature remains below 0 °C.[4]
-
Nitration: a. Once the addition is complete, slowly add 18.6 g (0.3 mol) of fuming nitric acid dropwise via the dropping funnel.[4] Maintain strict temperature control throughout the addition. b. After the dropwise addition, allow the mixture to stir at room temperature for approximately 1 hour.[4][6]
-
Work-up and Isolation: a. Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1000 mL) with vigorous stirring. b. Slowly neutralize the mixture by adding a 50% sodium hydroxide solution until the pH is approximately 8.[4] This step should be done in an ice bath to manage the exothermic reaction. c. A precipitate will form. Collect the solid by vacuum filtration.
-
Purification: a. Recrystallize the crude solid from petroleum ether to yield this compound as a yellow, needle-like solid.[4] The reported yield for this procedure is approximately 80%.[4]
Conclusion
This compound stands out as a strategically important and versatile building block in organic synthesis. Its unique substitution pattern provides a reliable platform for constructing a wide array of complex molecules, from vibrant dyes to life-saving pharmaceuticals. The protocols and data presented herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable intermediate, grounded in principles of safety, efficiency, and scientific integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 20191-74-6 [chemicalbook.com]
- 5. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 6. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. valsynthese.ch [valsynthese.ch]
- 9. benchchem.com [benchchem.com]
- 10. scialert.net [scialert.net]
- 11. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 12. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Application Notes & Protocols: Real-Time Monitoring of Reactions Involving 2-Ethyl-5-nitroaniline
Introduction: The Critical Role of Reaction Monitoring
In the landscape of pharmaceutical and fine chemical synthesis, 2-Ethyl-5-nitroaniline (CAS No: 20191-74-6) is a key aromatic intermediate.[1][2] Its unique structure, featuring an aniline amine group, a nitro group, and an ethyl substituent, offers a versatile scaffold for building complex molecules, particularly in the synthesis of azo dyes and active pharmaceutical ingredients (APIs).[3][4] The precise control and optimization of reactions involving this intermediate are paramount to ensure high yield, purity, and safety.[5]
This guide provides detailed application notes and protocols for monitoring the progress of two common and critical transformations of this compound: Diazotization and Azo Coupling , and Nitro Group Reduction . As a self-validating system, each protocol is designed not just to be followed, but to be understood, empowering researchers, scientists, and drug development professionals to make informed decisions based on real-time data. We will explore the causality behind experimental choices and ground our methodologies in established analytical principles.
PART I: Monitoring the Diazotization of this compound and Subsequent Azo Coupling
Diazotization is a cornerstone reaction in organic synthesis where a primary aromatic amine is converted into a highly reactive diazonium salt.[6] This intermediate is then immediately reacted with a coupling component (an electron-rich aromatic compound like a phenol or another aniline) to form a stable azo compound, which often constitutes a vibrant dye or pigment.[3][6] The reaction is notoriously sensitive to temperature, and the diazonium salt intermediate is often unstable, making in-situ monitoring highly valuable.[3]
Reaction Pathway & Mechanism
The process begins with the reaction of this compound with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). The resulting 2-ethyl-5-nitrophenyldiazonium salt is an electrophile that readily attacks an electron-rich coupling partner, such as 2-naphthol, to form the final azo dye via electrophilic aromatic substitution.
Caption: Workflow for Azo Dye synthesis from this compound.
Protocol 1.1: In-Situ Monitoring by FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time, in-situ monitoring of reactions.[5] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, we can track changes in the concentration of functional groups. For diazotization, the key is to monitor the disappearance of the primary amine N-H stretching bands and the appearance of the unique, strong absorbance of the diazonium group (N≡N)⁺, which occurs in a region of the spectrum (around 2260 cm⁻¹) that is typically free from other interfering absorbances.[5]
Instrumentation:
-
FTIR Spectrometer with a liquid nitrogen-cooled MCT detector.
-
Dipper-style ATR probe (Diamond or Silicon crystal) connected via a fiber-optic cable.
Experimental Protocol:
-
Setup: Assemble the reaction in a jacketed glass reactor with overhead stirring and temperature control. Insert the cleaned and dried ATR probe into the reactor, ensuring the sensor is fully submerged in the reaction medium.
-
Background Spectrum: Collect a background spectrum of the solvent (e.g., aqueous HCl) at the initial reaction temperature (0-5 °C) before adding the amine.
-
Initiate Reaction: Dissolve this compound in the acidic solution. Begin spectral acquisition in a time-resolved manner (e.g., one spectrum every 30-60 seconds).
-
Diazotization Monitoring: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Monitor the FTIR spectra in real-time.
-
Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.[3]
-
-
Data Analysis: Track the following spectral events:
-
Appearance of Diazonium Peak: A sharp, strong peak will emerge around 2260 cm⁻¹ , corresponding to the N≡N triple bond stretch of the diazonium salt.[5] The growth rate of this peak is directly proportional to the rate of formation of the intermediate.
-
Disappearance of Amine Peaks: Monitor the decrease in intensity of the N-H stretching bands of the primary amine (typically in the 3300-3500 cm⁻¹ region).
-
-
Coupling Reaction: Once the diazonium peak reaches its maximum and stabilizes (indicating the completion of diazotization), add the coupling agent (e.g., 2-naphthol dissolved in aqueous NaOH).
-
Monitoring Product Formation: The diazonium peak at 2260 cm⁻¹ will begin to decrease as it is consumed in the coupling reaction. Concurrently, new peaks corresponding to the azo product will appear.
Self-Validation: The protocol is self-validating because the formation of the diazonium intermediate is confirmed by a highly characteristic peak in a clear spectral window. The subsequent consumption of this peak upon addition of the coupling agent provides direct evidence that the second step of the reaction is proceeding.
Protocol 1.2: Offline Monitoring by HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the gold standard for separating and quantifying the components of a reaction mixture.[7] By taking aliquots at various time points, we can determine the concentration of the starting material, intermediates (if stable enough), and the final product. The chromophoric nature of the nitroaniline reactant and the azo dye product makes them highly suitable for UV detection.[8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or multi-wavelength UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Experimental Protocol:
-
Method Development: Develop an HPLC method capable of separating this compound from the azo dye product and the coupling agent.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic or phosphoric acid) is a good starting point.[9]
-
Detection Wavelength: Use a PDA detector to identify the λmax for both the reactant and the product. This compound will likely have a λmax around 380-400 nm, while the azo dye product will be significantly red-shifted to a higher wavelength in the visible region. Monitor at both wavelengths for comprehensive analysis.
-
-
Reaction Sampling: At specified time intervals (e.g., t=0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.
-
Quenching (Critical Step): Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by diluting it in a large volume of the initial mobile phase or by adding a reagent that destroys the diazonium salt (e.g., a sulfamic acid solution).
-
Causality: Quenching is essential for obtaining accurate "snapshots" of the reaction at each time point. Without it, the reaction would continue in the vial, leading to erroneous kinetic data.
-
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Processing: Integrate the peak areas for the reactant and product at each time point. Plot the concentration (or peak area) of the reactant decreasing and the product increasing over time to generate a reaction profile.
| Compound | Expected Retention Time (min) | λmax (nm) | Notes |
| This compound | ~5-7 | ~385 | Polarity is moderate; elutes before product. |
| 2-Naphthol (Coupling Agent) | ~8-10 | ~280 | Less polar than the starting amine. |
| Azo Dye Product | ~12-15 | >450 | Typically the least polar; elutes last. |
| (Note: Retention times are illustrative and must be determined experimentally based on the specific column and mobile phase gradient.) |
PART II: Monitoring the Reduction of this compound
The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[10] This reaction converts this compound into 2-ethylbenzene-1,4-diamine , a useful diamine building block. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl). Monitoring this reaction is key to determining the endpoint and avoiding over-reduction or side reactions.
Reaction Pathway & Mechanism
The reduction of an aromatic nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. However, under most conditions, these intermediates are highly reactive and not observed. The overall transformation is the conversion of the -NO₂ group to an -NH₂ group.
Caption: General workflow for the reduction of this compound.
Protocol 2.1: In-Situ Monitoring by FTIR Spectroscopy
Principle: This reaction is ideal for FTIR monitoring. The strong, symmetric and asymmetric stretching vibrations of the nitro group (-NO₂) are highly characteristic and their disappearance is a clear indicator of reaction progress. Conversely, the appearance of the N-H stretching bands of the newly formed primary amine signifies product formation.[11]
Experimental Protocol:
-
Setup & Background: Follow the same setup as Protocol 1.1. The background spectrum should be of the solvent and any acid/base present before the addition of the nitroaniline.
-
Initiate Reaction: Add the this compound to the reactor and begin spectral acquisition.
-
Add Reducing Agent: Introduce the reducing agent (e.g., add the Pd/C catalyst and then pressurize with H₂ gas).
-
Data Analysis: Create trend lines for the key infrared absorbances:
-
Nitro Group Disappearance: Monitor the decrease in the asymmetric (-NO₂) and symmetric (-NO₂) stretching peaks, typically found around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹ , respectively.[12]
-
Amine Group Appearance: Track the growth of the N-H stretching bands of the new primary amine group in the 3300-3500 cm⁻¹ region.
-
Isosbestic Points: The presence of isosbestic points (wavelengths where the absorbance does not change) suggests a clean conversion from one species to another without significant long-lived intermediates.
-
Self-Validation: The simultaneous decrease of the two distinct nitro peaks and the corresponding increase in the amine peaks provides a robust, self-validating system for monitoring the reaction's progress and endpoint.
Protocol 2.2: Offline Monitoring by Gas Chromatography (GC-MS)
Principle: Gas Chromatography is an excellent technique for monitoring this reaction, as both the reactant and the product are typically volatile enough for GC analysis.[13] Coupling the GC to a Mass Spectrometer (MS) provides definitive identification of the peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns, adding a high degree of confidence.
Instrumentation:
-
GC system with a split/splitless injector and a capillary column suitable for aromatic amines (e.g., DB-5ms, HP-5ms).
-
Mass Spectrometer detector (or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity for nitrogen-containing compounds).[13]
Experimental Protocol:
-
Method Development:
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of both the reactant and the more polar product.
-
Injector Temperature: Set to ~250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Reaction Sampling: At specified time intervals, withdraw an aliquot from the reaction.
-
Quenching & Work-up:
-
Immediately quench the reaction. For a catalytic hydrogenation, this involves filtering off the catalyst. For a metal/acid reduction, this involves neutralizing the acid with a base (e.g., NaHCO₃ or NaOH solution).
-
Liquid-Liquid Extraction: Extract the organic components from the aqueous workup mixture into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Drying: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Causality: This work-up is crucial to remove non-volatile salts and water, which would damage the GC column, and to prepare a clean sample for injection.
-
-
Sample Preparation: Dilute the dried organic extract to a suitable concentration and transfer to a GC vial.
-
Analysis: Inject the sample into the GC-MS.
-
Data Processing:
-
Identify the peaks for this compound (m/z = 166.18) and 2-ethylbenzene-1,4-diamine (m/z = 136.21) based on their retention times and mass spectra.
-
Plot the relative peak area percentage of the reactant and product over time to monitor the conversion.
-
| Compound | Expected Mol. Weight (m/z) | Expected Retention | Notes |
| This compound | 166.2 | Shorter | Less polar, elutes earlier than the diamine. |
| 2-Ethylbenzene-1,4-diamine | 136.2 | Longer | More polar due to two amine groups, leading to a longer retention time. |
Protocol 2.3: Monitoring by UV-Vis Spectroscopy
Principle: The electronic structure of the molecule changes significantly when the powerful electron-withdrawing nitro group (-NO₂) is replaced by the electron-donating amino group (-NH₂). This results in a dramatic shift in the compound's UV-Visible absorption spectrum. The intense yellow/orange color of the nitroaniline will fade as the reaction proceeds to the often colorless diamine. This change can be quantified using a simple UV-Vis spectrophotometer.
Experimental Protocol:
-
Determine λmax: Record the UV-Vis spectrum of the starting material, this compound, in the reaction solvent to determine its wavelength of maximum absorbance (λmax), which will be in the visible range.
-
Reaction Sampling: At each time point, take an aliquot of the reaction.
-
Quenching and Dilution: Quench the reaction as described in the GC or HPLC protocols. Dilute the quenched aliquot with a precise volume of solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measurement: Measure the absorbance of the diluted sample at the predetermined λmax of the starting material.
-
Data Analysis: The decrease in absorbance at this wavelength is directly proportional to the decrease in the concentration of this compound. A plot of Absorbance vs. Time will show the reaction progress.
Causality & Trustworthiness: This method is simple and rapid but less specific than chromatographic or FTIR methods.[8] Its trustworthiness relies on the assumption that the starting material is the only species in the reaction mixture that significantly absorbs at the monitored wavelength. This should be verified by running a full spectrum of the final product to ensure there is no overlapping absorbance.
References
- 1. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wjpmr.com [wjpmr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. epa.gov [epa.gov]
Purification of 2-Ethyl-5-nitroaniline by Recrystallization: Application Notes and Protocols
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-Ethyl-5-nitroaniline (CAS: 20191-74-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The protocol is grounded in the fundamental principles of recrystallization, a robust technique for the purification of solid organic compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into solvent selection, experimental execution, and troubleshooting. The causality behind each experimental choice is explained to ensure both procedural success and a deeper understanding of the purification process.
Introduction: The Critical Role of Purity
This compound is a valuable building block in organic synthesis. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety hazards. The synthesis of this compound often results in the formation of byproducts, such as positional isomers, which have similar physical properties to the desired product, making their removal challenging.
Recrystallization is a powerful and widely used technique for the purification of crystalline solids.[1] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] A properly executed recrystallization can yield a product of high purity, suitable for even the most demanding applications.
Principle of Recrystallization
Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts and ideally having a different solubility profile, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.[2]
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.
-
Dissolve the impurities well at all temperatures or not at all.
-
Not react with the compound to be purified.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable for safe and practical use.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 20191-74-6 | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 63-64 °C |
Impurity Profile and Purification Rationale
The primary impurities in commercially available or synthetically prepared this compound are typically positional isomers formed during the nitration of 2-ethylaniline. These isomers have very similar chemical structures and boiling points, making purification by distillation difficult. However, their slightly different polarities and crystal lattice energies can be exploited for separation by recrystallization. The goal of this protocol is to select a solvent system in which this compound has a steep solubility curve with respect to temperature, while the isomeric impurities remain in solution upon cooling.
Experimental Workflow for Recrystallization
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-5-nitroaniline
Welcome to the Technical Support Center for the synthesis of 2-Ethyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for this important chemical transformation. As your dedicated scientific resource, this document moves beyond a simple protocol to explain the underlying chemical principles that govern the formation of impurities and how to control them, ensuring the integrity and success of your synthesis.
Introduction: The Challenges of Selective Nitration
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (EAS) of 2-ethylaniline using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[1] While seemingly straightforward, the nitration of substituted anilines is fraught with challenges. The amino group is a strong activating, ortho-, para- directing group, which would naively suggest the formation of 2-ethyl-4-nitroaniline and 2-ethyl-6-nitroaniline. However, under the strongly acidic conditions of the reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta- directing group. This electronic tug-of-war, combined with the ortho-, para- directing influence of the ethyl group, leads to a complex mixture of products. Furthermore, the potent oxidizing nature of nitric acid can lead to the formation of undesirable, often tarry, byproducts.[2]
This guide will provide you with the knowledge to navigate these challenges and successfully synthesize high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities in the synthesis of this compound are typically other positional isomers formed during the nitration of 2-ethylaniline. Based on the directing effects of the ethyl group and the protonated amino group, you can expect the formation of:
-
2-Ethyl-4-nitroaniline: An ortho, para- directed product relative to the ethyl group.
-
2-Ethyl-6-nitroaniline: Another ortho, para- directed product relative to the ethyl group.[3]
-
2-Ethyl-3-nitroaniline: A meta- directed product relative to the protonated amino group.
In addition to isomeric impurities, other common byproducts include:
-
Dinitrated products: Formed if the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
-
Oxidation byproducts: Nitric acid is a strong oxidizing agent and can degrade the starting material and product, leading to the formation of dark, tarry substances.[2]
-
Unreacted 2-ethylaniline: The presence of the starting material indicates an incomplete reaction.
Q2: How can I control the regioselectivity of the nitration to favor the formation of this compound?
A2: Controlling the regioselectivity is key to maximizing the yield of the desired product. Here are the critical factors:
-
Temperature: Maintaining a low temperature (typically 0-5 °C) is crucial. Higher temperatures can lead to increased formation of oxidation byproducts and may alter the isomer distribution.[2]
-
Acid Concentration: The ratio of sulfuric acid to nitric acid is important. Sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.[4][5]
-
Protecting Group Strategy: For greater control, the amino group can be protected, most commonly as an acetamide. The acetyl group is still an ortho-, para- director but is less activating than the free amino group and can sterically hinder substitution at the ortho positions, thus favoring nitration at the para position relative to the activating group. This is followed by hydrolysis to remove the acetyl group.
Q3: My reaction mixture turned into a dark, tarry mess. What went wrong?
A3: The formation of tar is a classic sign of oxidation of the aniline starting material or product by nitric acid.[2] This is often caused by:
-
Elevated Temperatures: The most common culprit. It is imperative to maintain a low temperature throughout the addition of the nitrating mixture.
-
High Concentration of Nitric Acid: Using an excessive amount of nitric acid can increase the rate of oxidation.
To mitigate this, ensure your cooling bath is efficient and that the nitrating mixture is added slowly and dropwise to maintain temperature control.
Q4: How can I effectively separate this compound from its isomers?
A4: The separation of positional isomers can be challenging due to their similar physical properties. Common techniques include:
-
Fractional Crystallization: This method exploits small differences in the solubility of the isomers in a particular solvent. It may require multiple recrystallization steps to achieve high purity.
-
Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide excellent separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Significant formation of isomeric byproducts. 3. Product loss during workup and purification. 4. Oxidation of starting material/product. | 1. Increase the reaction time after the addition of the nitrating agent. 2. Optimize reaction conditions (temperature, acid ratio) to favor the desired isomer. Consider using a protecting group strategy. 3. Carefully optimize the extraction and recrystallization steps to minimize losses. 4. Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of a significant amount of impurities (isomers, starting material) that depress the melting point. 2. The desired product may be an oil at room temperature if not sufficiently pure. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 2. If crystallization fails, purify the oil using column chromatography to separate the desired product from impurities. |
| Difficulty in Filtering the Product | 1. The product has precipitated as very fine particles. 2. The presence of tarry byproducts is clogging the filter paper. | 1. Allow the precipitate to digest (sit in the mother liquor) for a period to encourage the growth of larger crystals before filtration. 2. If tar is present, try to remove it by dissolving the crude product in a suitable solvent and filtering off the insoluble tar before recrystallization. |
Experimental Protocols
Protocol 1: Direct Nitration of 2-Ethylaniline
This protocol is a standard method for the synthesis of this compound.
Materials:
-
2-Ethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide solution (for neutralization)
-
Suitable solvent for recrystallization (e.g., ethanol)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, add a measured volume of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-ethylaniline to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the 2-ethylaniline-sulfuric acid mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until the this compound precipitates out.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Analytical Characterization by HPLC
This protocol provides a general method for the analysis of the purity of this compound and the detection of isomeric impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water is often effective. A typical starting point could be a 50:50 (v/v) mixture, with the possibility of adding a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase or a compatible solvent like methanol.
-
Prepare a series of dilutions to determine the linear range of detection.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).
-
Inject the sample and record the chromatogram.
-
Identify the main product peak and any impurity peaks by comparing their retention times to those of known standards if available. The relative peak areas can be used to estimate the purity.
Visualizing the Reaction Pathway and Impurity Formation
The following diagrams illustrate the key chemical transformations and potential side reactions in the synthesis of this compound.
Caption: Synthetic pathway and common impurity formation.
References
optimizing reaction conditions for the synthesis of 2-Ethyl-5-nitroaniline
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 2-Ethyl-5-nitroaniline. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge needed for successful, repeatable synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the electrophilic aromatic substitution (nitration) of 2-ethylaniline. This is typically achieved using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid at low temperatures.[1][2]
Q2: What is the role of sulfuric acid in the nitrating mixture?
A2: Sulfuric acid is a stronger acid than nitric acid. Its primary role is to act as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring.[3][4] This acid-base reaction is crucial for generating a sufficient concentration of the electrophile to drive the reaction forward.
Q3: How is the desired 5-nitro isomer formed selectively?
A3: This is a critical question of regioselectivity. The starting material, 2-ethylaniline, has two activating, ortho-, para-directing groups: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group. The amino group is a much stronger activator. However, in the strongly acidic conditions of the reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺).[3][5] This anilinium ion is a deactivating group and a meta-director. The ethyl group remains a weak ortho-, para-director. The nitration is therefore directed to the position that is meta to the powerful -NH₃⁺ director and para to the weaker -CH₂CH₃ director, which is the C-5 position. This interplay of directing effects is key to achieving a high yield of the desired this compound isomer.[6]
Q4: What are the most common impurities and byproducts in this synthesis?
A4: The primary byproducts are other positional isomers, such as 2-ethyl-4-nitroaniline and 2-ethyl-6-nitroaniline.[5] These can arise if the amino group is not fully protonated, allowing its strong ortho-, para-directing effect to compete. Additionally, dinitrated products can form if the reaction conditions are too harsh (e.g., excess nitrating agent or elevated temperature). Finally, dark, tar-like substances may form due to the oxidation of the aniline starting material by nitric acid, a potent oxidizing agent.[5][7]
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete Reaction: Insufficient time for the nitration to complete. 2. Poor Temperature Control: The exothermic reaction may have warmed, favoring side reactions.[5] 3. Loss During Workup: Product may be lost during neutralization or washing steps. | 1. After the addition of the nitrating agent is complete, allow the reaction to stir for an additional 30-60 minutes at the controlled temperature.[1] 2. Use an ice-salt bath to maintain an internal reaction temperature of 0-5 °C. Add the nitrating mixture very slowly (dropwise). 3. Cool all solutions during workup. Minimize the volume of water used for washing the precipitate to reduce losses due to solubility. |
| High Levels of Isomeric Impurities | 1. Insufficient Acidity: The amino group is not fully protonated, leading to competing ortho-, para-direction from the free -NH₂ group. 2. Localized "Hot Spots": Poor stirring during the dropwise addition of the nitrating agent can cause localized temperature increases, affecting regioselectivity. | 1. Ensure the 2-ethylaniline is completely dissolved in the concentrated sulfuric acid before cooling and starting the nitrating agent addition. This ensures the formation of the anilinium salt.[3] 2. Use vigorous mechanical or magnetic stirring throughout the entire addition process to ensure homogenous mixing and temperature distribution. |
| Formation of Dark, Tarry Material | 1. Oxidation: Nitric acid is oxidizing the aniline derivative.[5] 2. Temperature Too High: Oxidation and other decomposition reactions are highly accelerated at elevated temperatures. | 1. The most critical factor is strict temperature control. Maintain the internal temperature below 5 °C at all times during the addition of the nitrating mixture. 2. Consider a "reverse addition" where the aniline sulfate solution is added slowly to the cold nitrating mixture, although this requires careful control. |
| Product is an Oil and Fails to Solidify | 1. Presence of Impurities: A high concentration of isomeric byproducts or unreacted starting material can act as an eutectic mixture, depressing the melting point.[8] 2. Incomplete Removal of Acid: Residual acid in the crude product can prevent proper crystallization. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If this fails, the oil must be purified by column chromatography. 2. Ensure the crude product is washed thoroughly with cold water until the washings are neutral (check with pH paper). |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common issues in the synthesis.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
-
2-Ethylaniline and this compound are toxic. Avoid inhalation, ingestion, and skin contact.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Ethylaniline | 121.18 | 12.1 g (12.3 mL) | 0.10 |
| Conc. Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Conc. Nitric Acid (70%) | 63.01 | 6.4 mL | 0.10 |
| Ice | - | As needed | - |
| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |
| Cyclohexane or Ethanol (for crystallization) | - | As needed | - |
Procedure:
-
Preparation of the Anilinium Salt:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
Slowly, and with vigorous stirring, add 12.1 g of 2-ethylaniline to the cold sulfuric acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C. This forms the 2-ethylanilinium sulfate salt.
-
-
Nitration:
-
Once the addition is complete and the solution is homogenous, cool the mixture back down to 0-5 °C.
-
Add 6.4 mL of concentrated nitric acid to the dropping funnel.
-
Add the nitric acid dropwise to the stirred anilinium salt solution over a period of at least 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[1]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Fill a large beaker (e.g., 2 L) with a substantial amount of crushed ice (approx. 500 g).
-
Slowly and carefully pour the reaction mixture onto the ice with stirring. This step is highly exothermic and should be done cautiously.
-
The product may precipitate as a sulfate salt in the acidic solution.
-
Carefully neutralize the mixture by slowly adding a cold aqueous solution of sodium hydroxide (e.g., 50% w/v) with efficient stirring and cooling in an ice bath. The goal is to make the solution basic (pH > 8), which will precipitate the free amine product as a yellow solid.[1]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with plenty of cold water to remove any residual acid and inorganic salts. Continue washing until the filtrate runs neutral.
-
-
Purification:
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
The crude solid can be purified by recrystallization. Cyclohexane or aqueous ethanol are suitable solvents.[1] Dissolve the crude product in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
-
-
Characterization:
References
- 1. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
managing byproduct formation in 2-Ethyl-5-nitroaniline synthesis
Welcome to the Technical Support Center for the synthesis of 2-Ethyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to managing byproduct formation in this critical synthesis. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Regioselectivity in 2-Ethylaniline Nitration
The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved through the electrophilic nitration of 2-ethylaniline.[1] While seemingly straightforward, this reaction presents a significant challenge in controlling regioselectivity, often leading to a mixture of isomeric byproducts and oxidation products. Understanding the interplay of electronic and steric effects is paramount to maximizing the yield of the desired 5-nitro isomer and simplifying downstream purification.
This guide will walk you through the intricacies of this reaction, providing you with the knowledge to anticipate and mitigate common issues, ultimately leading to a more efficient and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I can expect during the synthesis of this compound?
A1: The direct nitration of 2-ethylaniline typically yields a mixture of positional isomers. The most common byproducts are:
-
2-Ethyl-3-nitroaniline
-
2-Ethyl-4-nitroaniline
-
2-Ethyl-6-nitroaniline
In addition to these isomeric byproducts, dinitrated products and dark, tarry oxidation products can also form if the reaction conditions are not strictly controlled.[2]
Q2: What is the underlying cause of isomeric byproduct formation?
A2: The formation of a mixture of isomers is a direct consequence of the directing effects of the substituents on the aniline ring during electrophilic aromatic substitution.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring.
-
Ethyl Group (-CH₂CH₃): This is a weakly activating, ortho, para-directing group due to hyperconjugation and a weak positive inductive effect.
However, the nitration is carried out in a strongly acidic medium (concentrated sulfuric and nitric acid). Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.[2] The final isomer distribution is a result of the complex interplay between the ortho, para-directing effects of the ethyl group and the deactivating, meta-directing effect of the anilinium ion.
Q3: I am observing a significant amount of dark, tar-like material in my reaction. What is causing this and how can I prevent it?
A3: The formation of tarry substances is a common issue in the nitration of anilines and is primarily caused by the oxidation of the electron-rich aromatic ring by nitric acid.[3] This is particularly problematic with unprotected anilines. To mitigate this:
-
Maintain Low Temperatures: It is crucial to keep the reaction temperature strictly controlled, typically between 0°C and 10°C, throughout the addition of the nitrating mixture.
-
Protect the Amino Group: The most effective strategy is to protect the amino group as an acetamide before nitration. The acetyl group reduces the activating effect of the amino group, making the ring less susceptible to oxidation.[3][4]
Q4: How can I maximize the yield of the desired this compound isomer?
A4: The key to maximizing the yield of the 5-nitro isomer is to control the regioselectivity of the nitration reaction. The most effective method is to use a protecting group strategy. By acetylating the amino group of 2-ethylaniline to form N-(2-ethylphenyl)acetamide, you change the directing effect. The acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is less activating than the amino group. This moderation of reactivity, combined with the steric hindrance of the acetyl group, alters the isomer distribution, favoring the formation of the 4-nitro and 6-nitro isomers of the acetylated intermediate. Subsequent hydrolysis of the acetamido group then yields the corresponding nitroanilines. While this may not exclusively yield the 5-nitro isomer, it significantly improves the regioselectivity compared to direct nitration.
Based on studies of the closely related 2-methylacetanilide, a significant portion of the desired 5-nitro isomer can be expected. For 2-methylacetanilide nitration, the product distribution was found to be approximately 45% 2-methyl-4-nitroaniline and 33% 2-methyl-5-nitroaniline.[5] A similar distribution can be anticipated for the 2-ethyl analog, making the protection strategy a viable route to obtaining a considerable amount of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of isomeric byproducts (e.g., 2-Ethyl-4-nitroaniline, 2-Ethyl-6-nitroaniline) | Direct nitration of 2-ethylaniline without a protecting group. Incorrect reaction temperature affecting regioselectivity. | Protect the amino group by acetylation to form N-(2-ethylphenyl)acetamide before nitration. Strictly maintain the reaction temperature between 0°C and 10°C. |
| Formation of dark, tarry material | Oxidation of the aniline by nitric acid. Reaction temperature is too high. | Maintain a low reaction temperature (0-5°C). Consider using a protecting group for the amine to reduce its sensitivity to oxidation. |
| Low overall yield of nitro-products | Incomplete reaction. Significant byproduct formation. Loss of product during workup and purification. | Increase the reaction time after the addition of the nitrating agent. Optimize reaction conditions (temperature, acid concentration) to favor the desired product. Carefully optimize the purification steps (e.g., solvent choice for recrystallization) to minimize losses. |
| Difficulty in separating the this compound from its isomers | Similar polarity and solubility of the isomers. | Employ fractional crystallization. For small-scale, high-purity requirements, consider preparative column chromatography. |
Experimental Protocols
Protocol 1: Direct Nitration of 2-Ethylaniline
This protocol describes the direct nitration of 2-ethylaniline. Be aware that this method will produce a mixture of isomers.
Materials:
-
2-Ethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Cyclohexane (for recrystallization)
Procedure:
-
In a reaction vessel, dissolve 2-ethylaniline (e.g., 12.1 g) in concentrated sulfuric acid (e.g., 50 ml), keeping the mixture cool in an ice-salt bath.[1]
-
Maintain the temperature below 10°C.
-
Slowly add concentrated nitric acid (e.g., 6.37 ml) dropwise to the cooled solution with vigorous stirring.[1] Ensure the temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.[1]
-
Pour the reaction mixture onto a large volume of crushed ice.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from cyclohexane to yield the title compound.[1]
Protocol 2: Acetylation of 2-Ethylaniline (Protecting Group Strategy)
This protocol outlines the protection of the amino group, which is the recommended first step for a more regioselective nitration.
Materials:
-
2-Ethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
Procedure:
-
In a reaction flask, dissolve 2-ethylaniline in a suitable solvent like glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a defined period to form N-(2-ethylphenyl)acetamide.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the N-(2-ethylphenyl)acetamide by filtration, wash with water, and dry.
-
This acetylated compound can then be nitrated using a procedure similar to Protocol 1, followed by a hydrolysis step (e.g., heating with aqueous acid) to remove the acetyl group and yield the final nitroaniline products.
Visualization of Key Concepts
Reaction Pathways
Caption: Comparison of direct vs. protecting group synthesis pathways.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high byproduct formation.
Analytical Characterization
To effectively troubleshoot and optimize your synthesis, accurate identification and quantification of the product and byproducts are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
| Technique | Typical Conditions | Expected Observations |
| HPLC | Column: C18 reverse-phase Mobile Phase: Acetonitrile/Water or Methanol/Water gradient Detection: UV-Vis (e.g., 254 nm) | Separation of this compound from its isomers (3-, 4-, and 6-nitro). The relative peak areas can be used to determine the isomer distribution. |
| GC-MS | Column: Capillary column (e.g., HP-5) Ionization: Electron Impact (EI) | Provides separation and mass spectral data for each isomer, confirming their identity. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | Each isomer will exhibit a unique set of signals in the aromatic region, allowing for structural confirmation. |
References
Technical Support Center: Improving Regioselectivity in the Nitration of 2-Ethylaniline
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges with the regioselectivity of 2-ethylaniline nitration. As Senior Application Scientists, we understand that achieving the desired isomer distribution is critical for the successful synthesis of key intermediates. This resource consolidates our expertise and field-proven insights to help you navigate the complexities of this electrophilic aromatic substitution reaction.
Understanding the Challenge: The Interplay of Steric and Electronic Effects
The nitration of 2-ethylaniline presents a classic challenge in organic synthesis: directing the incoming nitro group to the desired position on the aromatic ring. The regiochemical outcome is a delicate balance between the electronic effects of the amino (-NH₂) and ethyl (-CH₂CH₃) groups and the steric hindrance they impose.
The amino group is a powerful activating, ortho, para-directing group due to the resonance donation of its lone pair of electrons into the benzene ring.[1][2] Conversely, the ethyl group is a weakly activating, ortho, para-director through an inductive effect.[3] In 2-ethylaniline, these directing effects are synergistic towards the 4- and 6-positions. However, the steric bulk of the ethyl group adjacent to the amino group significantly hinders electrophilic attack at the ortho positions (positions 3 and 6), making the para-position (position 4) the most electronically and sterically favored site for nitration.
To overcome these challenges and achieve high regioselectivity, a common and effective strategy is the protection of the amino group prior to nitration.[10][11]
Troubleshooting Guide
This section addresses common problems encountered during the nitration of 2-ethylaniline and provides actionable solutions.
Problem 1: Low yield of the desired 4-nitro-2-ethylaniline and formation of multiple isomers.
-
Solution: Protection of the Amino Group. The most effective strategy to enhance para-selectivity is to protect the amino group, typically through acetylation.[10][11] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution and oxidation.[12] The bulkiness of the acetyl group further sterically hinders the ortho-positions, favoring nitration at the para-position.[13]
Problem 2: Formation of tarry, dark-colored byproducts.
-
Probable Cause: Oxidation of the aniline. Concentrated nitric acid is a strong oxidizing agent that can oxidize the electron-rich aniline ring, leading to the formation of complex, polymeric materials often described as "tarry oxidation products".[9][14] This is particularly problematic in direct nitration.
-
Solution:
-
Protect the Amino Group: As mentioned above, converting the amino group to an acetamido group reduces the electron-donating ability and thus the susceptibility of the ring to oxidation.[12]
-
Control Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low reaction temperature (typically 0-10 °C) is crucial to minimize side reactions, including oxidation.[8][15]
-
Problem 3: Low conversion of the starting material.
-
Probable Cause: Insufficiently strong nitrating conditions or deactivation of the ring.
-
Solution:
-
Choice of Nitrating Agent: A standard and effective nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[16]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. If the reaction is sluggish at low temperatures, a slight increase in temperature may be necessary, but this should be done cautiously to avoid byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: Why is acetylation the most common method for protecting the amino group in aniline nitration?
Acetylation is favored for several reasons:
-
Reduces Reactivity: The acetyl group is electron-withdrawing, which moderates the strong activating effect of the amino group, preventing polysubstitution and oxidation.[10][12]
-
Directs Substitution: The resulting acetamido group is an ortho, para-director. The steric bulk of this group significantly disfavors substitution at the ortho-position, leading to a high yield of the para-isomer.[5][13]
-
Ease of Removal: The acetyl group can be readily removed by acid or base hydrolysis to regenerate the amino group after nitration.[7][12]
Q2: What is the expected isomer distribution in the nitration of 2-ethylaniline with and without protection?
| Condition | Major Product | Minor Products | Rationale |
| Direct Nitration | Mixture of isomers | 2-ethyl-4-nitroaniline, 2-ethyl-6-nitroaniline, 2-ethyl-5-nitroaniline, and oxidation byproducts | Protonation of the amino group leads to meta-direction, while the unprotected amino group is susceptible to oxidation.[4][5] |
| Nitration of N-acetyl-2-ethylaniline | N-(2-ethyl-4-nitrophenyl)acetamide | N-(2-ethyl-6-nitrophenyl)acetamide | The bulky acetamido group directs para and sterically hinders the ortho position.[13] |
Q3: Are there alternative protecting groups to the acetyl group?
Yes, other protecting groups can be used. For instance, the p-toluenesulfonyl (tosyl) group is another effective protecting group that can be employed to direct nitration to the para-position in sterically hindered anilines.[17] The choice of protecting group may depend on the specific substrate and desired reaction conditions.
Q4: How does the ethyl group at the 2-position influence the regioselectivity compared to aniline?
The ethyl group at the 2-position introduces significant steric hindrance around the adjacent ortho-position (position 3) and to a lesser extent, the other ortho-position relative to the amino group (position 6). This steric hindrance reinforces the preference for substitution at the less hindered para-position (position 4). In aniline itself, while the para-isomer is generally favored, a higher proportion of the ortho-isomer is typically observed compared to 2-ethylaniline.[18]
Experimental Protocols
Protocol 1: Acetylation of 2-Ethylaniline
-
In a round-bottom flask, dissolve 2-ethylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated N-(2-ethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Protocol 2: Nitration of N-(2-ethylphenyl)acetamide
-
In a flask, carefully add the dried N-(2-ethylphenyl)acetamide (1 equivalent) in small portions to an excess of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, maintaining a low temperature.
-
Add the cold nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated N-(2-ethyl-4-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Protocol 3: Hydrolysis of N-(2-ethyl-4-nitrophenyl)acetamide
-
In a round-bottom flask, suspend the N-(2-ethyl-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) until the solution is basic.
-
The product, 4-nitro-2-ethylaniline, may precipitate upon neutralization. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the 4-nitro-2-ethylaniline by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizing the Strategy
The following workflow diagram illustrates the recommended synthetic pathway to achieve high regioselectivity in the nitration of 2-ethylaniline.
Caption: Recommended workflow for the regioselective synthesis of 4-nitro-2-ethylaniline.
The following diagram illustrates the directing effects at play during the nitration of the protected 2-ethylaniline.
Caption: Steric and electronic effects influencing regioselectivity.
References
- 1. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 2. youtube.com [youtube.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 12. askfilo.com [askfilo.com]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Correct order of yield of products obtained on direct nitration of anilin.. [askfilo.com]
column chromatography for the purification of 2-Ethyl-5-nitroaniline
An in-depth guide to the purification of 2-Ethyl-5-nitroaniline via column chromatography, designed for researchers and drug development professionals. This guide provides practical, field-tested insights and troubleshooting solutions.
Technical Support Center: Purification of this compound
As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The purification of aromatic amines like this compound is a routine yet critical task in organic synthesis. Success hinges on a robust understanding of the underlying chromatographic principles and the foresight to troubleshoot common issues before they compromise yield and purity. This guide is structured to provide that expertise, moving from foundational questions to a detailed, validated protocol and a comprehensive troubleshooting manual.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers may have before undertaking the purification.
Q1: What are the key properties of this compound relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. It is a moderately polar compound due to the presence of both an amino (-NH2) and a nitro (-NO2) group.[1] Its appearance is typically a light yellow to brown powder or crystal.[2] It is generally soluble in moderately polar organic solvents like ethyl acetate and dichloromethane but has limited solubility in non-polar solvents like hexane.[3] This polarity profile is the cornerstone of its separation by normal-phase chromatography.
Q2: What is the recommended stationary phase for this purification?
A2: For normal-phase column chromatography, silica gel (SiO₂) is the most common and effective stationary phase for separating moderately polar compounds like this compound.[4][5] Alumina (Al₂O₃) can also be used, but silica gel generally provides better resolution for this class of compounds. The choice of particle size (e.g., 70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) will depend on the desired separation efficiency and speed.[4]
Q3: How do I select the optimal mobile phase (eluent)?
A3: The selection of the mobile phase is the most critical variable in column chromatography.[4][5] The ideal approach is to first use Thin-Layer Chromatography (TLC) to screen various solvent systems.[4][6] A common and effective eluent system for nitroanilines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7][8] You should aim for a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate, as this typically translates to good separation on a column.[9]
Q4: How is the separation monitored as the column runs?
A4: Since this compound is colored (yellow/orange), you may be able to visually track the primary band as it moves down the column.[4] However, for accurate monitoring and separation from colorless impurities, it is essential to collect the eluent in a series of small, sequential fractions.[10] The composition of these fractions must then be analyzed by TLC to determine which ones contain the pure product.[4][10]
Q5: What are the primary safety considerations when handling this compound?
A5: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid dust formation and inhalation.[11] In case of skin contact, wash thoroughly with soap and water.[2][11]
Experimental Protocol: Column Chromatography of this compound
This section provides a detailed, step-by-step methodology for the purification process.
Step 1: Determination of Optimal Eluent System via TLC
The principle of this step is to find a solvent system that effectively separates the target compound from impurities.
-
Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.
-
Prepare several TLC chambers with different mobile phase mixtures of increasing polarity (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under a UV lamp and identify the solvent system that gives the this compound spot an Rf value of ~0.2-0.3 and provides the best separation from other spots.[9]
Step 2: Column Preparation (Wet Slurry Method)
A well-packed column is essential for achieving good separation and avoiding issues like channeling.[12]
-
Select a glass column of appropriate size for the amount of crude material (a general rule is to use 20-50 times the weight of adsorbent to the sample weight).[5]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles.[13]
-
Add a protective layer of sand on top of the settled silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward. [5][13]
Step 3: Sample Loading
Proper sample loading ensures that the compound is introduced to the column in a narrow, concentrated band.
-
Wet Loading (Recommended for soluble samples): Dissolve the crude product in the minimum amount of the eluent solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.[14]
-
Dry Loading (For samples with poor solubility in the eluent): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[14]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in labeled test tubes or flasks as it drips from the bottom.
-
Maintain a constant flow of the mobile phase. If the separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[15]
Step 5: Analysis and Product Isolation
-
Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate, along with a spot of the original crude mixture as a reference.
-
Identify the fractions that contain only the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified, solid this compound.
-
Determine the final yield and assess purity using analytical methods such as melting point, NMR, or HPLC.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard polar adsorbent for effective separation of moderately polar aromatic amines.[4][5] |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a good polarity range for eluting nitroanilines; low toxicity and easily removable.[7][8] |
| Optimal Rf | ~0.2 - 0.3 | Ensures the compound spends sufficient time interacting with the stationary phase for good separation without requiring excessive solvent volumes.[9] |
| Loading Method | Dry Loading | Recommended if the crude product has low solubility in the chosen eluent, preventing precipitation at the column head.[14] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of aromatic amines.
Q: My compound is stuck at the top of the column and won't elute. What's wrong?
A: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel.[4][5]
-
Cause: The equilibrium is heavily shifted towards the analyte being adsorbed on the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. If you are using a 9:1 Hexane:Ethyl Acetate mixture, try switching to an 8:2 or 7:3 mixture. This should increase the eluting power of the mobile phase and move your compound down the column.
Q: All my spots came out together in the first few fractions. How do I fix this?
A: This indicates your mobile phase is too polar.[4]
-
Cause: The eluent is outcompeting your compound for binding sites on the silica, causing everything to move rapidly with the solvent front.
-
Solution: You must restart the chromatography with a significantly less polar solvent system. If you used a 1:1 Hexane:Ethyl Acetate mixture, try starting with 100% Hexane and then slowly introducing the ethyl acetate. Always re-verify with TLC first.
Q: The separation is poor, and the bands are overlapping.
A: This is a resolution problem, which can have several causes.
-
Cause 1: The chosen solvent system does not have the right selectivity for your specific mixture.
-
Solution 1: Re-evaluate your eluent system with TLC. Sometimes, switching one of the solvents (e.g., trying dichloromethane/hexane instead of ethyl acetate/hexane) can alter the selectivity and improve separation.
-
Cause 2: The column was poorly packed, leading to channeling.
-
Solution 2: Unfortunately, this requires repacking the column. Ensure the silica slurry is homogenous and allowed to settle without air bubbles.
-
Cause 3: The column was overloaded with too much crude material.
-
Solution 3: Use a larger column with more silica gel or purify the material in smaller batches.
Q: My compound is streaking or "tailing" down the column, leading to impure fractions.
A: Peak tailing is common with amines and can significantly reduce purification efficiency.[16]
-
Cause: This is often due to strong, non-ideal secondary interactions between the basic amine group and acidic silanol groups (Si-OH) on the surface of the silica gel.[16] It can also be caused by sample overload.[17]
-
Solution: Add a small amount (e.g., 0.1-1%) of a competitive base like triethylamine (TEA) to your mobile phase. The TEA will preferentially interact with the acidic sites on the silica, allowing your target amine to elute in a much sharper band.[16]
Q: I have very low or zero recovery of my product.
A: This is a frustrating issue that points to more severe problems.
-
Cause 1: The compound may have decomposed on the acidic silica gel.[15]
-
Solution 1: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. Consider using a deactivated (neutral) silica or a different stationary phase like alumina.
-
Cause 2: The compound is highly polar and remains on the column even with your most polar eluent.
-
Solution 2: Try flushing the column with a very strong solvent, such as 100% ethyl acetate or even a 9:1 mixture of dichloromethane:methanol, to wash off any remaining material.
References
- 1. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 20191-74-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. rroij.com [rroij.com]
- 10. studylib.net [studylib.net]
- 11. valsynthese.ch [valsynthese.ch]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Chromatography [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of 2-Ethyl-5-nitroaniline by HPLC Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of a final product are built. 2-Ethyl-5-nitroaniline, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, benchmarked against other analytical techniques. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically robust and compliant with regulatory expectations.[1][2]
The Criticality of Purity for this compound
This compound (C₈H₁₀N₂O₂) is typically synthesized via the nitration of 2-ethylaniline.[3] This process, while effective, can lead to the formation of several process-related impurities. These may include unreacted starting materials, positional isomers (such as 2-Ethyl-3-nitroaniline and 2-Ethyl-6-nitroaniline), and over-nitrated or other byproducts. The presence of these impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable side products, and potential toxicity in the final active pharmaceutical ingredient (API). Therefore, a validated, high-resolution analytical method is indispensable for ensuring the purity and, consequently, the quality and safety of the end product.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique, widely regarded as the gold standard for the analysis of non-volatile and thermally labile compounds like this compound.[4] Its high resolving power allows for the separation of the main compound from closely related impurities, providing a detailed purity profile.
A Validated HPLC Method for this compound
The following is a detailed, albeit illustrative, HPLC method developed for the purity validation of this compound, followed by a comprehensive validation protocol in accordance with ICH Q2(R2) guidelines.[5]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Analytical Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (based on the chromophore of nitroaniline derivatives) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Purity Validation.
Validation Parameters and Acceptance Criteria
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following sections detail the validation parameters for the proposed HPLC method, with illustrative data.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Protocol: A solution of this compound is spiked with anticipated impurities (e.g., 2-ethylaniline, positional isomers). A placebo (matrix without the analyte) is also injected.
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2.0), and the placebo injection should show no interfering peaks at the retention time of the analyte.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
-
Experimental Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 1-100 µg/mL). Inject each standard in triplicate and plot the mean peak area against the concentration.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999.
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,230 |
| 10 | 151,980 |
| 25 | 379,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| R² | 0.9998 |
Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery studies.
-
Experimental Protocol: Spike a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table 3: Illustrative Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.8 | 99.7% |
| Mean Recovery | 99.8% |
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six samples at 100% of the test concentration under the same conditions over a short time.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Table 4: Illustrative Precision Data
| Precision Level | %RSD |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol: Determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1.
-
Table 5: Illustrative LOD and LOQ
| Parameter | Value |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity results should not be significantly affected.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be used for the analysis of this compound, each with its own advantages and limitations.
Table 6: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, robust, suitable for non-volatile and thermally labile compounds. | Moderate sensitivity compared to MS. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds. | May require derivatization for polar compounds; potential for thermal degradation of nitroanilines. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation of HPLC with the sensitive and selective detection of MS. | High sensitivity and selectivity; provides molecular weight information for impurity identification. | Higher cost and complexity. |
| UV-Vis Spectrophotometry | Measures the absorption of light by the analyte. | Simple, rapid, and inexpensive. | Lacks specificity; cannot separate the analyte from absorbing impurities. |
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method for determining the purity of this compound is a critical exercise in ensuring product quality and safety. High-Performance Liquid Chromatography with UV detection stands out as a robust, reliable, and highly suitable method for this purpose. Its ability to separate and quantify the main component and its potential impurities with high resolution makes it superior to less specific methods like UV-Vis spectrophotometry and more amenable to the analysis of this thermally sensitive compound than Gas Chromatography. While LC-MS offers greater sensitivity and is invaluable for impurity identification, a well-validated HPLC-UV method provides the optimal balance of performance, cost, and accessibility for routine quality control in most research and drug development settings. The adoption of a systematic validation approach, as outlined by ICH guidelines, ensures that the data generated is accurate, reliable, and defensible.
References
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Ethyl-5-nitroaniline and Its Isomers
For researchers and professionals in drug development and fine chemical synthesis, the selection of an aromatic amine intermediate is a critical decision that profoundly impacts reaction efficiency, regioselectivity, and overall yield. Substituted nitroanilines are a cornerstone of this chemical space, offering a versatile scaffold for further functionalization. This guide provides an in-depth comparative analysis of 2-Ethyl-5-nitroaniline, contrasting its reactivity with key isomers. We will dissect the electronic and steric factors that govern their behavior in common synthetic transformations, supported by established chemical principles and representative experimental protocols.
The Underlying Principles: Electronic and Steric Tug-of-War
The reactivity of any substituted aniline is fundamentally dictated by the interplay of electronic and steric effects imparted by its substituents. In the case of ethyl-nitroanilines, we have three key players on the benzene ring:
-
Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring through resonance (+M effect), enhancing its nucleophilicity. It is strongly ortho, para-directing in electrophilic aromatic substitution (EAS).[1][2]
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both resonance (-M) and inductive (-I) effects.[1][3] This makes the ring less susceptible to electrophilic attack and decreases the basicity of the amino group. It is a meta-director.[1]
-
Ethyl Group (-CH₂CH₃): A weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation.[4] It is ortho, para-directing.
The relative positions of these three groups in different isomers create distinct electronic environments and steric hindrances, leading to significant variations in their chemical reactivity.
Comparative Reactivity Analysis
We will compare this compound with three other representative isomers to illustrate these differences: 4-Ethyl-2-nitroaniline , 2-Ethyl-4-nitroaniline , and 2-Ethyl-6-nitroaniline .
Basicity and Nucleophilicity of the Amino Group
The basicity of the amino group (quantified by the pKa of its conjugate acid) is a direct measure of its electron density and, by extension, its nucleophilicity in reactions like acylation and alkylation.[4][5] A higher pKa indicates a stronger base and a more reactive nucleophile.[4]
The primary factor reducing the basicity of these compounds compared to aniline (pKa ≈ 4.6) is the powerful electron-withdrawing nitro group.[3][5]
-
This compound: The nitro group is meta to the amino group. Its electron-withdrawing effect is primarily inductive (-I), with no direct resonance withdrawal from the nitrogen lone pair. The ethyl group is ortho, providing a weak activating (+I) effect.
-
4-Ethyl-2-nitroaniline & 2-Ethyl-4-nitroaniline: In both isomers, the nitro group is ortho or para to the amino group. This allows for powerful electron withdrawal through both induction and resonance (-M), significantly delocalizing the nitrogen's lone pair into the ring and drastically reducing basicity.[3]
-
2-Ethyl-6-nitroaniline: Here, the amino group is flanked by two substituents. The ortho nitro group reduces basicity via resonance and induction. Furthermore, the proximity of the ethyl and nitro groups creates significant steric hindrance around the amino group, which can inhibit its ability to accept a proton (a phenomenon known as steric inhibition of protonation).[6]
Predicted Order of Basicity (Highest to Lowest):
-
This compound (Least electronic deactivation from -NO₂)
-
2-Ethyl-4-nitroaniline / 4-Ethyl-2-nitroaniline (Strong resonance deactivation)
-
2-Ethyl-6-nitroaniline (Strong resonance deactivation plus steric inhibition)
This trend directly correlates with their expected reactivity as nucleophiles.
N-Acylation (Amide Bond Formation)
Amide bond formation is a ubiquitous reaction in pharmaceutical synthesis.[7][8] Its rate is highly sensitive to both the nucleophilicity of the amine and steric hindrance around the nitrogen atom.[8][9][10]
-
This compound: Possesses the most nucleophilic amino group among the isomers and faces only moderate steric hindrance from one ortho ethyl group. It is expected to undergo acylation readily.
-
4-Ethyl-2-nitroaniline & 2-Ethyl-4-nitroaniline: The reduced nucleophilicity of the amino group will slow the reaction rate compared to the 2,5-isomer. Steric hindrance is moderate in both cases.
-
2-Ethyl-6-nitroaniline: This isomer presents the greatest challenge for acylation. The amino group is not only electronically deactivated but also severely sterically hindered by the flanking ethyl and nitro groups.[9] Standard coupling methods may fail or require harsh conditions, making specialized protocols for hindered amines necessary.[10]
Predicted Order of Acylation Reactivity (Fastest to Slowest):
-
This compound
-
2-Ethyl-4-nitroaniline
-
4-Ethyl-2-nitroaniline
-
2-Ethyl-6-nitroaniline
Diazotization
Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), a versatile intermediate for introducing a wide range of substituents.[11] The reaction involves an attack by the amine on a nitrosating agent (formed from NaNO₂ and acid).[12][13] The reaction rate is dependent on the nucleophilicity of the amine.[14]
-
This compound: With the highest basicity, this isomer is expected to undergo diazotization most readily.
-
Ortho/Para Nitro Isomers: The significantly lower nucleophilicity of these anilines will result in slower diazotization rates.
-
2-Ethyl-6-nitroaniline: Severe steric hindrance around the amino group will likely make diazotization particularly slow and challenging.
The stability and subsequent reactivity of the formed diazonium salt are also influenced by the substitution pattern, though all are typically used immediately at low temperatures.[15]
Predicted Order of Diazotization Rate (Fastest to Slowest):
-
This compound
-
2-Ethyl-4-nitroaniline / 4-Ethyl-2-nitroaniline
-
2-Ethyl-6-nitroaniline
Data Summary
The following table summarizes the predicted reactivity profiles of this compound and its isomers based on established principles of physical organic chemistry.
| Isomer | Key Structural Features | Predicted Basicity (pKa) | Predicted N-Acylation Rate | Predicted Diazotization Rate |
| This compound | -NO₂ meta to -NH₂ | Highest | Highest | Highest |
| 4-Ethyl-2-nitroaniline | -NO₂ ortho to -NH₂ | Low | Low | Low |
| 2-Ethyl-4-nitroaniline | -NO₂ para to -NH₂ | Low | Medium-Low | Low |
| 2-Ethyl-6-nitroaniline | -NH₂ flanked by -Et & -NO₂ | Lowest | Lowest | Lowest |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following standardized protocols can be employed.
Protocol 1: Determination of Basicity by Potentiometric Titration
This method determines the pKa of the anilinium conjugate acid, providing a quantitative measure of basicity.[4]
Objective: To determine the pKa of a series of ethyl-nitroaniline isomers.
Materials:
-
Ethyl-nitroaniline isomer
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Methanol/Water (1:1 v/v) solvent mixture
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
Procedure:
-
Sample Preparation: Accurately weigh ~1 mmol of the aniline isomer and dissolve it in 50 mL of the methanol/water solvent mixture in a 100 mL beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring and record the initial pH. Titrate the solution with the standardized HCl, adding the titrant in 0.1-0.2 mL increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot pH versus the volume of HCl added. Determine the equivalence point (point of maximum slope). The pH at the half-equivalence point is equal to the pKa of the anilinium ion.
-
Validation: Repeat the titration at least twice for each isomer to ensure reproducibility.
Protocol 2: Comparative N-Acylation Kinetics via UV-Vis Spectroscopy
This protocol monitors the disappearance of the aniline starting material to compare the relative rates of acylation.
Objective: To compare the pseudo-first-order rate constants for the acylation of ethyl-nitroaniline isomers with acetic anhydride.
Materials:
-
Ethyl-nitroaniline isomers
-
Acetic anhydride
-
Acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solutions: Prepare 0.01 M stock solutions of each aniline isomer in acetonitrile. Prepare a 1.0 M solution of acetic anhydride in acetonitrile.
-
Wavelength Determination: For each isomer, record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max) where the product (the corresponding acetanilide) has minimal absorbance.
-
Kinetic Run: a. Equilibrate the spectrophotometer's cell holder to 25.0 °C. b. Pipette 2.90 mL of the aniline stock solution into a quartz cuvette and place it in the cell holder. c. To initiate the reaction, rapidly inject 0.10 mL of the 1.0 M acetic anhydride solution (a large excess), cap the cuvette, invert twice to mix, and immediately begin recording the absorbance at λ_max over time (e.g., every 30 seconds for 30 minutes).
-
Data Analysis: a. The reaction is under pseudo-first-order conditions due to the large excess of acetic anhydride. b. Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. c. The slope of the resulting straight line is equal to -k_obs (the observed pseudo-first-order rate constant).
-
Comparison: Compare the k_obs values for each isomer. A larger k_obs indicates a faster reaction rate.
Protocol 3: Synthesis of an Azo Dye via Diazotization-Coupling
This protocol provides a qualitative or semi-quantitative comparison of the ease of diazotization and the subsequent coupling reaction.[11]
Objective: To synthesize an azo dye from an ethyl-nitroaniline isomer and observe the relative ease of the reaction.
Materials:
-
Ethyl-nitroaniline isomer
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Deionized water, ice
Procedure:
-
Diazotization: a. In a 100 mL beaker, dissolve 5 mmol of the ethyl-nitroaniline isomer in a mixture of 5 mL of concentrated HCl and 10 mL of water. Stir until dissolved, warming slightly if necessary, then cool thoroughly in an ice-water bath to 0-5 °C. b. In a separate beaker, dissolve 5.5 mmol of NaNO₂ in 10 mL of cold water. c. While maintaining the temperature below 5 °C, add the NaNO₂ solution dropwise to the stirred aniline solution. Observe for any color changes. The formation of a clear or pale yellow solution indicates the diazonium salt has formed.
-
Coupling: a. In a separate 250 mL beaker, dissolve 5 mmol of 2-naphthol in 25 mL of 10% NaOH solution. Cool this solution in an ice bath. b. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. c. A brightly colored azo dye should precipitate immediately.
-
Analysis: Compare the time taken for the diazotization step to complete (e.g., disappearance of starting material by TLC) and the yield and purity of the resulting dye for each isomer.
Visualized Workflows and Mechanisms
Logical Relationship of Substituent Effects
Experimental Workflow for Kinetic Study
Conclusion
The reactivity of ethyl-nitroaniline isomers is a nuanced subject governed by the precise placement of the ethyl and nitro substituents relative to the foundational amino group. This compound emerges as the most reactive isomer in nucleophilic reactions such as N-acylation and diazotization. This is attributed to the meta position of the strongly deactivating nitro group, which minimizes resonance-based electron withdrawal from the amino nitrogen. Conversely, isomers with ortho or para nitro groups are significantly less reactive due to potent resonance deactivation. Furthermore, severe steric hindrance, as seen in 2-Ethyl-6-nitroaniline , can dramatically suppress reactivity, often necessitating specialized synthetic strategies. For the medicinal or process chemist, a thorough understanding of these structure-reactivity relationships is paramount for selecting the optimal building block and designing efficient, high-yielding synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. physicsforums.com [physicsforums.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. benchchem.com [benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-Ethyl-nitroaniline Isomers
Introduction: The Challenge of Isomeric Differentiation
In the realms of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for ensuring product purity, efficacy, and safety. The N-ethyl-nitroaniline isomers—ortho (N-ethyl-2-nitroaniline), meta (N-ethyl-3-nitroaniline), and para (N-ethyl-4-nitroaniline)—present a classic analytical challenge. While sharing the same molecular formula (C₈H₁₀N₂O₂) and weight (166.18 g/mol ), the positional variance of the nitro (NO₂) and N-ethyl (-NHCH₂CH₃) groups on the benzene ring imparts distinct electronic and steric properties to each molecule. These differences manifest as unique spectral fingerprints that can be decisively identified using a multi-pronged spectroscopic approach.
This guide provides an in-depth comparative analysis of the N-ethyl-nitroaniline isomers using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a mere presentation of data to explore the causal relationships between molecular structure and spectral output, offering field-proven insights and robust experimental protocols for their unambiguous differentiation.
Theoretical Underpinnings: Why Isomers Behave Differently
The key to distinguishing these isomers lies in understanding the electronic interplay between the electron-donating N-ethyl group and the strongly electron-withdrawing nitro group.
-
Mesomeric (Resonance) Effect: The lone pair of electrons on the amine nitrogen can be delocalized into the aromatic π-system. The nitro group can withdraw electron density from the ring via resonance. This delocalization is most effective when the groups are in the ortho or para positions, creating a conjugated system that facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor group. In the meta isomer, this direct resonance interaction is disrupted.
-
Inductive Effect: The nitro group exerts a strong electron-withdrawing inductive effect (-I), while the alkyl group has a weak electron-donating inductive effect (+I).
-
Steric and Hydrogen Bonding Effects: In the ortho isomer, the proximity of the two bulky groups can cause steric hindrance, potentially forcing the nitro group or the N-ethyl group slightly out of the plane of the ring, which can affect conjugation. Furthermore, the potential for intramolecular hydrogen bonding between the N-H proton and an oxygen of the nitro group is unique to the ortho isomer.
These fundamental differences in electronic structure and conformation are the direct cause of the distinct spectroscopic signatures discussed below.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For nitroanilines, the most significant absorption band arises from the π → π* transition associated with the intramolecular charge transfer (ICT).
Causality in UV-Vis Spectra: The extent of conjugation directly influences the energy required for this electronic transition. A more extended and effective conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength (a bathochromic or red shift).
-
para-Isomer: Exhibits the most effective ICT due to the direct alignment of the donor and acceptor groups across the ring. This leads to the most extended conjugation and, consequently, the longest wavelength of maximum absorbance (λmax).
-
ortho-Isomer: Also allows for direct resonance, but steric hindrance between the adjacent N-ethyl and nitro groups can slightly disrupt the planarity of the molecule, weakening the conjugation compared to the para isomer. Intramolecular hydrogen bonding can also influence the electronic environment. This typically results in a λmax that is shorter than the para isomer but significantly longer than the meta isomer.[1]
-
meta-Isomer: Lacks direct resonance between the donor and acceptor groups. The ICT character is significantly reduced, meaning a higher energy transition is required. This results in a λmax at a considerably shorter wavelength (a hypsochromic or blue shift) compared to the other two isomers.[2]
Comparative UV-Vis Data
| Isomer | Predicted λmax (nm) | Rationale | Supporting Data (Parent Compound) |
| N-ethyl-2-nitroaniline (ortho) | ~405-415 | Strong ICT, slightly reduced by steric effects. | 2-nitroaniline: ~412-428 nm[1][3] |
| N-ethyl-3-nitroaniline (meta) | ~370-380 | Disrupted through-conjugation, weakest ICT. | 3-nitroaniline: ~375 nm[3][4] |
| N-ethyl-4-nitroaniline (para) | ~380-395* | Most effective ICT and conjugation. | 4-nitroaniline: ~381-398 nm[3][5] |
Note: While theory predicts the para isomer should have the longest wavelength, solvent effects and the specific nature of the N-alkylation can cause shifts. Experimental data for the parent nitroanilines strongly supports the meta isomer having the shortest λmax.[2][3]
Infrared (IR) Spectroscopy: Mapping Vibrational Modes
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The precise frequency of these vibrations is sensitive to the electronic environment and bonding.
Causality in IR Spectra: The electronic effects of the substituent positions directly influence bond strengths. Stronger electron withdrawal, for example, can alter the bond character of the N-O bonds in the nitro group and the N-H bond of the amine.
-
N-H Stretch: For secondary amines, this appears as a single, sharp peak. In the ortho isomer, intramolecular hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber compared to the meta and para isomers.
-
NO₂ Stretches: The nitro group is characterized by two strong, prominent bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[6][7] The frequencies of these bands are sensitive to the degree of conjugation. Increased conjugation (in ortho and para isomers) allows for more electron delocalization onto the nitro group, slightly weakening the N-O bonds and shifting the absorption to lower wavenumbers compared to the meta isomer.[8]
-
C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic strong bands in the 900-690 cm⁻¹ region. However, the presence of a strongly polar nitro group can sometimes complicate the interpretation of these patterns.[9]
Comparative IR Data
| Vibrational Mode | N-ethyl-2-nitroaniline (ortho) | N-ethyl-3-nitroaniline (meta) | N-ethyl-4-nitroaniline (para) |
| N-H Stretch | ~3380-3400 cm⁻¹ (may be broader) | ~3400-3420 cm⁻¹ | ~3400-3420 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1510-1525 cm⁻¹ | ~1525-1540 cm⁻¹ | ~1505-1520 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1340-1355 cm⁻¹ | ~1350-1365 cm⁻¹ | ~1330-1345 cm⁻¹ |
| C-N Stretch | ~1280-1310 cm⁻¹ | ~1270-1300 cm⁻¹ | ~1290-1320 cm⁻¹ |
Data is compiled and interpreted from typical values for substituted nitroanilines.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides the most detailed information for structural elucidation by probing the magnetic environments of atomic nuclei (¹H and ¹³C). The combination of chemical shift (δ), signal integration, and spin-spin coupling patterns allows for the unambiguous assignment of each isomer.
Causality in NMR Spectra: The chemical shift of a nucleus is determined by the electron density around it.
-
Electron-withdrawing groups (like NO₂) "deshield" nearby nuclei, shifting their resonance signal downfield (to higher ppm values).
-
Electron-donating groups (like -NHR) "shield" nearby nuclei, shifting their signal upfield (to lower ppm values).
The effects are strongest at the ortho and para positions. This interplay creates a unique chemical shift map for the aromatic protons and carbons in each isomer.
¹H NMR Analysis
-
para-Isomer: The molecule has a plane of symmetry. This results in a highly simplified and characteristic aromatic region, appearing as two doublets (an AA'BB' system). The protons ortho to the electron-donating amino group will be shifted upfield, while the protons ortho to the electron-withdrawing nitro group will be shifted significantly downfield.
-
ortho-Isomer: All four aromatic protons are in distinct environments, leading to four separate signals. The proton ortho to the nitro group (and meta to the amino group) will be the most downfield. The coupling patterns will be more complex, typically showing doublets and triplets (or doublets of doublets).
-
meta-Isomer: The four aromatic protons are also in distinct environments. However, the chemical shifts will be different from the ortho isomer. A key feature is the proton situated between the two substituent groups (position 2), which will be deshielded by both, though less dramatically than the protons ortho/para to the nitro group in the other isomers.
Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Environment | N-ethyl-2-nitroaniline (ortho) | N-ethyl-3-nitroaniline (meta) | N-ethyl-4-nitroaniline (para) |
| Aromatic H (ortho to NO₂) | ~8.1 ppm (dd) | ~7.5-7.7 ppm (m) | ~8.1 ppm (d) |
| Aromatic H (para to NO₂) | ~7.4 ppm (ddd) | - | - |
| Aromatic H (meta to NO₂) | ~6.8 ppm (dd) | ~7.2-7.4 ppm (t) | ~6.6 ppm (d) |
| Aromatic H (ortho to NH) | ~6.7 ppm (ddd) | ~6.8-7.0 ppm (m) | ~6.6 ppm (d) |
| -NH- | ~8.2 ppm (br s) | ~4.0-5.0 ppm (br s) | ~6.0-7.0 ppm (br s) |
| -CH₂- | ~3.4 ppm (q) | ~3.2 ppm (q) | ~3.2 ppm (q) |
| -CH₃ | ~1.4 ppm (t) | ~1.3 ppm (t) | ~1.3 ppm (t) |
Data interpreted from known substituent effects and data for related compounds like N-methyl-nitroanilines and parent nitroanilines.[10][12][13][14][15]
¹³C NMR Analysis
The same shielding and deshielding principles apply. The carbon atom attached to the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the amino group (C-NHR) will also be downfield but shielded relative to an unsubstituted carbon due to the nitrogen's lone pair.
-
para-Isomer: Due to symmetry, only four aromatic carbon signals will be observed.
-
ortho & meta-Isomers: All six aromatic carbons are unique and will produce six distinct signals. The specific chemical shifts for the C-NO₂ and C-NHR carbons, as well as the pattern of the other four carbons, will be diagnostic.
Comparative ¹³C NMR Data (Predicted)
| Carbon Environment | N-ethyl-2-nitroaniline (ortho) | N-ethyl-3-nitroaniline (meta) | N-ethyl-4-nitroaniline (para) |
| C-NH | ~145-148 ppm | ~148-150 ppm | ~150-152 ppm |
| C-NO₂ | ~133-136 ppm | ~147-149 ppm | ~137-139 ppm |
| Aromatic CHs | 4 signals (~115-137 ppm) | 4 signals (~105-130 ppm) | 2 signals (~111 & ~126 ppm) |
| -CH₂- | ~38-40 ppm | ~38-40 ppm | ~38-40 ppm |
| -CH₃ | ~14-15 ppm | ~14-15 ppm | ~14-15 ppm |
Data interpreted from known substituent effects and available data.[16][17]
Experimental Protocols
The following protocols represent self-validating systems designed for reproducibility and accuracy.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of N-ethyl-nitroaniline isomers.
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the N-ethyl-nitroaniline isomer in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). Dilute this stock solution to a concentration that yields a maximum absorbance reading between 0.5 and 1.0 AU to ensure adherence to the Beer-Lambert law.[18]
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Subsequently, record the sample's absorption spectrum over a wavelength range of 200-600 nm.[18]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum. Compare this value against the expected values for the three isomers.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples: Mix approximately 1-2 mg of the sample with 100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[10]
-
For liquid samples (e.g., N-ethyl-2-nitroaniline): Place a single drop of the neat liquid between two sodium chloride (NaCl) or KBr salt plates to form a thin film.[10]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the sample (pellet or plates) in the holder and record the spectrum, typically accumulating 16 or 32 scans in the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[18]
-
Data Analysis: Identify the characteristic absorption bands for N-H, aliphatic C-H, NO₂, and C-N functional groups. Pay close attention to the precise frequencies of the two NO₂ stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Data Acquisition:
-
Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. A standard acquisition uses a 90° pulse and a relaxation delay of 1-2 seconds.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than the proton spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing & Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and spin-spin coupling patterns to assign the signals to the aromatic and ethyl protons.
-
For ¹³C NMR, identify the number of unique aromatic carbon signals and their chemical shifts to determine the substitution pattern.
-
Conclusion: A Synergistic Approach
While each spectroscopic technique provides valuable clues, a definitive identification of the N-ethyl-nitroaniline isomers is best achieved through their synergistic use. UV-Vis spectroscopy offers a rapid preliminary assessment based on electronic properties. IR spectroscopy confirms the presence of key functional groups and offers insights into intramolecular interactions. However, it is NMR spectroscopy, with its exquisite sensitivity to the precise electronic environment of each proton and carbon atom, that provides the unambiguous, high-confidence structural elucidation. The characteristic symmetry of the para isomer in both ¹H and ¹³C NMR spectra makes it the most straightforward to identify, while careful analysis of the chemical shifts and coupling constants in the more complex spectra of the ortho and meta isomers allows for their conclusive differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
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- 5. jchps.com [jchps.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]
- 14. scispace.com [scispace.com]
- 15. spectrabase.com [spectrabase.com]
- 16. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Dyes Derived from 2-Ethyl-5-nitroaniline
Abstract
This guide provides an in-depth technical analysis of the performance of azo dyes derived from the precursor 2-Ethyl-5-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who are seeking to understand the synthesis, characterization, and application of these dyes. The guide presents a comparative framework, evaluating the performance of this compound-based dyes against relevant alternatives, supported by experimental protocols and data. Key performance indicators such as spectral properties, solvatochromism, and photostability are discussed in detail to provide a comprehensive understanding of their potential and limitations in various applications.
Introduction to this compound as a Dye Precursor
This compound (C₈H₁₀N₂O₂) is an aromatic amine that serves as a versatile starting material in the synthesis of various organic compounds, most notably azo dyes.[1][2] Its molecular structure, featuring an ethyl group and a nitro group on the aniline ring, provides a foundation for producing dyes with a range of colors and properties. The presence of the electron-withdrawing nitro group and the electron-donating amino group makes the aromatic ring susceptible to diazotization, a key step in the formation of azo compounds.[3] The nearly planar structure of the this compound molecule contributes to the stability of the resulting dye structures.[4]
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are the largest and most versatile class of synthetic dyes.[5] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the ability to produce a wide spectrum of colors.[5] Dyes derived from substituted nitroanilines, such as this compound, are of particular interest for their potential applications in textiles, printing, and as functional dyes in advanced materials and sensing technologies.[6][7]
This guide will delve into the synthesis of a representative azo dye from this compound, detail its characterization, and compare its performance to other classes of dyes, providing a robust framework for researchers to evaluate its suitability for their specific applications.
Synthesis and Characterization of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by an azo coupling reaction.[8][9]
General Synthesis Workflow
The overall process involves the conversion of the primary aromatic amine (this compound) into a reactive diazonium salt, which then reacts with a coupling component (an electron-rich aromatic compound like a phenol or another aniline) to form the stable azo dye.[3][10]
Caption: General workflow for the synthesis of an azo dye from this compound.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of an azo dye using this compound and 2-naphthol as the coupling component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
Part 1: Preparation of the Diazonium Salt Solution [3][8]
-
In a 100 mL beaker, dissolve a specific amount (e.g., 5 mmol) of this compound in a mixture of concentrated HCl and deionized water. Stir until fully dissolved.
-
Cool the beaker in an ice-water bath, ensuring the temperature is maintained between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 5.5 mmol) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution while stirring continuously. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.
Part 2: Azo Coupling Reaction [3][10]
-
In a 250 mL beaker, dissolve the coupling component, 2-Naphthol (e.g., 5 mmol), in an aqueous solution of sodium hydroxide.
-
Cool this solution in a separate ice-water bath to 0-5 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part 1 to the cold 2-Naphthol solution. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated dye by suction filtration, wash it with cold deionized water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Performance Comparison of this compound Derived Dyes
The performance of a dye is determined by its photophysical properties, which are influenced by its molecular structure and the surrounding environment.
Spectral Properties
The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum. The key spectral properties are the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at that wavelength.[11]
Table 1: Comparison of Spectral Properties of Azo Dyes
| Dye Precursor | Coupling Component | λmax (nm) in Ethanol | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Color | Reference |
| This compound | 2-Naphthol | ~480-520 (estimated) | ~20,000-30,000 (estimated) | Red-Orange | [12] (analogous) |
| 2-Methoxy-5-nitroaniline | 2-Naphthol | 520 | - | Red | [13] |
| p-Nitroaniline | Diphenylamine | - | - | - | [14] |
| 2-Methyl-5-nitroaniline | 2-Naphthol | - | - | Red | [3] |
Note: Direct experimental data for dyes derived from this compound is limited in the available literature. The values presented are estimates based on structurally similar dyes. Further experimental validation is required.
Solvatochromism: The Effect of Solvent Polarity
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[15] This property is particularly prominent in dyes with a significant change in dipole moment upon excitation. Dyes derived from nitroanilines often exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic (red) shift in the absorption maximum.[16] This is due to the greater stabilization of the more polar excited state in polar solvents.[17]
The solvatochromic behavior of these dyes makes them potentially useful as probes for solvent polarity and in the development of sensors.[18] The absorption spectra of a dye derived from this compound would be expected to show a red shift as the solvent is changed from a non-polar solvent like hexane to a polar solvent like ethanol or dimethylformamide (DMF).[19]
Photostability
Photostability refers to a dye's resistance to degradation upon exposure to light.[20] This is a critical parameter for many applications, especially in textiles and coatings. Azo dyes can undergo photo-degradation through various mechanisms, leading to a loss of color.[21] The photostability of a dye can be influenced by its chemical structure and the presence of stabilizing groups.[22]
Experimental Protocol: Photostability Testing [21][23]
-
Prepare a solution of the dye in a suitable solvent or incorporate it into a polymer film.
-
Measure the initial UV-Vis absorption spectrum of the sample.
-
Expose the sample to a light source that simulates sunlight (e.g., a xenon arc lamp) for a defined period.
-
Periodically measure the UV-Vis absorption spectrum to monitor the decrease in absorbance at the λmax.
-
The photostability can be quantified by the rate of fading or the time taken for the absorbance to decrease by a certain percentage.
Applications in Research and Drug Development
While the primary application of azo dyes is in the textile industry, their unique photophysical properties open up possibilities in other fields.[24]
-
Biological Staining: Certain azo dyes are used as stains in histology and cytology to visualize cellular components. The specific staining characteristics depend on the dye's affinity for different biomolecules.[25]
-
Molecular Probes: The sensitivity of some dyes to their local environment (solvatochromism) can be exploited to develop fluorescent probes for studying biological processes or for sensing applications.[26][27]
-
Photosensitizers in Photodynamic Therapy (PDT): Some organic dyes can generate reactive oxygen species upon light activation, which can be used to destroy cancer cells in a targeted manner.[6]
The potential of dyes derived from this compound in these advanced applications warrants further investigation into their fluorescence properties, quantum yields, and interactions with biological systems.[28][29]
Conclusion
References
- 1. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. cuhk.edu.hk [cuhk.edu.hk]
- 11. fiveable.me [fiveable.me]
- 12. scialert.net [scialert.net]
- 13. scialert.net [scialert.net]
- 14. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvatochromic behavior of some α-styrylpyridinium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. goums.ac.ir [goums.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Comparing UV-Vis vs. Fluorescence Spectrophotometers [synapse.patsnap.com]
- 28. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fluorescence spectra of organic dyes in solution: a time dependent multilevel approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Substituted Nitroanilines for the Modern Researcher
Substituted nitroanilines are foundational building blocks in the synthesis of a vast array of high-value molecules, from vibrant azo dyes to life-saving pharmaceuticals. The strategic placement of both a nitro and an amino group on an aromatic ring provides a versatile scaffold for further chemical transformations. However, the synthesis of these vital intermediates is not a one-size-fits-all endeavor. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, the presence of other functional groups, scalability, cost, and safety considerations.
This in-depth technical guide provides a comparative analysis of the primary synthetic routes to substituted nitroanilines. We will delve into the mechanistic underpinnings of each method, offering a rationale for experimental choices, and provide detailed, field-proven protocols. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
Choosing Your Path: A High-Level Overview of Synthetic Strategies
The selection of an appropriate synthetic route to a substituted nitroaniline is a multi-faceted decision. The ideal method will afford the desired isomer in high yield and purity, while being compatible with other functional groups on the molecule and aligning with the practical constraints of the laboratory or production facility. The following diagram illustrates a logical workflow for selecting a suitable synthetic strategy.
Caption: A decision-making workflow for selecting a synthetic route to substituted nitroanilines.
Route 1: Electrophilic Aromatic Substitution - The Classic Approach of Nitration
The direct nitration of anilines is a well-established method for introducing a nitro group onto the aromatic ring. However, the powerful activating and ortho-, para-directing nature of the amino group, coupled with its basicity, presents several challenges.[1] Direct nitration of aniline under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids) leads to the formation of the anilinium ion, which is a meta-director, resulting in a mixture of isomers.[1] Furthermore, the amino group is susceptible to oxidation by nitric acid.[2]
To overcome these issues, the amino group is typically protected as an amide (e.g., acetanilide) prior to nitration.[1][2] This strategy offers several advantages:
-
Controlled Regioselectivity: The acetamido group is still an ortho-, para-director but is less activating than the free amino group, reducing the likelihood of polysubstitution. The steric bulk of the protecting group often favors the formation of the para-isomer.[1]
-
Prevention of Oxidation: The amide is less susceptible to oxidation under the nitration conditions.
-
Avoidance of Meta-Direction: The amide is less basic and does not readily protonate, thus preserving the ortho-, para-directing effect.[1]
The choice of protecting group can influence the yield and regioselectivity. For instance, in the synthesis of 2-methyl-4-nitroaniline from o-toluidine, using p-toluenesulfonyl chloride as the protecting agent has been reported to give a high yield of 95.0%.
Mechanistic Rationale
The nitration of a protected aniline proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (e.g., water or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.
-
Deprotection: The protecting group is subsequently removed, typically by acid or base hydrolysis, to yield the desired nitroaniline.[2]
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethyl-5-nitroaniline
Introduction: The Imperative of Method Cross-Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities demands robust and reproducible analytical methods. 2-Ethyl-5-nitroaniline, a key intermediate in the synthesis of various organic compounds, requires precise analytical monitoring to ensure the quality and safety of final products. This guide provides an in-depth comparison of analytical methodologies for this compound, with a core focus on the principles and practical application of cross-validation.
Cross-validation serves as the critical bridge to ensure consistency of results when an analytical method is transferred between laboratories or when two different methods are used to analyze the same sample.[1][2][3] This process is not merely a procedural formality but a scientific necessity to guarantee that the data generated, regardless of the location or the specific validated procedure, is equivalent and reliable. As stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), the objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6][7] Cross-validation extends this principle, proving that different analytical approaches yield comparable results within predefined acceptance criteria.[8][9]
This guide will explore two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for their cross-validation.
Comparing Analytical Techniques for this compound
The choice between HPLC and GC for the analysis of this compound is dictated by the compound's physicochemical properties and the specific requirements of the analysis, such as the need to resolve it from potential impurities.[10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability for this compound | Highly suitable due to the compound's polarity and non-volatile nature. Ideal for resolving from non-volatile impurities.[11][12] | Applicable, but may require derivatization to enhance volatility and thermal stability, which can add complexity.[10][11] |
| Sample Preparation | Typically straightforward, involving dissolution in a suitable solvent. | May require more complex sample preparation, including derivatization. |
| Common Detectors | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS). |
| Advantages | - High resolution for complex mixtures. - Suitable for non-volatile and thermally labile compounds. - Wide range of stationary phases for method development. | - High efficiency and speed for volatile compounds. - Sensitive detectors like FID. |
| Disadvantages | - Higher solvent consumption. - Potentially longer run times. | - Not suitable for non-volatile or thermally unstable compounds without derivatization. - Potential for analyte degradation at high temperatures. |
Experimental Protocols: A Foundation for Cross-Validation
The following protocols are presented as robust starting points for the analysis of this compound. These methods are designed to be self-validating systems, incorporating principles of specificity, linearity, accuracy, and precision.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of this compound and the separation from its potential process-related impurities.
Instrumentation and Conditions:
-
System: HPLC with a UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution as needed to be within the linear range of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is particularly useful for the identification and quantification of volatile impurities and can serve as a confirmatory technique.
Instrumentation and Conditions:
-
System: Gas chromatograph coupled with a Mass Spectrometer.
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
The Cross-Validation Workflow: Ensuring Method Comparability
Cross-validation is performed to demonstrate that two validated analytical methods produce comparable results.[1][2] This is crucial when, for instance, a project transitions from an HPLC method used in a research setting to a GC method for routine quality control.
Caption: A workflow diagram illustrating the key steps in the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Sample Selection: A minimum of three batches of this compound should be selected. For each batch, prepare samples at three concentration levels (low, medium, and high) within the validated range of both methods.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Evaluation: The results from both methods are then statistically compared. The acceptance criteria should be predefined in a validation protocol.
Acceptance Criteria for Cross-Validation:
The mean accuracy of the results from the test method should be within ±15% of the results from the reference method. The precision, expressed as the coefficient of variation (%CV), for the replicate measurements should not exceed 15%.[2]
Illustrative Cross-Validation Data
The following tables present hypothetical, yet realistic, data from a cross-validation study comparing the HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of Assay Results for this compound
| Sample ID | HPLC Assay (%) | GC Assay (%) | % Difference |
| Batch A - Low Conc. | 98.5 | 99.1 | 0.61 |
| Batch A - Med Conc. | 99.2 | 99.8 | 0.60 |
| Batch A - High Conc. | 100.1 | 100.5 | 0.40 |
| Batch B - Low Conc. | 98.8 | 99.3 | 0.51 |
| Batch B - Med Conc. | 99.5 | 100.1 | 0.60 |
| Batch B - High Conc. | 100.3 | 100.8 | 0.50 |
| Batch C - Low Conc. | 98.6 | 99.2 | 0.61 |
| Batch C - Med Conc. | 99.3 | 99.9 | 0.60 |
| Batch C - High Conc. | 100.2 | 100.7 | 0.50 |
The Logic of Validation Parameters
The validation of each analytical method is a prerequisite for cross-validation. The following diagram outlines the key validation parameters as per ICH Q2(R1) guidelines.[4][6][7]
Caption: Interrelationship of key validation parameters for an analytical method.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of data throughout the drug development lifecycle. By establishing the equivalence of different analytical techniques, such as HPLC and GC, organizations can ensure data consistency across different laboratories and stages of development. This commitment to robust analytical science is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Impurity Profiling of Commercial Grade 2-Ethyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
2-Ethyl-5-nitroaniline (C8H10N2O2, CAS No. 20191-74-6) is a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] The purity of this intermediate is paramount, as the impurities present, even in trace amounts, can be carried through subsequent synthesis steps, potentially impacting the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities in drug substances and products.[4] This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of commercial-grade this compound, offering insights into method selection, experimental design, and data interpretation to ensure product quality and regulatory compliance.
Understanding the Impurity Landscape of this compound
The primary manufacturing route for this compound involves the electrophilic nitration of 2-ethylaniline.[5] This synthesis pathway is the main source of process-related impurities. A thorough understanding of this reaction is crucial for predicting the likely impurity profile.
The directing effects of the ethyl group (ortho-, para-directing) and the amino group on the aromatic ring are complex. In the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-director.[4] This interplay, combined with potential side reactions, leads to a predictable set of impurities.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Class | Specific Example(s) | Rationale for Presence |
| Starting Material | 2-Ethylaniline | Incomplete reaction during the nitration process. |
| Positional Isomers | 2-Ethyl-3-nitroaniline, 2-Ethyl-4-nitroaniline, 2-Ethyl-6-nitroaniline | Resulting from nitration at different positions on the aromatic ring due to the complex directing effects of the ethyl and protonated amino groups.[4] |
| Over-nitrated Byproducts | Dinitro-ethylaniline isomers | Can form under harsh reaction conditions or with excess nitrating agent.[4] |
| Oxidation Products | Various colored/tarry materials | Aniline derivatives are susceptible to oxidation by nitric acid, especially at elevated temperatures.[4][6] |
Beyond process-related impurities, degradation products can form during storage or handling. Forced degradation studies under stress conditions (hydrolytic, oxidative, photolytic, and thermal) are essential to identify these potential degradants and develop stability-indicating analytical methods.[7] Nitroaromatic compounds, in particular, are often susceptible to degradation upon exposure to light.[8]
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is a critical decision driven by the specific goals of the analysis, such as routine quality control, unknown impurity identification, or method validation. The two primary chromatographic techniques for profiling this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Core Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of nitroanilines and their isomers.[9] Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. Its key advantage is its suitability for non-volatile and thermally labile compounds, which is a critical consideration for many aniline derivatives that can degrade at the high temperatures used in GC.[9][10]
Gas Chromatography (GC), conversely, separates analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. It is best suited for volatile and thermally stable compounds.[11] While highly sensitive, its application to nitroanilines may require derivatization to increase volatility and prevent on-column degradation, adding complexity to the sample preparation process.[9][12]
Table 2: Qualitative Comparison of HPLC and GC for Impurity Profiling
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds, making it suitable for all potential impurities in this compound.[11] | Best suited for volatile and thermally stable compounds. Derivatization may be required.[12] |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry (MS) detectors. | Very high sensitivity, particularly with a Flame Ionization Detector (FID) or MS detector.[11] |
| Resolution | Excellent resolution of positional isomers can be achieved with appropriate column and mobile phase selection. | High resolving power, especially with capillary columns. |
| Sample Prep | Generally simple, involving dissolution in a suitable solvent. | May require derivatization to increase volatility, adding complexity.[11] |
| Common Detectors | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS). |
Quantitative Performance Comparison
For quantitative analysis, the method must be validated for key parameters such as linearity, accuracy, precision, and sensitivity. The following table provides a summary of expected performance characteristics for HPLC-UV and GC-MS methods, based on data from closely related nitroaniline compounds.
Table 3: Expected Quantitative Performance of Analytical Methods for Nitroaniline Analysis
| Parameter | HPLC-UV (for Nitroanilines) | GC-MS (for Aniline Derivatives) |
| Linearity (r²) | > 0.999[10] | Method demonstrated to be applicable over a wide concentration range.[13] |
| Limit of Detection (LOD) | 0.1–0.2 µg/L[8][10] | GC-MS/MS can offer tenfold higher sensitivity than single quadrupole GC-MS.[13] |
| Accuracy (Recovery) | 98% - 108%[10] | Deviations of less than 15% from reference values are typical.[13] |
| Precision (RSD) | ≤ 0.3%[8] | Similar precision between GC/MS and GC/MS/MS is achievable.[13] |
Experimental Protocols & Methodologies
Reproducible and robust experimental protocols are the foundation of accurate impurity profiling. The following sections detail representative methods for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed as a stability-indicating assay, capable of separating the active ingredient from its process-related impurities and potential degradation products.
Rationale for Method Design:
-
Column: A C18 column is a versatile, robust choice for reverse-phase chromatography, providing excellent retention and separation for moderately polar compounds like nitroanilines.
-
Mobile Phase: An acetonitrile/water gradient allows for the elution of compounds with a range of polarities, from the more polar starting material to the less polar dinitrated species. The use of a mild acid like formic acid improves peak shape and is compatible with mass spectrometry if LC-MS is desired.[14]
-
Detection: UV detection is simple, robust, and effective, as nitroaromatic compounds possess a strong chromophore, leading to high sensitivity. A wavelength of 254 nm is a common choice for aromatic compounds.[11]
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly effective for identifying and quantifying volatile impurities, such as the 2-ethylaniline starting material, and for providing structural confirmation of unknown peaks through mass spectral data.
Rationale for Method Design:
-
Injector/Column: A split/splitless injector is standard. A nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good general-purpose column for separating compounds based on boiling point and polarity.
-
Temperature Program: A temperature ramp is necessary to first elute highly volatile components at a lower temperature and then increase the temperature to elute the higher-boiling isomers and the main component.
-
MS Detector: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[15]
Step-by-Step Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.
-
Inject 1 µL into the GC-MS system.
-
Visualization of Analytical Workflows
To provide a clear overview of the decision-making and experimental processes, the following diagrams illustrate the logical workflows for impurity profiling.
Caption: A logical workflow for the identification and validation of an impurity profiling method.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Recommendations
The comprehensive impurity profiling of this compound is a non-negotiable aspect of ensuring pharmaceutical quality and safety. For routine quality control and quantification of known process-related impurities and degradation products, a validated stability-indicating HPLC-UV method is the most robust, reliable, and appropriate choice. Its applicability to non-volatile and thermally sensitive compounds makes it superior to GC for this specific matrix.
GC-MS serves as a powerful complementary technique, particularly for the definitive identification and quantification of volatile starting materials and for providing orthogonal data for structural confirmation. For novel impurity discovery, especially during forced degradation studies, LC-MS is indispensable, as it combines the superior separation of HPLC with the definitive identification power of mass spectrometry without the risk of thermal degradation.
A multi-faceted analytical strategy, leveraging the strengths of each of these techniques, provides the most comprehensive and scientifically sound approach to characterizing and controlling the impurity profile of commercial-grade this compound, thereby ensuring the quality and safety of downstream pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC-MS for Nitroaniline Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroanilines are a class of aromatic amines that are crucial intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[1] However, they are also recognized as environmental pollutants and potential carcinogens, necessitating sensitive and accurate analytical methods for their detection and quantification.[2] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for nitroaniline analysis is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of these two powerful techniques, supported by experimental insights and data to empower researchers in making informed methodological choices.
The Analytical Challenge: The Nature of Nitroanilines
Nitroanilines, existing as ortho-, meta-, and para-isomers, present a unique analytical challenge due to their polarity and thermal lability.[2] Direct analysis by gas chromatography can be problematic as the high temperatures in the GC inlet can lead to degradation, while their polarity can cause poor peak shape and tailing. Conversely, their aromatic nature and the presence of a chromophore make them well-suited for UV detection in HPLC. The primary isomers of interest are o-nitroaniline, m-nitroaniline, and p-nitroaniline.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is a cornerstone technique for the analysis of polar and thermolabile compounds, making it an excellent choice for nitroanilines.[1] The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
The HPLC Advantage for Nitroanilines:
-
No Derivatization Required: A significant advantage of HPLC is that it can directly analyze nitroanilines without the need for chemical derivatization, which is often required for GC analysis to improve volatility and thermal stability.[2] This simplifies sample preparation, reduces analysis time, and minimizes potential sources of error.
-
Excellent Isomer Separation: Reversed-phase HPLC (RP-HPLC) using C18 columns is highly effective in separating the positional isomers of nitroaniline.[3][4] The choice of mobile phase, typically a mixture of acetonitrile or methanol and water, can be optimized to achieve baseline resolution of the isomers.[5]
-
High Sensitivity with UV Detection: Nitroanilines possess strong UV absorbance, making UV detection a highly sensitive and straightforward method for their quantification.[3] For trace analysis in complex matrices like environmental water, online Solid-Phase Extraction (SPE) can be coupled with HPLC-UV to achieve very low detection limits, in the range of 0.1–0.2 µg/L.[1]
Causality in HPLC Method Development for Nitroanilines:
The choice of a C18 stationary phase is driven by its hydrophobic nature, which provides good retention for the moderately polar nitroaniline isomers. The mobile phase composition is a critical parameter to manipulate selectivity. A higher proportion of the organic solvent (e.g., acetonitrile) will decrease retention times, while a lower proportion will increase retention and can improve the resolution of closely eluting isomers. The addition of a small amount of acid, like formic or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the amine group.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Structural Information
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. While direct GC analysis of nitroanilines can be challenging, with appropriate method development, GC-MS can provide invaluable structural information.
The GC-MS Approach for Nitroanilines:
-
Derivatization is Often Necessary: Due to their polarity and thermal instability, direct injection of nitroanilines into a hot GC inlet can lead to degradation and poor chromatography.[2] Derivatization, for instance by acylation, is a common strategy to increase their volatility and thermal stability, enabling successful GC analysis.
-
High Selectivity of Mass Spectrometry: The mass spectrometer provides a high degree of selectivity, allowing for the identification and quantification of nitroanilines even in complex matrices. The fragmentation patterns observed in the mass spectrum serve as a chemical fingerprint for each isomer.
-
Confirmation of Identity: GC-MS is an excellent tool for the unambiguous confirmation of nitroaniline isomers. While HPLC retention times provide strong evidence, co-elution with matrix components can sometimes lead to misidentification. The mass spectrum provides definitive structural information.[6]
Causality in GC-MS Method Development for Nitroanilines:
The choice of a suitable capillary column is crucial for separating the derivatized nitroaniline isomers. A mid-polarity column is often a good starting point. The oven temperature program must be carefully optimized to ensure adequate separation without causing on-column degradation. The use of a nitrogen-phosphorus detector (NPD) can enhance selectivity for nitrogen-containing compounds like nitroanilines, minimizing the risk of false positives.[6]
Quantitative Performance Comparison
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ≤ 0.2 µg/L (with online SPE)[7] | Typically in the µg/L to ng/L range, depending on derivatization and MS detector[8] |
| Limit of Quantitation (LOQ) | ~2.0 - 7.4 µg/L for UPLC-MS[9] | Dependent on method, can be as low as 0.003 µg/g[8] |
| Linearity Range | 1 - 100 µg/L[7] | Wide linear range achievable |
| Accuracy (% Recovery) | 98 - 108% (at 10 µg/L)[7] | 85.9% - 100.3%[8] |
| Precision (% RSD) | ≤ 0.3% (at 10 µg/L)[7] | Typically < 15% |
| Sample Preparation | Often direct injection; SPE for trace levels[2] | Often requires derivatization[2] |
| Analysis Time | ~15-30 minutes per sample[1] | ~20 minutes per sample[10] |
| Confirmation of Identity | Based on retention time and UV spectrum | Based on retention time and mass spectrum (high confidence)[6] |
Experimental Protocols
Representative HPLC-UV Method for Nitroaniline Isomer Separation
Objective: To separate and quantify o-, m-, and p-nitroaniline in a standard mixture.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shape improvement)
-
o-nitroaniline, m-nitroaniline, and p-nitroaniline standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. If needed, add 0.1% formic acid to the aqueous portion. Degas the mobile phase before use.
-
Standard Preparation: Prepare individual stock solutions of each nitroaniline isomer in acetonitrile (e.g., 1000 mg/L). From these, prepare a mixed working standard solution containing all three isomers at a suitable concentration (e.g., 10 mg/L).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the mixed standard solution and record the chromatogram. Identify the peaks based on the retention times of individual isomer injections.
Representative GC-MS Method for Nitroaniline Analysis (with Derivatization)
Objective: To identify and quantify nitroaniline isomers in a sample following derivatization.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
Reagents:
-
Acetonitrile (GC grade)
-
Derivatizing agent (e.g., Acetic Anhydride)
-
Pyridine (catalyst)
-
Nitroaniline standards
Procedure:
-
Derivatization: In a vial, dissolve a known amount of the nitroaniline sample or standard in a small volume of acetonitrile. Add an excess of acetic anhydride and a catalytic amount of pyridine. Heat the mixture at 60 °C for 30 minutes.
-
Sample Preparation: After cooling, the derivatized sample can be diluted with a suitable solvent like ethyl acetate before injection.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Oven program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan mode: Full scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Analysis: Inject the derivatized sample. Identify the acetylated nitroaniline peaks based on their retention times and mass spectra.
Visualization of the Analytical Workflow
Caption: Comparative workflow for nitroaniline analysis by HPLC and GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of nitroanilines, each with its own set of advantages and considerations.
HPLC is generally the preferred method for routine quantitative analysis of nitroanilines, especially for isomer separation. Its key strengths are the elimination of the need for derivatization, simplified sample preparation, and high-throughput capabilities. The robustness and reproducibility of modern HPLC systems make it an ideal choice for quality control and environmental monitoring applications.
GC-MS excels in the unambiguous identification and confirmation of nitroanilines. While the requirement for derivatization adds a layer of complexity to the workflow, the structural information provided by the mass spectrometer is invaluable, particularly in complex matrices or when dealing with unknown samples. For forensic and research applications where absolute certainty of identification is paramount, GC-MS is the superior choice.
Ultimately, the selection between HPLC and GC-MS should be guided by the specific goals of the analysis. For high-throughput quantitative work, HPLC is often more efficient. For definitive identification and structural elucidation, GC-MS provides a higher level of confidence. In many research and development settings, the two techniques are used synergistically, with HPLC for initial screening and quantification, and GC-MS for confirmation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
The Unseen Architects: A Comparative Guide to the Impact of Impurities on the Reactivity of 2-Ethyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the purity of a starting material is not merely a matter of quality control; it is a critical determinant of a reaction's outcome. This is particularly true for versatile intermediates like 2-Ethyl-5-nitroaniline, a cornerstone in the synthesis of a wide array of azo dyes, high-performance pigments, and pharmaceutical compounds.[1] The presence of even minute quantities of impurities can significantly alter its reactivity, leading to diminished yields, the formation of undesirable byproducts, and compromised performance of the final product. This guide provides an in-depth analysis of the common impurities found in commercial grades of this compound and their profound impact on its reactivity, supported by illustrative experimental data and detailed analytical protocols.
Understanding the Genesis of Impurities in this compound Synthesis
The primary route to synthesizing this compound involves the nitration of 2-ethylaniline.[2] This electrophilic aromatic substitution, while effective, is often not perfectly selective, giving rise to a predictable constellation of process-related impurities. A thorough understanding of these impurities is the first step in mitigating their impact.
Common Impurities in Commercial this compound:
-
Unreacted Starting Material: Residual 2-ethylaniline.
-
Positional Isomers: 2-Ethyl-3-nitroaniline, 2-Ethyl-4-nitroaniline, and 2-Ethyl-6-nitroaniline.
-
Dinitrated Byproducts: Isomers of dinitro-ethylaniline.
The formation of isomeric byproducts is a direct consequence of the directing effects of the amino (-NH2) and ethyl (-CH2CH3) groups on the aromatic ring of 2-ethylaniline during nitration. Both are activating, ortho-, para-directing groups. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-director. This complex interplay of electronic and steric effects leads to the formation of a mixture of isomers.[3]
The Ripple Effect: How Impurities Modulate Reactivity in Azo Dye Synthesis
The most significant application of this compound is as a diazo component in the synthesis of azo colorants. This two-stage process, involving diazotization followed by azo coupling, is highly sensitive to the purity of the starting aniline.[4]
The Critical Diazotization Step
Diazotization involves the conversion of the primary amino group of this compound into a highly reactive diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C).[4] The electronic properties of the aniline derivative are paramount for the stability and reactivity of the resulting diazonium salt.
Impact of Isomeric Impurities:
The position of the nitro group relative to the amino group significantly influences the electronic properties of the aniline ring. In the desired this compound, the nitro group is meta to the amino group, exerting a moderate electron-withdrawing effect. Positional isomers, such as 2-Ethyl-4-nitroaniline (para) and 2-Ethyl-6-nitroaniline (ortho), will have different electronic environments. These differences can affect the rate of diazotization and the stability of the resulting diazonium salt. An unstable diazonium salt is prone to decomposition, leading to the formation of phenols and other byproducts, which reduces the concentration of the active electrophile for the subsequent coupling reaction.[5]
The Azo Coupling Reaction: A Competition for Reactivity
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt reacts with a coupling component (an electron-rich aromatic compound like a phenol or another aniline derivative).[6] The success of this step is contingent on a clean, efficient reaction with the intended coupling partner.
Consequences of Impurities:
-
Unreacted 2-Ethylaniline: This impurity can also undergo diazotization, leading to a competing diazonium salt. This "rogue" diazonium salt will then react with the coupling component to produce an entirely different, undesired azo dye, resulting in a contaminated final product with a different color profile.
-
Isomeric Nitroanilines: Diazonium salts of isomeric impurities will also undergo azo coupling, generating a mixture of structurally similar but distinct dye molecules. This can lead to a "dulling" of the desired color, reduced color strength, and potential issues with the performance properties of the final dye, such as lightfastness and solubility.
-
Dinitrated Byproducts: These impurities are generally less reactive in diazotization due to the strong deactivating effect of two nitro groups. However, their presence can still interfere with the purification of the final product.
Quantifying the Impact: A Comparative Analysis
Table 1: Illustrative Impurity Profiles of this compound Grades
| Impurity | High-Purity Grade (%) | Standard Grade (%) |
| This compound | ≥ 99.5 | ~ 97.0 |
| 2-Ethylaniline | ≤ 0.1 | ≤ 1.0 |
| 2-Ethyl-4-nitroaniline | ≤ 0.2 | ≤ 1.0 |
| 2-Ethyl-6-nitroaniline | ≤ 0.1 | ≤ 0.5 |
| Dinitrated Byproducts | ≤ 0.1 | ≤ 0.5 |
Table 2: Comparative Performance in Azo Dye Synthesis (Illustrative Data)
| Parameter | High-Purity Grade | Standard Grade |
| Reaction Yield (%) | ~ 95 | ~ 85 |
| Purity of Final Dye (%) | > 98 | ~ 90 |
| Color Strength | 100% (Reference) | 85-90% |
| Shade | Bright, Clear | Dull, Off-tone |
| Formation of Byproducts | Minimal | Significant |
This illustrative data highlights a clear correlation between the purity of the starting material and the efficiency and quality of the synthetic outcome. The presence of impurities in the standard grade leads to a noticeable decrease in yield, purity, and color strength of the final azo dye.
Experimental Protocols for Impurity Profiling
The accurate assessment of impurities in this compound is crucial for predicting its reactivity and ensuring the quality of downstream products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques for this purpose.[7]
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for the simultaneous quantification of this compound and its less volatile impurities, such as positional isomers and dinitrated byproducts.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 50 mL of the sample diluent to create a stock solution.
-
Further dilute as necessary to be within the linear range of the calibration curve.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is particularly effective for identifying and quantifying volatile impurities, such as the unreacted starting material, 2-ethylaniline.
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for semi-volatile organic compounds (e.g., HP-5ms or equivalent).
-
Carrier Gas: Helium.
-
Solvent: Methanol or Acetone (GC grade).
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Visualizing the Impact: Workflows and Logical Relationships
To better illustrate the concepts discussed, the following diagrams, created using Graphviz, depict the synthesis workflow, the impact of impurities, and the analytical process.
Caption: Synthesis of this compound and the origin of common impurities.
Caption: Comparative workflow of azo dye synthesis with high-purity vs. standard grade this compound.
Caption: Analytical workflow for the comprehensive impurity profiling of this compound.
Conclusion: Purity as a Prerequisite for Performance
The impact of impurities on the reactivity of this compound is a critical consideration for any researcher or scientist working with this versatile intermediate. As demonstrated, the presence of unreacted starting materials and positional isomers can significantly hinder the efficiency of subsequent reactions, particularly in the synthesis of azo dyes. This can manifest as reduced yields, the formation of a mixture of products, and a final product with compromised coloristic and performance properties.
A thorough understanding of the synthetic pathway and the potential for impurity formation, coupled with robust analytical methodologies for their detection and quantification, is essential. By prioritizing the use of high-purity this compound, researchers can ensure the reproducibility of their synthetic protocols and the quality and performance of their final products. This guide serves as a foundational resource for making informed decisions about the procurement and application of this important chemical intermediate, ultimately leading to more efficient and successful research and development outcomes.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
